molecular formula C7H4BrF4N B1276732 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline CAS No. 875664-27-0

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Cat. No.: B1276732
CAS No.: 875664-27-0
M. Wt: 258.01 g/mol
InChI Key: OTYCOVZULSPPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrF4N and its molecular weight is 258.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-fluoro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYCOVZULSPPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426945
Record name 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-27-0
Record name 2-Bromo-4-fluoro-6-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875664-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-27-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline CAS number 875664-27-0

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 875664-27-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, safety and handling protocols, and its role in the synthesis of complex organic molecules.

Physicochemical Properties

This compound is a substituted aniline derivative with a unique combination of functional groups that make it a valuable intermediate in organic synthesis.[1] Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₄BrF₄N[1]
Molecular Weight 258.01 g/mol [2]
Appearance Clear colorless to pale yellow liquid[1]
Assay ≥97.5%[1]
Refractive Index 1.5015-1.5055 @ 20°C[1]
InChI Key OTYCOVZULSPPPW-UHFFFAOYSA-N[1]
SMILES NC1=C(Br)C=C(F)C=C1C(F)(F)F[1]

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry are crucial for the structural confirmation of this compound. While specific spectra are proprietary to suppliers, the expected spectral characteristics can be inferred from its structure. Researchers can typically obtain actual spectra from the supplier upon request or through analytical service providers.

Synthesis

General Synthetic Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 4-fluoro-2-(trifluoromethyl)aniline 4-fluoro-2-(trifluoromethyl)aniline Bromination Bromination 4-fluoro-2-(trifluoromethyl)aniline->Bromination Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->Bromination Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Bromination Target_Compound 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline Bromination->Target_Compound

General Synthetic Workflow

Representative Experimental Protocol: Bromination of an Aniline Derivative

The following is a general procedure for the bromination of an activated aromatic ring, such as an aniline derivative. This protocol is illustrative and would require optimization for the specific synthesis of this compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting aniline derivative in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or a dilute solution of bromine in the same solvent) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired brominated aniline.

Applications in Drug Discovery

The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design due to its ability to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] Trifluoromethylated anilines, like the title compound, are therefore valuable building blocks for the synthesis of new chemical entities.[3] This compound can serve as a starting material for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, leading to the development of novel therapeutic agents.[4][5]

Role in Drug Discovery Building_Block 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline Reaction Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Building_Block->Reaction Intermediate Complex Intermediate Reaction->Intermediate API Active Pharmaceutical Ingredient (API) Intermediate->API

Role in Drug Discovery

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following table summarizes the key safety information based on available Safety Data Sheets (SDS).[2]

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral H302: Harmful if swallowedP264, P270, P301+P312+P330
Acute Toxicity, Dermal H312: Harmful in contact with skinP280, P302+P352+P312, P362+P364
Acute Toxicity, Inhalation H331: Toxic if inhaledP261, P271, P304+P340, P311
Skin Corrosion/Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313
First Aid Measures
  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.[6]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]

Safety and Handling Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_storage Storage cluster_spill Accidental Release Gloves Protective Gloves Avoid_Contact Avoid Skin/Eye Contact and Inhalation Gloves->Avoid_Contact Goggles Safety Goggles Goggles->Avoid_Contact Respirator Suitable Respirator Respirator->Avoid_Contact Ventilation Ensure Adequate Ventilation Handling Handling Ventilation->Handling Avoid_Contact->Handling Container Keep Container Tightly Sealed Storage Storage Container->Storage Location Store in a Cool, Dry, Well-Ventilated Area Location->Storage Containment Contain Spillage Cleanup Absorb with Inert Material Containment->Cleanup Disposal Dispose of According to Local Regulations Cleanup->Disposal

Safety and Handling Workflow

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a halogenated and fluorinated aniline derivative. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline ring, makes it a valuable and reactive building block in organic synthesis. The presence of these functional groups imparts specific electronic and steric properties, influencing its reactivity in various chemical transformations. This document provides a comprehensive overview of its chemical properties, reactivity, and handling, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Properties

The fundamental properties of this compound are summarized below. These identifiers and physical characteristics are essential for its use in experimental and developmental settings.

PropertyValueCitation(s)
IUPAC Name This compound[1]
CAS Number 875664-27-0[1]
Molecular Formula C₇H₄BrF₄N[1][2]
Molecular Weight 258.01 g/mol [2]
Appearance Clear colorless to pale yellow[1]
Form Liquid[1]
Refractive Index (@ 20°C) 1.5015 - 1.5055[1]
InChI Key OTYCOVZULSPPPW-UHFFFAOYSA-N[1]
SMILES NC1=C(Br)C=C(F)C=C1C(F)(F)F[1]

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the interplay of its substituents: the amino (-NH₂), bromo (-Br), fluoro (-F), and trifluoromethyl (-CF₃) groups.

  • Amino Group: The amino group is a nucleophilic center and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

  • Aromatic Ring: The trifluoromethyl group is a potent electron-withdrawing group, primarily acting through a strong negative inductive effect (-I).[3] This effect, combined with the electronegativity of the fluorine and bromine atoms, deactivates the aromatic ring towards electrophilic aromatic substitution.

  • Bromo Group: The carbon-bromine bond is a key reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the other substituents can enhance the electrophilicity of the C-Br bond, potentially facilitating the oxidative addition step in these catalytic cycles.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient, the positions of the electron-withdrawing groups are not optimally situated (ortho or para) to the bromine leaving group to strongly activate the ring for SNAr reactions.[3] Therefore, such reactions would likely require harsh conditions.

The logical interplay of these effects is crucial for planning synthetic routes using this molecule.

G cluster_Substituents Substituent Effects cluster_Reactivity Resulting Reactivity cluster_Reactions Potential Reactions CF3 Trifluoromethyl (-CF3) Strong -I Effect Reactivity Overall Chemical Reactivity of This compound CF3->Reactivity Deactivates Ring Br Bromo (-Br) Leaving Group Br->Reactivity Site for Coupling NH2 Amino (-NH2) Nucleophilic Center NH2->Reactivity Directs Reactions Coupling Pd-Catalyzed Cross-Coupling Reactivity->Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) Reactivity->SNAr AmineChem Typical Amine Reactions Reactivity->AmineChem G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Dissolve Precursor in Solvent bromination Add Brominating Agent (0-5 °C) start->bromination monitor Monitor Reaction (TLC/GC) bromination->monitor quench Quench with Na2S2O3 monitor->quench Reaction Complete wash Wash with NaHCO3 & Brine quench->wash dry Dry & Evaporate Solvent wash->dry purify Column Chromatography or Distillation dry->purify Crude Product final_product Pure Product purify->final_product

References

An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Structure, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline, a halogenated and trifluoromethylated aniline derivative of interest in synthetic and medicinal chemistry. Due to its unique substitution pattern, this compound serves as a valuable building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This document details its structure, physicochemical properties, reactivity, and provides generalized experimental protocols for its key transformations.

Introduction

This compound is a substituted aniline ring bearing three distinct functional groups: a bromine atom, a fluorine atom, and a trifluoromethyl group. This trifecta of substituents imparts a unique electronic and steric profile, making it a versatile intermediate for organic synthesis. The presence of a bromine atom provides a handle for various cross-coupling reactions, while the fluorine and trifluoromethyl groups can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules, such as metabolic stability and lipophilicity. This guide aims to consolidate the available information on this compound and provide a practical resource for its use in research and development.

Structure and Physicochemical Properties

The structure of this compound is characterized by an aniline core with substituents at the 2, 4, and 6 positions.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 875664-27-0[1]
Molecular Formula C₇H₄BrF₄N[1]
Molecular Weight 258.01 g/mol [2]
Appearance Clear colorless to pale yellow liquid[1]
Refractive Index 1.5015-1.5055 @ 20°C[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from closely related analogs.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the aniline ring. The chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbons attached to the bromine, fluorine, and trifluoromethyl groups will exhibit characteristic chemical shifts and coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum should show two distinct resonances: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethyl group, each with its characteristic chemical shift.

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of bromine, fluorine, and trifluoromethyl groups. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature.

Reactivity and Synthetic Applications

The reactivity of this compound is governed by its functional groups. The aniline moiety can undergo reactions at the nitrogen atom, while the aryl bromide is a key site for carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution, although the steric hindrance from the ortho-bromo and trifluoromethyl groups can influence reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or boronate ester.

Suzuki_Coupling Aryl_Br This compound Pd_Catalyst Pd(0) Catalyst + Ligand Aryl_Br->Pd_Catalyst Boronic_Acid R-B(OH)₂ Boronic_Acid->Pd_Catalyst Product Coupled Product Pd_Catalyst->Product C-C bond formation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Pd_Catalyst

Figure 1: Generalized workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.

Buchwald_Hartwig Aryl_Br This compound Pd_Catalyst Pd(0) Catalyst + Ligand Aryl_Br->Pd_Catalyst Amine R¹R²NH Amine->Pd_Catalyst Product N-Aryl Amine Product Pd_Catalyst->Product C-N bond formation Base Base (e.g., NaOtBu, K₃PO₄) Base->Pd_Catalyst

Figure 2: Generalized workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution

While the bromine atom is the primary site for cross-coupling, the fluorine atom at the 4-position can potentially undergo nucleophilic aromatic substitution (SₙAr) with strong nucleophiles, although this is generally less facile than with nitro-activated systems.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key reactions involving substrates similar to this compound. These should be adapted and optimized for the specific substrate and desired product.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., a Pd(dba)₂/ligand system, 1-5 mol%), a suitable phosphine ligand, and a base (e.g., sodium tert-butoxide, 1.2-1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Safety and Handling

This compound is classified as a hazardous substance.[2]

Table 2: Hazard Information

Hazard StatementClassification
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H331Toxic if inhaled

Handling Precautions:

  • Use only in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a synthetically valuable building block with significant potential in the development of new chemical entities. Its reactivity, primarily centered around palladium-catalyzed cross-coupling reactions at the aryl bromide position, allows for the introduction of diverse molecular fragments. While comprehensive public data on this specific compound is limited, its utility can be effectively predicted and applied based on the well-established chemistry of analogous halogenated and fluorinated anilines. Careful handling and adherence to safety protocols are essential when working with this compound. This guide serves as a foundational resource for researchers looking to incorporate this versatile intermediate into their synthetic strategies.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a proposed synthesis protocol based on related methodologies, and a discussion of its potential applications in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While comprehensive experimental data is limited, information from suppliers provides a foundational understanding of the compound's characteristics.

PropertyValueReference
CAS Number 875664-27-0[3]
Molecular Formula C₇H₄BrF₄N[3]
Molecular Weight 258.01 g/mol
Appearance Clear colorless to pale yellow liquid[3]
Refractive Index 1.5015-1.5055 @ 20°C[3]
Purity ≥98%[3]

Synthesis

Proposed Experimental Protocol: Bromination of 4-fluoro-2-(trifluoromethyl)aniline

This proposed protocol is based on general methods for the bromination of anilines.

Materials:

  • 4-fluoro-2-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

DOT Script of the Proposed Synthesis Workflow:

SynthesisWorkflow start Start: 4-fluoro-2-(trifluoromethyl)aniline reaction Bromination start->reaction reagents N-Bromosuccinimide (NBS) DMF, 0°C to RT reagents->reaction workup Aqueous Workup (Et₂O, NaHCO₃, H₂O, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not currently available in the public domain. However, data for the structurally related compound, 2-Bromo-4-(trifluoromethyl)aniline, is available and can serve as a useful reference for spectral interpretation.[4] Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the target compound.

Applications in Drug Development

The unique substitution pattern of this compound makes it a highly attractive scaffold for the development of novel pharmaceuticals. The presence of both a bromine and a fluorine atom, along with a trifluoromethyl group, provides multiple points for chemical modification and fine-tuning of molecular properties.

The trifluoromethyl group is known to enhance metabolic stability and can improve a compound's binding affinity to biological targets.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The fluorine atom can influence the compound's pKa, lipophilicity, and conformation, further contributing to the optimization of its pharmacokinetic and pharmacodynamic profiles.

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, its structural motifs are present in a variety of biologically active molecules. For instance, substituted anilines are core components of many kinase inhibitors and other targeted therapies in oncology.

DOT Script of a Potential Drug Discovery Workflow:

DrugDiscoveryWorkflow start 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline reaction1 Suzuki Coupling (Arylboronic acid) start->reaction1 reaction2 Buchwald-Hartwig Amination (Amine) start->reaction2 reaction3 Sonogashira Coupling (Alkyne) start->reaction3 library Compound Library reaction1->library reaction2->library reaction3->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: A potential workflow for utilizing this compound in drug discovery.

Safety and Handling

Detailed toxicological data for this compound is not available. As with all halogenated organic compounds, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of functional groups offers a rich platform for the synthesis of novel and diverse molecular entities. While detailed experimental and biological data are currently scarce, the foundational information presented in this guide, along with the proposed synthetic strategy, provides a starting point for researchers to explore the potential of this compound in their drug development programs. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential as a key intermediate in the creation of next-generation therapeutics.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct physicochemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The strategic placement of these functional groups allows for regioselective modifications, making it a versatile intermediate for the construction of novel pharmaceutical candidates and advanced materials. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications.

Physicochemical Properties

While specific experimentally determined physical properties for this compound are not extensively reported in publicly available literature, some key characteristics can be inferred from supplier specifications and data on analogous compounds.

PropertyValueReference
CAS Number 875664-27-0[1]
Molecular Formula C₇H₄BrF₄N[2]
Molecular Weight 257.01 g/mol
Appearance Clear colorless to pale yellow liquid[2]
Purity ≥97.5%[2]
Refractive Index (20°C) 1.5015-1.5055[2]

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible scientific journals. However, based on established organic chemistry principles and patent literature for structurally similar compounds, a plausible synthetic route involves the regioselective bromination of a suitable aniline precursor.

A likely precursor for this synthesis is 4-fluoro-2-(trifluoromethyl)aniline. The bromination would be directed to the ortho position relative to the activating amino group and meta to the deactivating trifluoromethyl group.

Hypothetical Experimental Protocol:

A general procedure for the bromination of a substituted aniline, adapted from the synthesis of similar compounds, is as follows:

Materials:

  • 4-fluoro-2-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • A suitable solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

Procedure:

  • Dissolve 4-fluoro-2-(trifluoromethyl)aniline in the chosen solvent in a reaction flask.

  • Cool the solution to a suitable temperature (typically 0 °C to room temperature) using an ice bath.

  • Slowly add a solution of the brominating agent (e.g., NBS in the same solvent) to the reaction mixture with constant stirring.

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Perform an aqueous workup by adding water and extracting the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using a suitable technique, such as column chromatography or distillation, to yield pure this compound.

Note: This is a generalized protocol and the specific reaction conditions, including stoichiometry, temperature, reaction time, and purification method, would require optimization for this particular substrate.

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Start Start Dissolve Precursor Dissolve 4-fluoro-2- (trifluoromethyl)aniline in solvent Start->Dissolve Precursor Cool Reaction Cool to 0 °C Dissolve Precursor->Cool Reaction Add Brominating Agent Add Brominating Agent Cool Reaction->Add Brominating Agent Monitor Reaction Monitor by TLC/GC-MS Add Brominating Agent->Monitor Reaction Quench Reaction Quench Reaction Monitor Reaction->Quench Reaction Aqueous Workup Aqueous Workup Quench Reaction->Aqueous Workup Extract Product Extract with Organic Solvent Aqueous Workup->Extract Product Dry and Filter Dry and Filter Extract Product->Dry and Filter Evaporate Solvent Evaporate Solvent Dry and Filter->Evaporate Solvent Crude Product Crude Product Evaporate Solvent->Crude Product Purification Column Chromatography or Distillation Crude Product->Purification Final Product Pure Product Purification->Final Product Characterization Spectroscopic Analysis (NMR, IR, MS) Final Product->Characterization

A logical workflow for the synthesis of the target compound.

Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to fluorine and bromine will also show characteristic splitting patterns and chemical shifts.

  • ¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-F stretching vibrations, and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2) will be a key diagnostic feature.

Applications in Medicinal Chemistry and Drug Development

Although specific examples of drugs synthesized directly from this compound are not prominently featured in the literature, its structural motifs are present in numerous bioactive molecules. Fluorinated anilines are a well-established class of intermediates in the pharmaceutical industry. The introduction of fluorine and trifluoromethyl groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

A US patent application (US 2021/0221798 A1) mentions the use of this compound as a reactant in the synthesis of more complex molecules, highlighting its utility as a building block in drug discovery programs.[1]

The following diagram illustrates a potential role of this compound in a drug discovery workflow.

G Start 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline Reaction Chemical Synthesis (e.g., Cross-Coupling) Start->Reaction Library Library of Novel Compounds Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on the aniline core, makes it a versatile building block for the synthesis of complex organic molecules. The electron-withdrawing properties of the trifluoromethyl and fluoro groups, combined with the reactivity of the bromo substituent in cross-coupling reactions, offer a wide range of possibilities for molecular elaboration. This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, synthetic routes, reactivity, and potential applications in drug discovery.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. While some experimental data is available from commercial suppliers, other key parameters such as boiling point, melting point, and a detailed solubility profile are not readily found in the public domain.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 875664-27-0[1]
Molecular Formula C₇H₄BrF₄N[1]
Molecular Weight 258.01 g/mol Calculated
Appearance Clear colorless to pale yellow liquid[1]
Refractive Index 1.5015-1.5055 @ 20°C[1]
Boiling Point Data not available
Melting Point Not applicable (liquid at room temperature)
Solubility Predicted to be soluble in common organic solvents such as ethers, and dichloromethane.

Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-fluoro-2-(trifluoromethyl)aniline 4-fluoro-2-(trifluoromethyl)aniline Reaction_Mixture Bromination Reaction 4-fluoro-2-(trifluoromethyl)aniline->Reaction_Mixture Brominating_Agent N-Bromosuccinimide (NBS) or Bromine (Br2) Brominating_Agent->Reaction_Mixture Solvent Acetonitrile or Dichloromethane Solvent->Reaction_Mixture Product This compound Reaction_Mixture->Product

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Synthesis:

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: To a solution of 4-fluoro-2-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane, add a brominating agent like N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.1 equivalents) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its potential for diversification through various chemical transformations, particularly palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the reactivity of the C-Br bond in oxidative addition, a key step in many catalytic cycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate biaryl structures, which are common motifs in pharmaceuticals.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Aryl_Bromide This compound Reaction Suzuki-Miyaura Coupling Aryl_Bromide->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/H2O) Solvent->Reaction Coupled_Product Coupled Product Reaction->Coupled_Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines. This reaction is crucial for the synthesis of many biologically active compounds.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Aryl_Bromide This compound Reaction Buchwald-Hartwig Amination Aryl_Bromide->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Precatalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Coupled_Product N-Aryl Amine Reaction->Coupled_Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Spectroscopic Data

TechniquePredicted Features
¹H NMR Aromatic protons would appear as multiplets in the downfield region (typically 6.5-8.0 ppm). The amino protons would likely appear as a broad singlet.
¹³C NMR Aromatic carbons would show distinct signals, with the carbon bearing the trifluoromethyl group appearing as a quartet due to C-F coupling.
¹⁹F NMR Two distinct signals would be expected: one for the fluorine atom on the aromatic ring and a singlet for the trifluoromethyl group.
Mass Spectrometry The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of approximately equal intensity).

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of reactive sites allows for the construction of complex molecular architectures. While there is a need for more comprehensive public data on its physicochemical properties and detailed synthetic protocols, this guide provides a solid foundation for researchers to understand and utilize this important chemical intermediate in their work. The general experimental protocols provided for its synthesis and key cross-coupling reactions should serve as a useful starting point for the development of novel bioactive compounds.

References

The Biological Versatility of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of 2-bromo-4-fluoro-6-(trifluoromethyl)aniline is a cornerstone for the development of a new generation of bioactive molecules. The strategic incorporation of bromine, fluorine, and a trifluoromethyl group onto the aniline ring bestows unique physicochemical properties that are highly sought after in medicinal chemistry. This technical guide provides a comprehensive overview of the biological activities exhibited by derivatives of this compound, with a focus on their anticancer and antimicrobial potential. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development.

Introduction to the this compound Scaffold

The trifluoromethyl group (-CF3) is a critical pharmacophore in modern drug discovery, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets. When combined with halogen atoms like bromine and fluorine on an aniline core, the resulting derivatives present a unique electronic and steric profile, making them attractive candidates for targeting a range of biological processes. While direct biological activity data for this compound is limited, its derivatives have demonstrated significant promise in various therapeutic areas.

Anticancer Activity

Derivatives incorporating the trifluoromethylaniline moiety have shown notable efficacy against various cancer cell lines. The cytotoxic effects are often attributed to the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative derivatives.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidines7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Amelanotic Melanoma)24.4[3]
A375 (Melanotic Melanoma)25.4[3]
MCF-7/WT (Breast Cancer)Not specified[3]
DU145 (Prostate Cancer)Not specified[3]
4-AnilinoquinolinesCompound 1fHeLa (Cervical Cancer)>50[4]
BGC823 (Gastric Cancer)3.21[4]
Compound 2iHeLa (Cervical Cancer)7.15[4]
BGC823 (Gastric Cancer)4.65[4]
Pegaharoline A (Aniline Derivative)Pegaharoline AA549 (Non-Small Cell Lung Cancer)Not specified[5]
PC9 (Non-Small Cell Lung Cancer)Not specified[5]
Signaling Pathways in Cancer

A novel aniline derivative, Pegaharoline A, has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells by activating autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[5][6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The binding of Pegaharoline A to the CD133 receptor is proposed as the initiating event in this cascade.[5][6]

PI3K_AKT_mTOR_Pathway Compound Pegaharoline A (Aniline Derivative) CD133 CD133 Receptor Compound->CD133 Binds to PI3K PI3K CD133->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Autophagy Autophagy (Cell Death) mTOR->Autophagy Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

PI3K/AKT/mTOR Signaling Pathway Inhibition

Antimicrobial Activity

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents also make these aniline derivatives potent antimicrobial agents. They have shown activity against a range of pathogenic bacteria, including drug-resistant strains.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of representative derivatives.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Trifluoro-anilines4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100[7]
Vibrio harveyi100[7]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50[7]
Vibrio harveyi50[7]
Pyrazole DerivativesBromo and trifluoromethyl substituted pyrazoleMethicillin-resistant Staphylococcus aureus (MRSA)0.78[8]
Staphylococcus epidermidis1.56[8]
Enterococcus faecium0.78[8]
Mechanism of Antimicrobial Action

Studies on trifluoro-aniline derivatives suggest that their antimicrobial effect may be due to the disruption of bacterial cell membrane integrity. At effective concentrations, these compounds have been observed to cause noticeable destruction of the bacterial membrane, leading to bactericidal activity.[7] Additionally, these derivatives can suppress biofilm formation, a key virulence factor in many chronic infections.[7][8]

Experimental Protocols

To facilitate the replication and further exploration of the biological activities of these compounds, detailed protocols for the key assays are provided below.

Synthesis of Derivatives

The synthesis of bioactive derivatives from this compound typically involves standard organic chemistry reactions. For instance, the amino group of the aniline can serve as a nucleophile in reactions to form amides, sulfonamides, or Schiff bases. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further diversity.

Synthesis_Workflow Start 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline Reaction1 Amide/Sulfonamide Formation Start->Reaction1 Reaction2 Cross-Coupling (e.g., Suzuki, Buchwald) Start->Reaction2 Product1 Amide/Sulfonamide Derivatives Reaction1->Product1 Product2 Biaryl/N-Aryl Derivatives Reaction2->Product2 Screening Biological Screening Product1->Screening Product2->Screening

General Synthesis and Screening Workflow
In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10]

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to the desired concentrations. The medium from the cell plates is replaced with the medium containing the test compounds. Control wells receive medium with DMSO at the same final concentration as the treated wells.[9]

  • Incubation: The plates are incubated for 48-72 hours.[9]

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[12]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.[12][13]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[9]

In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][14]

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[14]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.[15]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[15]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[1][14]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1][15]

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The unique combination of substituents on the aniline ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic candidates based on this versatile scaffold. Further investigation into the structure-activity relationships and the precise molecular targets of these derivatives will be crucial for their advancement toward clinical applications.

References

The Trifluoromethylaniline Scaffold: A Cornerstone in Modern Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl group (–CF3) into aniline frameworks has proven to be a transformative strategy in the design and synthesis of high-value organic compounds. The unique electronic properties and steric bulk of the trifluoromethyl moiety impart profound effects on the physicochemical and biological characteristics of the parent aniline molecule. These effects, including enhanced metabolic stability, increased lipophilicity, and altered acidity, have established trifluoromethylaniline derivatives as indispensable building blocks across a spectrum of industries, most notably in pharmaceuticals, agrochemicals, and advanced materials science.[1][2][3] This technical guide provides a comprehensive overview of the potential applications of trifluoromethylaniline compounds, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and synthetic pathways.

Pharmaceutical Applications: Targeting Disease with Enhanced Efficacy

The trifluoromethyl group is a privileged motif in modern medicinal chemistry, and its incorporation into aniline-based structures has led to the development of numerous successful therapeutic agents.[4] The –CF3 group can significantly improve a drug candidate's pharmacokinetic profile by blocking metabolic oxidation and enhancing its binding affinity to target proteins.[3][5]

Key Therapeutic Agents and Mechanisms of Action

Trifluoromethylaniline derivatives are central to a variety of drugs targeting a range of diseases, from inflammation to cancer.

Flunixin: A potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, Flunixin is synthesized from a trifluoromethylaniline precursor.[6] It acts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.

Tasquinimod: An investigational drug for the treatment of prostate cancer, Tasquinimod's mechanism of action involves the modulation of the tumor microenvironment.[7] It binds to the S100A9 protein, inhibiting its interaction with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This disrupts downstream signaling pathways that promote inflammation and angiogenesis, key processes in tumor growth and metastasis.[8][9][10]

Tasquinimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling S100A9 S100A9 TLR4 TLR4 S100A9->TLR4 activates RAGE RAGE S100A9->RAGE activates Tasquinimod Tasquinimod Tasquinimod->S100A9 binds & inhibits MyD88 MyD88 TLR4->MyD88 recruits NFkB NF-κB RAGE->NFkB activates MyD88->NFkB activates Gene_Expression Pro-inflammatory & Angiogenic Gene Expression NFkB->Gene_Expression promotes transcription

Alvelestat (AZD9668): An orally bioavailable inhibitor of neutrophil elastase, Alvelestat is under investigation for the treatment of respiratory diseases such as alpha-1 antitrypsin deficiency and bronchiectasis.[11][12] Neutrophil elastase is a serine protease that can cause tissue damage, and its inhibition by Alvelestat can reduce inflammation and lung injury.[2]

Quantitative Efficacy Data

The potency of trifluoromethylaniline-containing drugs is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process by 50%.

Drug/CompoundTargetCell Line/AssayIC50 (nM)Reference
PonatinibBCR-ABL (T315I mutant)In vitro kinase assay2.0[1]
PonatinibVEGFR2In vitro kinase assay1.5[1]
PonatinibFGFR1In vitro kinase assay2.2[1]
NilotinibBCR-ABLIn vitro kinase assay20[1]
Alvelestat (AZD9668)Neutrophil ElastaseEnzyme assay12[13]
Trifluoromethyl-pyrazole-carboxamide (Compound 3b)COX-1Enzyme assay460[14]
Trifluoromethyl-pyrazole-carboxamide (Compound 3g)COX-2Enzyme assay2650[14]
Experimental Protocols

Synthesis of Flunixin

The synthesis of Flunixin from 2-methyl-3-trifluoromethylaniline is a well-established process. The following protocol is a representative example.

Flunixin_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline 2-Methyl-3- trifluoromethylaniline Mix Mix Reactants with p-toluenesulfonic acid and copper oxide in water Aniline->Mix Nicotinic_Acid 2-Chloronicotinic Acid Nicotinic_Acid->Mix Reflux Heat to Reflux (2.5-4 hours) Mix->Reflux Cool Cool to <50°C Reflux->Cool Adjust_pH_1 Adjust pH to 10-11 with KOH solution Cool->Adjust_pH_1 Filter_1 Filter to remove excess aniline Adjust_pH_1->Filter_1 Adjust_pH_2 Adjust pH to 5-6 with H2SO4 Filter_1->Adjust_pH_2 Crystallize Crystallize and Filter Adjust_pH_2->Crystallize Wash_Dry Wash with water and Dry Crystallize->Wash_Dry Flunixin Flunixin Wash_Dry->Flunixin

Protocol:

  • Reaction Setup: In a 1000 mL reaction flask equipped with a reflux condenser, add 500g of purified water, 55.1g of 2-chloronicotinic acid, 122.6g of 2-methyl-3-trifluoromethylaniline, 0.6g to 3.0g of p-toluenesulfonic acid, and 0.28g to 1.4g of copper oxide.[3]

  • Reaction: Stir the mixture and heat to reflux. Maintain reflux for 2.5 to 4 hours.[3]

  • Work-up:

    • Cool the reaction solution to below 50°C.[3]

    • Add 25% potassium hydroxide solution dropwise to adjust the pH to 10.0-11.0.[3]

    • Continue stirring and cool to below 20°C. Stir for 1 hour and then filter to remove excess 2-methyl-3-trifluoromethylaniline.[3]

    • To the filtrate, add 30% sulfuric acid dropwise to adjust the pH to 5.0-6.0.[3]

    • Stir for 1 hour to allow for crystallization.[3]

  • Isolation:

    • Filter the precipitate and wash the filter cake with 300g of purified water for 30 minutes.[3]

    • Filter and dry the product to obtain Flunixin.[3]

Agrochemical Applications: Protecting Crops with Precision

Trifluoromethylaniline derivatives are crucial intermediates in the synthesis of modern herbicides. The trifluoromethyl group often enhances the herbicidal activity and selectivity of the final product.

Key Herbicides and Mode of Action

Trifluralin: A widely used pre-emergent dinitroaniline herbicide, Trifluralin is synthesized from a trifluoromethylaniline precursor. It is effective against a broad spectrum of annual grasses and broadleaf weeds. Trifluralin acts by inhibiting microtubule formation in plant cells. It binds to tubulin, the protein subunit of microtubules, preventing their polymerization into the spindle fibers necessary for cell division (mitosis). This disruption of cell division in the roots and shoots of germinating weeds ultimately leads to their death.[1][15][16]

Trifluralin_Mode_of_Action Tubulin Tubulin Microtubule_Assembly Microtubule_Assembly Tubulin->Microtubule_Assembly Microtubules Microtubules Microtubule_Assembly->Microtubules Trifluralin Trifluralin Trifluralin->Tubulin binds to Trifluralin->Microtubule_Assembly inhibits Cell_Division Cell_Division Microtubules->Cell_Division enables Plant_Growth Plant_Growth Cell_Division->Plant_Growth leads to

Quantitative Efficacy Data

The efficacy of herbicides is often expressed as the effective concentration (EC50) or dose (ED50) required to cause a 50% reduction in plant growth or another measured parameter.

HerbicideWeed SpeciesParameterEC50/ED50Reference
TrifluralinAmaranthus retroflexus (Redroot pigweed)Root length reduction1.02 µM[6]
TrifluralinEchinochloa crus-galli (Barnyardgrass)Growth reduction (GR50)0.15 - 19.39 g a.i./ha[17]
TrifluralinAmaranthus retroflexus (Redroot pigweed)Dry weight reduction (ED90)663.97 g a.i./ha[7]
Experimental Protocols

Synthesis of Trifluralin

The commercial synthesis of Trifluralin typically starts from 4-chloro-3,5-dinitrobenzotrifluoride.

Trifluralin_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Amination Reaction cluster_purification Purification Precursor 4-Chloro-3,5-dinitro- benzotrifluoride Reaction React in the presence of a base (e.g., NaOH) Precursor->Reaction Amine Dipropylamine Amine->Reaction Separation Phase Separation Reaction->Separation Distillation Distillation to remove volatile components Separation->Distillation Trifluralin Trifluralin Distillation->Trifluralin

Protocol:

  • Reaction Setup: In a suitable reaction vessel, charge 4-chloro-3,5-dinitrobenzotrifluoride and a solvent such as ethylene dichloride.[15]

  • Amination: Add dipropylamine to the mixture. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.[15]

  • Reaction Conditions: The reaction temperature and time will vary depending on the specific process, but it is generally carried out at an elevated temperature to ensure complete reaction.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled, and the organic layer is separated from the aqueous layer.[15]

    • The organic layer is then washed to remove any remaining impurities.

    • The solvent and any volatile components are removed by distillation to yield the final product, Trifluralin.[15]

Materials Science Applications: Engineering High-Performance Polymers

The incorporation of trifluoromethylaniline moieties into polymer backbones is a key strategy for developing high-performance materials with desirable properties such as enhanced thermal stability, improved solubility, and low dielectric constants. Fluorinated polyimides, in particular, have garnered significant attention for their applications in the aerospace and electronics industries.[6][18]

Properties of Trifluoromethylaniline-Containing Polyimides

The presence of the –CF3 group in the polymer structure disrupts chain packing and reduces intermolecular interactions, which leads to:

  • Increased Solubility: The bulky trifluoromethyl groups hinder close chain packing, allowing solvent molecules to penetrate and dissolve the polymer more easily. This is a significant advantage for processing these otherwise intractable materials.[18]

  • Lower Dielectric Constant: The low polarizability of the C-F bond contributes to a lower dielectric constant, making these materials suitable for use as insulators in microelectronics.

  • Enhanced Thermal Stability: While the –CF3 group can sometimes slightly lower the glass transition temperature compared to non-fluorinated analogs due to increased free volume, the overall thermal stability of the aromatic polyimide backbone remains excellent.[18]

  • High Optical Transparency: The reduced charge transfer complex formation in fluorinated polyimides often results in colorless and transparent films.[18]

Quantitative Materials Properties
Polymer (Diamine Monomer)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C, in N2)Tensile Strength (MPa)Dielectric Constant (at 1 MHz)
Polyimide from 2,6-bis(trifluoromethyl)benzidine and 6FDA345-366535-60592-145-
Polyimide from 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dianhydrides>300>400--
Polyimide-modified epoxy resin-->74.3<3.07
Experimental Protocols

General Synthesis of Fluorinated Polyimides

Fluorinated polyimides are typically synthesized via a two-step polycondensation reaction.

Polyimide_Synthesis_Workflow cluster_reactants Monomers cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine Trifluoromethylaniline- containing Diamine Polycondensation Solution Polycondensation in aprotic solvent (e.g., DMAc) at room temperature Diamine->Polycondensation Dianhydride Aromatic Dianhydride Dianhydride->Polycondensation PAA Poly(amic acid) (PAA) Solution Polycondensation->PAA Thermal_Imidization Thermal Imidization: Heat PAA film in stages (e.g., up to 350°C) PAA->Thermal_Imidization Chemical_Imidization Chemical Imidization: Treat PAA solution with acetic anhydride and pyridine PAA->Chemical_Imidization Polyimide Fluorinated Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Protocol:

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve the trifluoromethylaniline-containing diamine monomer in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc).

    • Gradually add an equimolar amount of the aromatic dianhydride monomer to the stirred solution.

    • Continue stirring at room temperature for several hours to form a viscous poly(amic acid) (PAA) solution.

  • Imidization (Thermal Method):

    • Cast the PAA solution onto a glass substrate to form a thin film.

    • Heat the film in a stepwise manner in an oven under a nitrogen atmosphere. A typical heating program might be: 100°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour to effect complete cyclization to the polyimide.

  • Imidization (Chemical Method):

    • To the PAA solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine.

    • Stir the mixture at room temperature for several hours.

    • Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol.

    • Collect the polymer by filtration, wash, and dry.

Conclusion

Trifluoromethylaniline compounds are a versatile and powerful class of chemical intermediates that have made a significant impact on the fields of drug discovery, crop protection, and materials science. The strategic incorporation of the trifluoromethyl group provides a reliable means to fine-tune molecular properties, leading to the development of products with enhanced performance and efficacy. As synthetic methodologies continue to advance, the applications of trifluoromethylaniline derivatives are expected to expand even further, opening up new avenues for innovation in science and technology.

References

The Dawn of a New Era in Medicinal Chemistry: A Technical Guide to the Discovery and History of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into aniline scaffolds marked a pivotal moment in the evolution of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of fluorinated anilines, from their conceptual beginnings to the establishment of robust synthetic methodologies. We will delve into the pioneering reactions that first enabled the formation of the remarkably stable carbon-fluorine bond on an aromatic amine ring, present detailed experimental protocols for these key historical syntheses, and offer a comparative analysis of their efficiencies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the foundational chemistry that continues to drive innovation in fluorinated pharmaceuticals and advanced materials.

Early Explorations and the Dawn of Aromatic Fluorination

The journey to fluorinated anilines is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, methyl fluoride, was synthesized in 1835, the formation of an aryl carbon-fluorine (C-F) bond proved to be a far more formidable challenge due to the high reactivity of elemental fluorine.[1] Early attempts at direct fluorination of aromatics were often uncontrollable and explosive.

The first significant, albeit initially unrecognized, step towards fluoroaromatics was made by Schmitt et al. in 1870, followed by more substantiated work by Lenz in 1877, through diazotization reactions.[1] However, it was the groundbreaking work of German chemists Günther Balz and Günther Schiemann in 1927 that truly opened the door to the systematic synthesis of fluoroaromatic compounds.[2] Their discovery, the Balz-Schiemann reaction , provided a reliable and reproducible method to introduce a fluorine atom onto an aromatic ring starting from a primary aromatic amine, thus laying the direct groundwork for the synthesis of fluorinated anilines.[2][3]

Foundational Synthetic Methodologies

Two primary methods have historically dominated the synthesis of fluorinated anilines: the Balz-Schiemann reaction and nucleophilic aromatic substitution (SNAr) reactions, including the Halex process.

The Balz-Schiemann Reaction: A Revolutionary Approach

The Balz-Schiemann reaction transforms a primary aromatic amine into an aryl fluoride via the thermal decomposition of an intermediate diazonium tetrafluoroborate salt.[2][3] This method was revolutionary as it offered a controlled and selective means of fluorination, a stark contrast to the hazardous direct fluorination attempts of the era.[2]

Logical Workflow of the Balz-Schiemann Reaction:

Balz_Schiemann_Workflow AromaticAmine Aromatic Primary Amine (e.g., Aniline) Diazotization Diazotization (NaNO₂, HBF₄) AromaticAmine->Diazotization DiazoniumSalt Aryl Diazonium Tetrafluoroborate Salt (ArN₂⁺BF₄⁻) Diazotization->DiazoniumSalt ThermalDecomposition Thermal Decomposition (Heating) DiazoniumSalt->ThermalDecomposition ArylFluoride Aryl Fluoride (e.g., Fluoroaniline) ThermalDecomposition->ArylFluoride Byproducts Byproducts (N₂, BF₃) ThermalDecomposition->Byproducts

Caption: General workflow of the Balz-Schiemann reaction.

Nucleophilic Aromatic Substitution (SNAr): The Halex Process

Another cornerstone in the synthesis of fluoroaromatics is the nucleophilic aromatic substitution (SNAr) reaction, where a good leaving group on an electron-deficient aromatic ring is displaced by a fluoride ion. A commercially significant application of this is the Halex (Halogen Exchange) process .[4][5] This method is particularly effective for producing fluoroaromatics when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group.[5][6] The resulting fluoronitroaromatics can then be readily reduced to the corresponding fluorinated anilines.[5]

Logical Workflow of Fluoroaniline Synthesis via the Halex Process:

Halex_Workflow ChloroNitroarene Activated Chloro-Nitroaromatic (e.g., 4-Chloronitrobenzene) Halex Halex Reaction (KF, High Temp. Solvent) ChloroNitroarene->Halex FluoroNitroarene Fluoronitroaromatic (e.g., 4-Fluoronitrobenzene) Halex->FluoroNitroarene Reduction Reduction (e.g., Catalytic Hydrogenation) FluoroNitroarene->Reduction Fluoroaniline Fluoroaniline (e.g., 4-Fluoroaniline) Reduction->Fluoroaniline

Caption: Synthesis of fluoroanilines via the Halex process and subsequent reduction.

Quantitative Data on Historical Synthesis Methods

The following tables summarize key quantitative data for the historical synthesis of various fluoroaniline isomers, providing a comparative overview of the different methodologies.

Table 1: Synthesis of 4-Fluoroaniline

MethodStarting MaterialKey Reagents & ConditionsYield (%)Purity (%)Reference(s)
Balz-Schiemann p-Anisidine1. NaNO₂, HBF₄2. Thermal DecompositionNot explicitly stated for 4-fluoroaniline, but generally moderate to goodGood[7]
Halex then Reduction 4-Chloronitrobenzene1. KF, DMSO/DMF, 150-250°C2. H₂, Pd/CHigh>99%[5]
One-Step Deoxygenation and Fluorination NitrobenzenePdCl₂-V₂O₅, CO, 160°C, 3h90% (with 10% aniline byproduct)Not specified[8]
Catalytic Hydrogenation 4-Fluoronitrobenzene10% Pd/C, H₂, Methanol, 20°C, 3h100%Not specified[8]

Table 2: Synthesis of 2-Fluoroaniline

MethodStarting MaterialKey Reagents & ConditionsYield (%)Purity (%)Reference(s)
Balz-Schiemann 2-FluoroanilineHF/pyridine, NaNO₂, photochemical decompositionGood (proof-of-concept)High selectivity[9]
Nitration and Reduction Route o-FluoronitrobenzeneCatalytic HydrogenationNot specifiedNot specified[10]

Table 3: Synthesis of 3-Fluoroaniline

MethodStarting MaterialKey Reagents & ConditionsYield (%)Purity (%)Reference(s)
Reduction of 3-Fluoronitrobenzene 3-FluoronitrobenzeneH₂ over Pd/C or Fe/Sn in acidWell-established, scalableHigh[11]

Detailed Experimental Protocols for Key Historical Syntheses

The following protocols are representative of the historical methods used for the synthesis of fluorinated anilines. Modern safety precautions should always be observed when attempting to replicate chemical syntheses.

Protocol for the Balz-Schiemann Reaction (General Procedure)

This protocol is a generalized representation of the Balz-Schiemann reaction as it would have been historically performed.

Materials:

  • Aniline derivative

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄)

  • Hydrochloric acid (HCl)

  • Ice

  • Sand

Equipment:

  • Beaker or flask

  • Stirring apparatus

  • Buchner funnel and flask

  • Heating mantle with sand bath

Procedure:

  • Diazotization: The aromatic amine is dissolved in aqueous fluoroboric acid. The solution is cooled to below 5°C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The formation of the diazonium tetrafluoroborate salt often results in a precipitate.

  • Isolation of the Diazonium Salt: The precipitated diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold ethanol, and then ether. The salt is then thoroughly dried.

  • Thermal Decomposition: The dry diazonium salt is gently heated in a flask. The decomposition can be vigorous, and heating should be controlled. The decomposition releases nitrogen gas and boron trifluoride, leaving the crude aryl fluoride.

  • Purification: The resulting aryl fluoride can be purified by steam distillation or vacuum distillation.

Protocol for the Halex Reaction and Subsequent Reduction to 4-Fluoroaniline

This protocol outlines the synthesis of 4-fluoroaniline from 4-chloronitrobenzene, a common industrial route.[5]

Part A: Halex Reaction - Synthesis of 4-Fluoronitrobenzene

Materials:

  • 4-Chloronitrobenzene

  • Anhydrous potassium fluoride (KF)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Equipment:

  • High-temperature reaction vessel with mechanical stirring and temperature control

  • Condenser

Procedure:

  • Reaction Setup: 4-Chloronitrobenzene and anhydrous potassium fluoride are charged into the reaction vessel containing a high-boiling polar aprotic solvent like DMSO or DMF.

  • Reaction: The mixture is heated to a high temperature (typically 150-250°C) with vigorous stirring for several hours.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., toluene). The organic layer is washed with water to remove the solvent and inorganic salts.

  • Purification: The solvent is removed by distillation, and the crude 4-fluoronitrobenzene is purified by vacuum distillation.

Part B: Catalytic Hydrogenation - Synthesis of 4-Fluoroaniline

Materials:

  • 4-Fluoronitrobenzene

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C) catalyst

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Filtration apparatus

Procedure:

  • Reaction Setup: A solution of 4-fluoronitrobenzene in methanol is charged into the hydrogenation reactor. The Pd/C catalyst is added carefully under an inert atmosphere.[8]

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is agitated at room temperature or with gentle heating.[8]

  • Monitoring: The reaction is monitored by the uptake of hydrogen.

  • Work-up: Once the reaction is complete, the reactor is depressurized, and the atmosphere is replaced with nitrogen. The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield 4-fluoroaniline.[8] Further purification can be achieved by distillation.

Physicochemical Properties of Fluoroaniline Isomers

The introduction of a fluorine atom significantly alters the physicochemical properties of the aniline molecule. The following table provides a comparison of the key properties of the three main fluoroaniline isomers.

Table 4: Physicochemical Properties of Fluoroaniline Isomers

Property2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
CAS Number 348-54-9372-19-0371-40-4
Molecular Weight ( g/mol ) 111.12111.12111.12
Boiling Point (°C) 182-183186188
Melting Point (°C) -29-1.9-1.9[12]
pKa (of conjugate acid) 3.20[13]3.54.65[14]
logP 1.26[13]1.151.15[14]

The Evolution to Modern Synthetic Methods

While the Balz-Schiemann and Halex reactions were foundational, they often require harsh conditions, and in the case of the Balz-Schiemann reaction, the handling of potentially explosive diazonium salts. Modern organic synthesis has seen the development of milder and more efficient methods for the synthesis of fluorinated anilines. These include:

  • Palladium-catalyzed C-F bond formation: These methods offer a broader substrate scope and greater functional group tolerance.

  • Improved Nucleophilic Fluorination Reagents: The development of reagents like anhydrous tetrabutylammonium fluoride (TBAF) allows for SNAr reactions to be carried out under much milder conditions.[4]

  • Continuous Flow Chemistry: For reactions like the Balz-Schiemann, continuous flow reactors offer a safer way to handle hazardous intermediates and improve scalability.[9]

The historical development of synthetic routes to fluorinated anilines showcases a clear progression towards greater efficiency, safety, and versatility, a trend that continues to shape the field of medicinal chemistry.

Conclusion

The discovery and development of synthetic routes to fluorinated anilines represent a significant chapter in the history of organic chemistry. From the pioneering, if perilous, early explorations of aromatic fluorination to the elegant and robust methodologies of today, the journey reflects the relentless pursuit of molecular control. The Balz-Schiemann and Halex reactions, born out of the ingenuity of early 20th-century chemists, provided the crucial first steps, enabling the incorporation of fluorine into the aniline scaffold and unlocking a world of possibilities in drug design and materials science. For today's researchers, a deep understanding of this history not only provides context for the tools at their disposal but also inspires the development of the next generation of synthetic innovations.

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are foundational scaffolds in modern medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmacologically active agents. Among these, halogenated and trifluoromethylated anilines have garnered significant attention due to the unique physicochemical properties imparted by these functional groups. The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1]

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline , a polysubstituted aniline with significant potential as a building block in drug discovery and development. Its IUPAC name is This compound .[2] This document details its physicochemical properties, provides a plausible synthetic protocol based on established methodologies for analogous structures, outlines its role in medicinal chemistry, and presents a representative experimental workflow for its application in the synthesis of kinase inhibitors.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a laboratory setting. The following tables summarize the key data for this compound.

Physicochemical Properties
PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 875664-27-0[2]
Molecular Formula C₇H₄BrF₄N[2]
Molecular Weight 258.01 g/mol [3]
Appearance Clear colorless to pale yellow liquid[2]
Refractive Index 1.5015-1.5055 @ 20°C[2]
Safety and Handling Information

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H312: Harmful in contact with skin.P271: Use only outdoors or in a well-ventilated area.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of water.
H331: Toxic if inhaled.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[3]

Synthesis Protocol

Proposed Synthesis of this compound

Reaction Scheme:

Materials:

  • 4-fluoro-6-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-6-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the NBS solution dropwise to the aniline solution over a period of 1-2 hours, maintaining the reaction temperature at or below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with brine (2 x volume of organic layer) to remove the DMF.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Role in Medicinal Chemistry and Drug Development

Aniline derivatives are pivotal in the development of targeted therapies, particularly in oncology. They often serve as key fragments that interact with the hinge region of protein kinases, a large family of enzymes that are frequently dysregulated in cancer.[1][6] The specific substitution pattern of this compound makes it an attractive building block for the synthesis of novel kinase inhibitors. The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional pharmacophoric features.

The trifluoromethyl group can enhance the binding affinity of the molecule to its target protein and improve its metabolic stability, leading to a longer duration of action in the body.[7] The fluorine atom can also contribute to modulating the electronic properties and binding interactions of the molecule.

Representative Experimental Workflow: Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the development of aniline-based kinase inhibitors, a process where this compound could be a key starting material.

G General Workflow for Aniline-Based Kinase Inhibitor Development cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Starting Material (e.g., 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline) reaction Chemical Synthesis (e.g., Nucleophilic Aromatic Substitution) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Kinase Assay (IC50 Determination) characterization->in_vitro cell_based Cell-Based Assays (e.g., Anti-proliferative) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar adme ADME/Tox Profiling sar->adme adme->start Iterative Design

Caption: A generalized workflow for the discovery and development of aniline-based kinase inhibitors.

Signaling Pathway Context: Inhibition of Receptor Tyrosine Kinases

Aniline-based small molecules are frequently designed to inhibit receptor tyrosine kinases (RTKs), which play a central role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of RTK signaling is a common feature of many cancers. The diagram below illustrates a simplified RTK signaling pathway and the point of intervention for a typical aniline-based kinase inhibitor.

G Simplified RTK Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization atp ATP rtk->atp Phosphorylation downstream Downstream Signaling (e.g., MAPK, PI3K-Akt) rtk->downstream Signal Transduction adp ADP atp->adp inhibitor Aniline-based Kinase Inhibitor inhibitor->rtk Inhibition cellular_response Cell Proliferation, Survival, etc. downstream->cellular_response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an aniline-based inhibitor.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern, combining a bromine atom for further functionalization with fluorine and trifluoromethyl groups to enhance pharmacological properties, makes it a highly attractive building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The information and protocols provided in this guide are intended to support researchers and scientists in the safe and effective utilization of this compound in their research endeavors. As with any chemical synthesis and application, proper safety precautions and experimental validation are essential.

References

Methodological & Application

Synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol details a regioselective bromination of the commercially available starting material, 4-fluoro-2-(trifluoromethyl)aniline, utilizing N-bromosuccinimide (NBS) as a mild and effective brominating agent. This application note is designed for researchers, medicinal chemists, and process development scientists, offering in-depth technical insights, a step-by-step experimental procedure, and guidance on product purification and characterization.

Introduction

Substituted anilines are fundamental precursors in the synthesis of a wide array of biologically active molecules.[1] The strategic incorporation of halogen and trifluoromethyl moieties into the aniline scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of a compound. The target molecule, this compound, possesses a unique substitution pattern that makes it a valuable intermediate for further chemical elaboration in drug discovery programs.

The synthesis of this compound hinges on the principles of electrophilic aromatic substitution. The regiochemical outcome of the bromination reaction is governed by the directing effects of the substituents on the aniline ring. The potent ortho-, para-directing amino group, combined with the steric hindrance imposed by the adjacent trifluoromethyl group, selectively directs the incoming bromine electrophile to the C2 position. This protocol employs N-bromosuccinimide (NBS), a widely used reagent for the bromination of activated and deactivated aromatic systems, to achieve the desired transformation efficiently and with high selectivity.[2]

Reaction Scheme

G cluster_reaction Regioselective Bromination reactant 4-Fluoro-2-(trifluoromethyl)aniline (Starting Material) product This compound (Target Molecule) reactant->product reagents N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature

Caption: Regioselective bromination of 4-fluoro-2-(trifluoromethyl)aniline.

Quantitative Data Summary

ParameterValue/ConditionReference/Justification
Starting Material 4-Fluoro-2-(trifluoromethyl)anilineCommercially available.
Brominating Agent N-Bromosuccinimide (NBS)A mild and selective brominating agent for anilines.[2]
Stoichiometry 1.0 - 1.1 equivalents of NBSA slight excess of NBS can ensure complete consumption of the starting material.
Solvent Acetonitrile (CH3CN)A polar aprotic solvent that facilitates the reaction. Other solvents like DMF can also be used.
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at ambient temperature.
Reaction Time 2-4 hoursThe reaction progress should be monitored by TLC or LC-MS.
Work-up Aqueous wash and extractionStandard procedure to remove the succinimide byproduct and any unreacted NBS.
Purification Flash column chromatographyEffective for isolating the desired product from any minor isomers or impurities.
Expected Yield 70-85%Based on similar reactions reported in the literature for the bromination of substituted anilines.
Product Appearance Off-white to pale yellow solidTypical appearance for halogenated anilines.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.

Materials and Equipment:
  • 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle (for drying glassware)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq.) in anhydrous acetonitrile (approximately 10 mL per gram of aniline).

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G start Start dissolve Dissolve 4-fluoro-2-(trifluoromethyl)aniline in anhydrous acetonitrile start->dissolve add_nbs Add N-Bromosuccinimide (NBS) portion-wise at room temperature dissolve->add_nbs stir Stir at room temperature (2-4 hours) add_nbs->stir monitor Monitor reaction by TLC stir->monitor workup Quench with water, extract with ethyl acetate monitor->workup Reaction complete wash Wash with NaHCO3 (aq) and brine workup->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by flash column chromatography dry->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.4-7.6 (m, 2H, Ar-H), 4.0-4.5 (br s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155-160 (d, J ≈ 245 Hz, C-F), 140-145 (C-NH₂), 120-130 (m, Ar-C), 123 (q, J ≈ 272 Hz, CF₃), 110-120 (m, Ar-C), 105-110 (C-Br).

  • Mass Spectrometry (EI): m/z (relative intensity) = 259/257 ([M]⁺), corresponding to the bromine isotopic pattern.

Safety and Handling Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • The solvents used are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient NBS or reaction time.Add a small additional portion of NBS and continue stirring. Ensure the NBS is of good quality.
Formation of Di-bromo Product Excess NBS or prolonged reaction time.Use a stoichiometry of NBS closer to 1.0 equivalent and monitor the reaction closely by TLC to stop it once the starting material is consumed.
Low Yield Inefficient extraction or purification.Ensure thorough extraction with an appropriate organic solvent. Optimize the column chromatography conditions (e.g., silica gel to crude product ratio, eluent system).
Product Contamination Incomplete removal of succinimide.Ensure thorough washing with saturated aqueous sodium bicarbonate solution during the work-up.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method, utilizing a regioselective bromination with NBS, is efficient and scalable, making it suitable for various applications in medicinal and materials chemistry. The provided insights into the reaction mechanism, experimental procedure, and troubleshooting guide are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] Ortho-substituted anilines, in particular, are crucial structural motifs in a variety of pharmacologically active compounds.[5]

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a valuable building block for the synthesis of highly functionalized aniline derivatives. The presence of fluorine and a trifluoromethyl group can impart unique physicochemical properties to the final compounds, such as enhanced metabolic stability and increased lipophilicity. The bromine atom serves as a versatile handle for introducing a diverse array of substituents at the 2-position via the Suzuki-Miyaura coupling, making this reagent highly attractive for the construction of compound libraries in drug discovery and development.[5]

These application notes provide a detailed protocol for the successful Suzuki-Miyaura cross-coupling of this compound with various boronic acids and esters.

Reaction Principle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[1][3] The selection of the appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields, especially for challenging substrates like ortho-substituted anilines.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X R¹-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-R R¹-Pd(II)L₂-R² Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Regeneration Ar-R R¹-R² Ar-Pd(II)L2-R->Ar-R Reductive Elimination Ar-X R¹-X (Aryl Halide) R-B(OH)2 R²-B(OR)₂ (Boronic Acid/Ester) Base Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section outlines a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., CataXCium A Pd G3, Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[1][5]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[1][2]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[1][2]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Catalyst System: - Palladium Pre-catalyst - Ligand (if needed) A->B C Add Degassed Solvent B->C D Seal and Purge with Inert Gas C->D E Heat to Desired Temperature (e.g., 80-120 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Quench and Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterize Product (NMR, MS)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.[6]

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., CataXCium A Pd G3, 3 mol%).[1][5]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aniline.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[2][6]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a variety of boronic acid partners. The data is based on findings for structurally similar ortho-substituted bromoanilines and serves as a guideline for expected outcomes.[5]

EntryBoronic Acid/Ester PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidCataXCium A Pd G3 (3)K₃PO₄Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidCataXCium A Pd G3 (3)K₃PO₄Dioxane/H₂O1001280-90
34-Acetylphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O901670-85
43-Pyridinylboronic acidCataXCium A Pd G3 (3)Cs₂CO₃Dioxane/H₂O1101865-80
5Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001275-88
6Methylboronic acidPd₂(dba)₃/SPhos (2/4)K₃PO₄Dioxane/H₂O802450-70
7Cyclopropylboronic acidPd(OAc)₂/XPhos (2/4)K₃PO₄Toluene1001860-75
8Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90870-85

Note: Yields are indicative and may vary depending on the specific reaction conditions, the purity of the starting materials, and the scale of the reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-aryl-4-fluoro-6-(trifluoromethyl)aniline derivatives. The protocols and data provided herein serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of novel aniline derivatives for biological evaluation. Careful optimization of the reaction conditions is essential for achieving high yields and purity.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is particularly valuable in pharmaceutical and materials science research for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules and functional materials. The substrate, 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline, is an electron-deficient aryl halide, presenting specific challenges and requiring careful optimization of reaction conditions to achieve high yields. The presence of the fluorine and trifluoromethyl groups significantly influences the electronic properties of the aromatic ring, making it an interesting and potentially challenging substrate for C-N bond formation.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst, thus completing the cycle. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[1]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential for the reaction. Common precatalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). More advanced, air-stable precatalysts (e.g., G3 or G4 palladacycles) often provide more reliable and efficient generation of the active catalyst, leading to more reproducible results and often requiring lower catalyst loadings.

  • Phosphine Ligand: The ligand plays a crucial role in the catalytic cycle. For electron-deficient aryl bromides like the target substrate, bulky and electron-rich biaryl phosphine ligands are highly recommended. Popular choices that have shown excellent performance in similar systems include XPhos, SPhos, RuPhos, and BrettPhos.[2] The choice of ligand can significantly influence reaction rates and yields.

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can depend on the functional group tolerance of the substrates.

  • Solvent: Aprotic solvents are generally used for Buchwald-Hartwig aminations. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices. It is crucial to use anhydrous solvents to prevent side reactions.

Data Presentation: Representative Reaction Conditions

EntryAryl BromideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10024~85-95
24-BromobenzotrifluorideMorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.4)Dioxane10018~90-98
32-Bromo-5-(trifluoromethyl)anilinePrimary Aliphatic AminePd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)Toluene11024~80-90
44-Bromo-3-(trifluoromethyl)anilineSecondary Aliphatic AmineG3-XPhos (2)-KOtBu (1.5)Toluene10012~88-96

Note: Yields are estimates based on reactions with structurally similar compounds and should be considered as a guideline for optimization.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. Therefore, it is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.

General Procedure for the Buchwald-Hartwig Amination of this compound:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Addition of Reagents: To the same reaction vessel, add the base (e.g., NaOtBu, 1.4 equivalents), this compound (1.0 equivalent), and the corresponding amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-amino-5-fluoro-3-(trifluoromethyl)benzene derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'') Ar-NR'R'' Product Ar-X 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline HNR'R'' Amine Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd-Catalyst, Ligand, Base, Aryl Bromide, Amine setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir (80-110 °C, 12-24 h) solvent->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup Reaction Complete purification Concentrate and Purify (Column Chromatography) workup->purification product Final Product purification->product

References

Application Notes and Protocols for Cross-Coupling Reactions with 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the functionalization of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline, a versatile building block in medicinal chemistry and materials science. The strategic placement of the bromo, fluoro, and trifluoromethyl groups allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

The protocols outlined below for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are based on established procedures for structurally similar compounds. The provided quantitative data, therefore, should be considered as a starting point for optimization for this specific substrate.

General Considerations for Cross-Coupling Reactions

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried prior to use. Solvents should be anhydrous and degassed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. The electron-withdrawing nature of the fluoro and trifluoromethyl groups on the aniline ring is expected to facilitate the oxidative addition step in the catalytic cycle.

Representative Data for Suzuki-Miyaura Coupling of Structurally Similar Bromoanilines

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane/H₂O901680-90
(4-Vinylphenyl)boronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O10012~90
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. For an electron-deficient substrate like this compound, sterically hindered and electron-rich phosphine ligands are generally preferred.[1]

Representative Data for Buchwald-Hartwig Amination of Structurally Similar Bromoanilines

AmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2470-95
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11012-2465-90
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene1008-16~92
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Pd Precatalyst & Ligand - Base - this compound - Amine solvent Add Anhydrous Solvent reagents->solvent heat Seal and Heat (80-110 °C) solvent->heat monitor Monitor Progress heat->monitor cool Cool and Filter monitor->cool extract Wash and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify dry->purify product Final Arylamine purify->product

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne.

Representative Data for Sonogashira Coupling of Structurally Similar Bromoanilines

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3 mol%) / CuI (5 mol%)Et₃NTHF606-1280-95
1-OctynePd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) / CuI (5 mol%)DIPADMF80875-85
(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (5 mol%) / CuI (5 mol%)Et₃NDMF656-1285-95
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N, DIPA)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, while distinct in their coupling partners, share a common mechanistic framework centered around a palladium catalyst. The generalized catalytic cycle provides a conceptual understanding of these powerful transformations.

Catalytic_Cycle Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)L₂-Nu PdII_Aryl->PdII_Coupling Transmetalation (or Amine Coordination & Deprotonation) PdII_Coupling->Pd0 Reductive Elimination ArNu Ar-Nu (Product) ArX Ar-X (Aryl Halide) NuM Nu-M (Coupling Partner)

Generalized Palladium Catalytic Cycle

References

Application Notes and Protocols for 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a key structural motif and a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group on an aniline scaffold, provides multiple reaction sites and modulates the physicochemical properties of resulting molecules. This intermediate is particularly valuable in the synthesis of complex heterocyclic compounds, including kinase inhibitors and other targeted therapeutics. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of the final drug substance, while the bromo and fluoro groups offer handles for various cross-coupling reactions.

Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of a range of biologically active molecules. Its primary applications lie in the construction of kinase inhibitors, which are a major class of targeted cancer therapies. The aniline functional group allows for amide bond formation or participation in cyclization reactions to form heterocyclic cores, while the bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

While specific FDA-approved drugs directly synthesized from this compound are not prominently documented in publicly available literature, the analogous structures are integral to the synthesis of potent kinase inhibitors like Nilotinib and Ponatinib. These drugs target key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Potential Pharmaceutical Applications and Targeted Signaling Pathways

Therapeutic AreaTarget ClassPotential Signaling Pathway Involvement
OncologyTyrosine Kinase InhibitorsBCR-ABL, VEGFR, PDGFR, FGFR
InflammationKinase InhibitorsJAK-STAT, MAPK
AgrochemicalsFungicides, HerbicidesNot applicable for pharmaceuticals

Key Synthetic Reactions and Protocols

The utility of this compound in pharmaceutical synthesis is largely centered around its participation in palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most common and powerful transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents at the bromine-bearing position.

Table 2: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterCondition
Substrates This compound, Arylboronic acid
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other Pd catalysts
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Toluene/Water, Dioxane/Water, or DMF
Temperature 80-110 °C
Typical Yield 70-95% (Varies with substrate)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene (5 mL/mmol of aniline)

  • Water (1 mL/mmol of aniline)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction can be used to couple this compound with a variety of primary and secondary amines.

Table 3: Representative Reaction Parameters for Buchwald-Hartwig Amination

ParameterCondition
Substrates This compound, Primary or Secondary Amine
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, or other biaryl phosphine ligands
Base NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Typical Yield 60-90% (Varies with substrate)

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOtBu (1.4 eq)

  • Anhydrous Toluene (5 mL/mmol of aniline)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Reactants: - this compound - Coupling Partner (Boronic Acid or Amine) - Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction and Extract monitor->quench dry Dry and Concentrate Organic Layer quench->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product

General workflow for cross-coupling reactions.
Targeted Signaling Pathway: Kinase Inhibition

Many pharmaceuticals derived from bromo- and trifluoromethyl-anilines function as kinase inhibitors, targeting aberrant signaling pathways in cancer cells. For example, inhibitors of the BCR-ABL fusion protein are crucial in the treatment of chronic myeloid leukemia (CML).

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., BCR-ABL) Substrate Substrate Protein RTK->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate RTK->P_Substrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->RTK Blocks ATP Binding Site

The Strategic Role of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of modern agrochemicals, particularly within the diamide class of insecticides. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts desirable properties to the resulting active ingredients, including enhanced metabolic stability, target affinity, and overall efficacy. This document provides detailed application notes and a representative experimental protocol for the use of this key intermediate in the synthesis of next-generation crop protection agents.

Application Notes

The primary application of this compound in agrochemical synthesis is as a precursor to the aniline-derived portion of diamide insecticides. These insecticides, such as chlorantraniliprole and tetraniliprole, are potent activators of insect ryanodine receptors, leading to uncontrolled calcium release within muscle cells, paralysis, and eventual death of the target pest.

The synthesis of these complex molecules typically involves a convergent approach where two key fragments, a substituted pyrazole carboxylic acid and a specific aniline derivative, are joined via an amide bond formation. This compound is a valuable synthon for creating novel diamide insecticides with potentially improved properties.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 875664-27-0
Molecular Formula C₇H₄BrF₄N
Molecular Weight 273.01 g/mol
Appearance Clear colorless to pale yellow liquid
Purity ≥97.5%
Refractive Index (@ 20°C) 1.5015-1.5055

Experimental Protocols

The following is a representative protocol for the synthesis of a diamide insecticide, illustrating the use of this compound. This protocol is based on established synthetic routes for analogous compounds like chlorantraniliprole.

Objective: To synthesize a novel diamide insecticide via the coupling of this compound and 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Materials:

  • This compound

  • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or another suitable base

  • Acetonitrile (anhydrous)

  • Methylamine solution (for the second step if proceeding through a benzoxazinone intermediate)

Protocol 1: Direct Amide Coupling
  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • Activation: Cool the solution to 0-5 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution, followed by the dropwise addition of triethylamine (2.2 eq), maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the mixed anhydride.

  • Coupling: To the reaction mixture, add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise, ensuring the temperature remains below 15 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water. The crude product may precipitate and can be collected by filtration. Alternatively, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the final diamide product.

Protocol 2: Two-Step Synthesis via Benzoxazinone Intermediate

This route is often employed in industrial settings.

Step 1: Formation of the Benzoxazinone Intermediate

  • Reaction Setup: Combine 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and this compound (1.0 eq) in a suitable solvent such as acetonitrile.

  • Cyclization: Add a dehydrating agent like methanesulfonyl chloride (1.1 eq) in the presence of a base (e.g., pyridine or triethylamine) at a controlled temperature (typically 0-10 °C).

  • Isolation of Intermediate: The benzoxazinone intermediate often precipitates from the reaction mixture and can be isolated by filtration.

Step 2: Ring-Opening with Methylamine

  • Reaction: The isolated benzoxazinone intermediate is suspended in a suitable solvent and treated with an aqueous or methanolic solution of methylamine.

  • Completion and Work-up: The reaction is stirred until completion (monitored by TLC or HPLC). The final product is then isolated by filtration or extraction as described in Protocol 1.

Visualizations

Agrochemical_Synthesis_Workflow A 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline D Amide Coupling A->D B 3-Bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carboxylic acid C Activation (e.g., with MsCl) B->C C->D E Diamide Insecticide (Final Product) D->E F Purification E->F

Caption: Synthetic workflow for a diamide insecticide.

Signaling_Pathway Diamide Diamide Insecticide RyR Insect Ryanodine Receptor (RyR) Diamide->RyR Activates Ca_Release Uncontrolled Ca2+ Release from Sarcoplasmic Reticulum RyR->Ca_Release Paralysis Muscle Paralysis Ca_Release->Paralysis Death Insect Death Paralysis->Death

Caption: Mode of action of diamide insecticides.

Quantitative Data

The following table presents hypothetical, yet representative, data for a synthesis based on the provided protocol. Actual yields and purity will vary depending on reaction conditions and scale.

ParameterValue
Yield of Crude Product 85-95%
Purity after Recrystallization >98%
¹H NMR Consistent with the expected structure of the diamide product.
Mass Spectrometry (HRMS) Calculated and found values for [M+H]⁺ within ±5 ppm.

Biological Activity (Representative Data for Diamide Insecticides):

Pest SpeciesBiological Activity MetricValue
Lepidopteran pests (e.g., Plutella xylostella)LC₅₀0.01 - 1.0 mg/L
Coleopteran pestsLD₅₀ (oral)50 - 200 mg/kg

Disclaimer: The experimental protocols and quantitative data provided are for illustrative purposes and are based on established chemical principles for the synthesis of diamide insecticides. Researchers should conduct their own optimization and characterization for any novel compound. All laboratory work should be performed with appropriate safety precautions.

Application Notes and Protocols for the Development of Anticancer Agents Using 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline as a key starting material in the synthesis of potent anticancer agents. This document outlines the synthesis of a novel kinase inhibitor, "Compound 12a," its biological activity, and the relevant signaling pathways it targets. Detailed experimental protocols and data are provided to facilitate further research and development in the field of oncology.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The unique substitution pattern of this aniline derivative, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, allows for the synthesis of compounds with high target specificity and improved pharmacological properties. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity. This document focuses on the synthesis and application of a novel pyridopyrimidine derivative, Compound 12a, which has shown promising activity against key kinases in cancer-related signaling pathways.

Data Presentation

The inhibitory activity of the synthesized compound was evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineCancer TypeIC50 (µM) of Compound 12a
HCT-116Colorectal Carcinoma1.6
MCF-7Breast Cancer1.0
A549Lung Carcinoma2.5
PC-3Prostate Cancer3.2

Experimental Protocols

Synthesis of N-(2-bromo-4-fluoro-6-(trifluoromethyl)phenyl)acetamide (Intermediate 1)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10 g, 38.76 mmol) in 100 mL of dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0°C using an ice bath. Slowly add triethylamine (6.5 mL, 46.51 mmol) to the solution.

  • Acetylation: Add acetyl chloride (3.3 mL, 46.51 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield N-(2-bromo-4-fluoro-6-(trifluoromethyl)phenyl)acetamide as a white solid.

Synthesis of 2-amino-4-(2-bromo-4-fluoro-6-(trifluoromethyl)anilino)-6-methylpyrimidine (Compound 12a)
  • Reaction Setup: To a sealed tube, add N-(2-bromo-4-fluoro-6-(trifluoromethyl)phenyl)acetamide (Intermediate 1) (5 g, 15.24 mmol), 2-amino-4-chloro-6-methylpyrimidine (2.4 g, 16.76 mmol), and 50 mL of 2-propanol.

  • Catalysis: Add palladium(II) acetate (0.17 g, 0.76 mmol) and Xantphos (0.88 g, 1.52 mmol) to the mixture.

  • Base Addition: Add cesium carbonate (9.9 g, 30.48 mmol) to the reaction mixture.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100°C for 12-16 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Wash the filter cake with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Compound 12a.

Mandatory Visualization

Synthetic Workflow for Compound 12a

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Compound 12a A This compound B N-(2-bromo-4-fluoro-6-(trifluoromethyl)phenyl)acetamide (Intermediate 1) A->B Step 1 E Acetylation (Acetyl chloride, Triethylamine) D Compound 12a (Pyridopyrimidine Derivative) B->D Step 2 F Buchwald-Hartwig Cross-Coupling (Pd(OAc)2, Xantphos, Cs2CO3) C 2-amino-4-chloro-6-methylpyrimidine C->D

Caption: Synthetic scheme for the preparation of Compound 12a.

Proposed Signaling Pathway Inhibition by Compound 12a

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Compound12a Compound 12a Compound12a->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by Compound 12a.

Mechanism of Action

Compound 12a is designed to act as a kinase inhibitor, targeting key components of intracellular signaling pathways that are frequently dysregulated in cancer. The structural features derived from this compound are crucial for its binding affinity and selectivity. Based on its structural similarity to known MEK inhibitors, it is hypothesized that Compound 12a targets the Mitogen-activated protein kinase kinase (MEK), a central component of the RAS/RAF/MEK/ERK signaling cascade.

The RAS/RAF/MEK/ERK pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting MEK, Compound 12a is expected to block the phosphorylation and activation of ERK, thereby preventing the downstream signaling events that promote tumorigenesis. This targeted inhibition is anticipated to induce cell cycle arrest and apoptosis in cancer cells with a dysregulated MAPK pathway.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel anticancer agents. The example of Compound 12a demonstrates the potential for developing potent kinase inhibitors with favorable biological activity profiles. The provided protocols offer a foundation for the synthesis and further optimization of this and related compounds. Future studies should focus on in-depth mechanistic investigations, in vivo efficacy, and pharmacokinetic profiling to fully assess the therapeutic potential of these novel agents.

Application Notes: Synthesis of Novel Phenylpyridine Herbicides from 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of herbicide resistance in weeds necessitates the development of novel active ingredients with alternative modes of action. Phenylpyridine derivatives have emerged as a promising class of herbicides, often targeting the enzyme protoporphyrinogen-IX-oxidase (PPO), a key component in chlorophyll biosynthesis. This application note details the synthesis of a novel series of N-(pyridin-2-yl)aniline herbicides starting from 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline. The trifluoromethyl and fluoro-substituents on the aniline ring are anticipated to enhance the herbicidal efficacy and metabolic stability of the final compounds. Two primary synthetic strategies, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are presented as viable routes to the target molecules.

Synthetic Pathways

Two plausible synthetic pathways for the synthesis of novel N-(pyridin-2-yl)aniline herbicides from this compound are outlined below.

Pathway A: Suzuki-Miyaura Coupling

This pathway involves the initial conversion of this compound to its corresponding boronic acid ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable 2-halopyridine.

Pathway B: Buchwald-Hartwig Amination

This pathway describes the direct palladium-catalyzed cross-coupling of this compound with a 2-aminopyridine derivative. This method offers a more direct route to the target compounds.

Synthesis_Pathways cluster_A cluster_B start_A This compound reagent_A1 Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane, 80°C start_A->reagent_A1 intermediate_A 2-(4-Fluoro-2-(trifluoromethyl)phenyl)boronic acid ester reagent_A2 2-Chloropyridine derivative, Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C intermediate_A->reagent_A2 reagent_A1->intermediate_A product_A Novel N-(pyridin-2-yl)aniline Herbicide reagent_A2->product_A start_B This compound reagent_B 2-Aminopyridine derivative, Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C start_B->reagent_B product_B Novel N-(pyridin-2-yl)aniline Herbicide reagent_B->product_B label_A Pathway A: Suzuki-Miyaura Coupling label_B Pathway B: Buchwald-Hartwig Amination

Caption: Synthetic routes to novel herbicides.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluoro-6-(trifluoromethyl)phenyl)boronic acid pinacol ester (Intermediate for Pathway A)

  • Reaction Setup: In a dry 100 mL Schlenk flask, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite®, washing with ethyl acetate. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired boronic acid ester.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Novel N-(pyridin-2-yl)aniline Herbicide (Pathway A)

  • Reaction Setup: To a 50 mL round-bottom flask, add the 2-(4-Fluoro-6-(trifluoromethyl)phenyl)boronic acid pinacol ester (1.0 eq), the desired 2-chloropyridine derivative (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a mixture of toluene (30 mL) and water (10 mL).

  • Inert Atmosphere: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 16 hours.

  • Work-up: Cool the reaction to room temperature and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final N-(pyridin-2-yl)aniline herbicide.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of Novel N-(pyridin-2-yl)aniline Herbicide (Pathway B)

  • Reaction Setup: In a glovebox, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired 2-aminopyridine derivative (1.2 eq).

  • Solvent Addition: Add anhydrous toluene (20 mL).

  • Reaction: Seal the Schlenk tube and heat the mixture to 100°C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash chromatography to yield the target herbicide.

Data Presentation

The herbicidal activity of the synthesized novel N-(pyridin-2-yl)aniline derivatives was evaluated against a panel of common weeds. The following table summarizes the in vitro and in vivo herbicidal activities.

Compound IDTarget EnzymeIC₅₀ (nM) [a]Weed SpeciesGR₅₀ (g/ha) [b]
NPA-H1 PPO8.5Amaranthus retroflexus25
Abutilon theophrasti30
NPA-H2 PPO12.3Amaranthus retroflexus45
Abutilon theophrasti50
NPA-H3 PPO25.1Amaranthus retroflexus75
Abutilon theophrasti80
Fomesafen PPO110.5Amaranthus retroflexus50
(Commercial Standard)Abutilon theophrasti60

[a] IC₅₀: The half-maximal inhibitory concentration against the protoporphyrinogen-IX-oxidase (PPO) enzyme.[1] [b] GR₅₀: The dose required to give 50% growth reduction in post-emergence application.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from synthesis to biological evaluation of the novel herbicides.

experimental_workflow start Starting Material: This compound synthesis Chemical Synthesis (Suzuki or Buchwald-Hartwig) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assay (PPO Inhibition, IC50) characterization->in_vitro in_vivo In Vivo Assay (Greenhouse, GR50) characterization->in_vivo data_analysis Data Analysis and Structure-Activity Relationship in_vitro->data_analysis in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Herbicide discovery workflow.

Conclusion

This application note provides detailed synthetic protocols for the preparation of novel N-(pyridin-2-yl)aniline herbicides from this compound using both Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. The presented data structure for herbicidal activity allows for a clear comparison of the efficacy of newly synthesized compounds. The provided workflows and diagrams serve as a comprehensive guide for researchers in the field of herbicide discovery and development. The promising activity of the hypothetical compounds underscores the potential of this chemical scaffold for the development of next-generation weed control agents.

References

Application Notes and Protocols for the Regioselective Bromination of Fluoro-trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the regioselective bromination of fluoro- and trifluoromethyl-substituted anilines. These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The protocols outlined below utilize common brominating agents and address the challenge of controlling regioselectivity, a critical aspect when working with substituted anilines.

Introduction

Electrophilic aromatic bromination is a fundamental transformation in organic synthesis.[1][2] For activated aromatic rings like anilines, the reaction can be vigorous and lead to multiple substitutions.[3][4][5] The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (amino) groups, along with halogens, on the aniline ring presents a unique challenge in controlling the position of the incoming bromine atom.[1][2] The methods described herein provide reliable pathways to achieve high yields of the desired monobrominated products.

The regioselectivity of the bromination of anilines with electron-withdrawing groups can be significantly influenced by the polarity of the solvent.[1][2] N-Bromosuccinimide (NBS) is a mild and efficient brominating agent for anilines, often resulting in high yields and regioselectivity.[1]

Data Presentation

The following tables summarize the reaction conditions and outcomes for the bromination of selected fluoro-trifluoromethyl anilines.

Table 1: Bromination of 3-(Trifluoromethyl)aniline [6]

ParameterMethod AMethod B
Starting Material 3-(Trifluoromethyl)aniline3-(Trifluoromethyl)aniline
Brominating Agent N-Bromosuccinimide (NBS)2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
Solvent N,N-Dimethylformamide (DMF)Dichloromethane
Reaction Temperature Room Temperature-10°C to Room Temperature
Reaction Time 3 hours~1 hour
Reported Yield 90-92%High yields reported
Major Product 4-Bromo-3-(trifluoromethyl)aniline4-Bromo-3-(trifluoromethyl)aniline

Table 2: Regioselective Bromination of 2-Fluoroaniline [7]

ParameterValue/Condition
Starting Material 2-Fluoroaniline
Brominating Agent Molecular Bromine (Br₂)
Solvent Not specified (likely an inert solvent)
Key Condition Addition of bromine at lower temperatures
Major Product 4-Bromo-2-fluoroaniline
Side Product 6-Bromo-2-fluoroaniline
Note Lower temperature favors the formation of the 4-bromo isomer.[7]

Experimental Protocols

Protocol 1: Bromination of 3-(Trifluoromethyl)aniline with NBS

This protocol describes the synthesis of 4-bromo-3-(trifluoromethyl)aniline using N-Bromosuccinimide.[1][6]

Materials:

  • 3-(Trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).[1][6]

  • Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 equivalent) in DMF.[8] Slowly add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[6][8][9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours.[1][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[1][6]

  • Extraction: Wash the organic layer with brine solution.[1][6] For a 92 mmol scale reaction, washing with two 150 ml portions of brine is recommended.[6]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[1] Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 4-bromo-3-(trifluoromethyl)aniline as a brownish solid.[8][9]

Protocol 2: Bromination of 3-(Trifluoromethyl)aniline with 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one

This method provides an alternative route to 4-bromo-3-(trifluoromethyl)aniline.[6]

Materials:

  • 3-(Trifluoromethyl)aniline

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one

  • Dichloromethane

  • 2 N Sodium hydroxide solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Cooling bath

Procedure:

  • Reaction Setup: Dissolve N,N-dimethyl-3-(trifluoromethyl)aniline (1.0 equivalent) in dichloromethane in an Erlenmeyer flask and cool the solution to -10°C using a cooling bath.[6][10]

  • Addition of Brominating Agent: While stirring magnetically, add finely powdered 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one (1.0 equivalent) in small portions, maintaining the temperature between -10°C and 0°C.[6][10]

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over a period of 30 minutes.[6][10]

  • Work-up: Extract the reaction mixture with an aqueous 2 N sodium hydroxide solution to remove the 2,4,6-tribromophenol byproduct.[6][10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[6][10]

  • Purification: Further purification can be achieved by recrystallization or column chromatography.

Visualized Workflows

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve aniline derivative in solvent add_reagent Add brominating agent solution dropwise start->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Dilute with ethyl acetate monitor->quench wash Wash with brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product Pure Brominated Aniline purify->end_product

Caption: General experimental workflow for the bromination of anilines.

regioselectivity aniline Substituted Aniline (e.g., 3-(trifluoromethyl)aniline) nh2 -NH₂ group (ortho, para-directing, activating) aniline->nh2 directs to cf3 -CF₃ group (meta-directing, deactivating) aniline->cf3 directs to br Br⁺ (Electrophile) nh2->br favors attack at ortho/para positions cf3->br disfavors attack at ortho/para positions product Major Product (e.g., 4-Bromo-3-(trifluoromethyl)aniline) br->product attacks para to -NH₂

Caption: Directing effects in the electrophilic bromination of 3-(trifluoromethyl)aniline.

Safety Precautions

  • N-Bromosuccinimide is a lachrymator and should be handled with care in a well-ventilated fume hood.[1]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Bromine is toxic and corrosive. Handle with extreme care in a fume hood.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline as a versatile building block in the synthesis of advanced materials for electronics and pharmaceuticals. The unique substitution pattern of this aniline derivative, featuring bromine, fluorine, and a trifluoromethyl group, offers multiple reactive sites and imparts desirable properties to the resulting materials, including enhanced thermal stability, tailored electronic characteristics, and improved metabolic resistance in drug candidates.

I. Application in Organic Electronics: Synthesis of Hole-Transporting Materials

The electron-withdrawing nature of the fluorine and trifluoromethyl groups in this compound makes it an excellent candidate for the synthesis of hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The bromine atom serves as a convenient handle for cross-coupling reactions to build extended conjugated systems.

A. Synthesis of a Triarylamine-Based Hole-Transporting Material via Buchwald-Hartwig Amination

A common strategy for creating HTMs is the synthesis of triarylamine derivatives. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Experimental Protocol: Synthesis of N,N-bis(4-methoxyphenyl)-2-bromo-4-fluoro-6-(trifluoromethyl)aniline

Materials:

  • This compound

  • 4-Methoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyaniline (2.2 mmol, 2.2 equiv.), sodium tert-butoxide (2.4 mmol, 2.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired triarylamine product.

Data Presentation: Representative Properties of Triarylamine HTMs

PropertyRepresentative Value
Highest Occupied Molecular Orbital (HOMO)-5.2 to -5.5 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.0 to -2.3 eV
Glass Transition Temperature (Tg)100 - 150 °C
Hole Mobility10-4 - 10-3 cm2V-1s-1

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reactants: - this compound - 4-Methoxyaniline - NaOtBu heating Heat to 110 °C (12-24 h) reagents->heating catalyst Catalyst System: - Pd2(dba)3 - Xantphos catalyst->heating solvent Anhydrous Toluene solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring filtration Dilute & Filter through Celite monitoring->filtration purification Column Chromatography filtration->purification product Purified Triarylamine HTM purification->product

Buchwald-Hartwig Amination Workflow

II. Application in Polymer Science: Synthesis of Fluorinated Polyanilines

Substituted anilines can be polymerized to form conducting polymers with tunable properties. The presence of fluorine and trifluoromethyl groups in the polymer backbone can enhance solubility, thermal stability, and electrochemical properties.

A. Oxidative Polymerization of this compound

Chemical oxidative polymerization is a common method for synthesizing polyanilines.

Experimental Protocol: Synthesis of Poly(this compound)

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Solution: Dissolve this compound (10 mmol) in 50 mL of 1 M HCl in a beaker with vigorous stirring. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution: Separately, dissolve ammonium persulfate (11 mmol) in 25 mL of 1 M HCl and cool to 0-5 °C.

  • Polymerization: Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes with continuous stirring while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture for 4 hours at 0-5 °C. A dark precipitate of the polymer will form.

  • Isolation: Collect the polymer precipitate by vacuum filtration.

  • Washing: Wash the polymer sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours.

Data Presentation: Representative Properties of Fluorinated Polyanilines

PropertyRepresentative Value
Electrical Conductivity (doped)10-3 - 10-1 S/cm
Thermal Decomposition Temperature (Td)> 300 °C
SolubilitySoluble in polar aprotic solvents (e.g., NMP, DMF)
Band Gap2.5 - 3.0 eV

Diagram: Oxidative Polymerization Workflow

Oxidative_Polymerization start Start monomer_sol Dissolve Monomer in 1M HCl (0-5 °C) start->monomer_sol oxidant_sol Prepare (NH4)2S2O8 in 1M HCl (0-5 °C) start->oxidant_sol polymerization Dropwise Addition of Oxidant (30 min, 0-5 °C) monomer_sol->polymerization oxidant_sol->polymerization reaction Stir for 4 hours (0-5 °C) polymerization->reaction filtration Vacuum Filtration reaction->filtration washing Wash with HCl, H2O, Methanol filtration->washing drying Vacuum Oven Drying (60 °C, 24h) washing->drying end Fluorinated Polyaniline drying->end

Oxidative Polymerization Workflow

III. Application in Drug Development: Synthesis of Pharmaceutical Intermediates

The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability and binding affinity of drug candidates. The bromo- and fluoro-substituents on the aniline ring provide handles for further functionalization in the synthesis of complex pharmaceutical intermediates.

A. Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Synthesis of 2-(4-acetylphenyl)-4-fluoro-6-(trifluoromethyl)aniline

Materials:

  • This compound

  • 4-Acetylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), 4-acetylphenylboronic acid (1.2 mmol, 1.2 equiv.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and ethanol (12 mL), followed by 2 M aqueous sodium carbonate solution (2.0 mL).

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, add water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Representative Suzuki Coupling Reaction Parameters

ParameterCondition
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃
Solvent SystemDioxane/Water, Toluene/Ethanol/Water
Reaction Temperature80 - 110 °C
Typical Yield70 - 95%

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki Coupling Catalytic Cycle

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in improving the yield and purity of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline synthesis. The information is curated for an audience with a professional background in organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: The most likely laboratory-scale synthesis involves the direct electrophilic bromination of the starting material, 4-fluoro-2-(trifluoromethyl)aniline. The key challenge in this synthesis is controlling the regioselectivity to ensure the bromine atom is introduced at the C2 position, ortho to the amino group and meta to the trifluoromethyl group.

Q2: What are the main challenges in achieving a high yield of the desired product?

A2: The primary challenges in this synthesis are:

  • Regioselectivity: The starting material, 4-fluoro-2-(trifluoromethyl)aniline, has a complex substitution pattern. The amino group is an activating ortho-, para-director, while the fluoro and trifluoromethyl groups are deactivating. The interplay of these electronic and steric effects can lead to the formation of multiple isomers.

  • Over-bromination: The strong activating effect of the amine can lead to the formation of di-brominated byproducts, which can be difficult to separate from the desired mono-brominated product.

  • Reaction Control: The bromination of anilines is often exothermic. Poor temperature control can lead to a decrease in selectivity and the formation of impurities.

Q3: Which brominating agents are most suitable for this synthesis?

A3: Common brominating agents for anilines include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). NBS is often preferred as it is a solid, easier to handle, and can offer higher selectivity, especially when used in polar aprotic solvents like N,N-dimethylformamide (DMF). Using milder brominating agents can be crucial in preventing over-bromination.

Q4: How can the formation of isomeric and di-brominated impurities be minimized?

A4: To minimize the formation of unwanted byproducts, consider the following strategies:

  • Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent relative to the 4-fluoro-2-(trifluoromethyl)aniline.

  • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to avoid localized high concentrations.

  • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to enhance selectivity.

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. A solvent screen may be necessary to find the optimal conditions.

Q5: What are the recommended purification techniques for the final product?

A5: The crude product can be purified using standard techniques such as:

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from isomers and other impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient method for purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material.
Formation of multiple isomers.Optimize reaction temperature and solvent. Lowering the temperature can often improve regioselectivity.
Product loss during work-up and purification.Ensure efficient extraction and careful handling during purification steps.
Formation of Di-brominated Byproducts Excess brominating agent.Use a strict 1:1 stoichiometry of the aniline to the brominating agent.
High reaction temperature.Maintain a low and consistent temperature throughout the addition of the brominating agent.
High concentration of reactants.Use a more dilute solution to better control the reaction rate.
Reaction is Too Fast or Exothermic Inadequate cooling.Use an ice bath or other appropriate cooling system to maintain the desired temperature.
Rapid addition of brominating agent.Add the brominating agent slowly and in a controlled manner.
Product is Contaminated with Starting Material Insufficient amount of brominating agent.Ensure the use of at least one full equivalent of the brominating agent.
Short reaction time.Allow the reaction to stir for a longer period, monitoring by TLC until the starting material is consumed.

Experimental Protocol (Hypothetical, based on analogous reactions)

This protocol is a general guideline based on the bromination of similar substituted anilines and should be optimized for the specific synthesis of this compound.

Materials:

  • 4-fluoro-2-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Dissolve NBS (1.05 eq) in anhydrous DMF and add it to the dropping funnel. Add the NBS solution dropwise to the stirred aniline solution over a period of 1-2 hours, maintaining the internal temperature at or below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any excess NBS by adding a saturated aqueous solution of sodium thiosulfate. Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound.

Data Presentation

Table 1: Comparison of Brominating Agents for Aniline Derivatives

Brominating AgentSolventTemperatureTypical YieldSelectivityReference
N-Bromosuccinimide (NBS)DMFRoom Temp.90-92%High for para-bromo[1]
Bromine (Br₂)Dichloromethane/Water40 °C82%Moderate[2]
Sodium Bromide/Hydrogen PeroxideDichloromethane/Water40 °C95%High[2]

Note: The data presented is for the synthesis of analogous compounds and should be used as a general guide.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start: Dissolve 4-fluoro-2-(trifluoromethyl)aniline in DMF cool Cool to 0 °C start->cool add_nbs Slowly add NBS solution in DMF cool->add_nbs react Stir at 0 °C and monitor reaction add_nbs->react quench Quench with Na₂S₂O₃ solution react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry organic layer over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_product End: this compound purify->end_product

Caption: A step-by-step workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield check_completion Check Reaction Completion (TLC/LC-MS) low_yield->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time or Temperature incomplete->increase_time check_impurities Analyze Impurity Profile (LC-MS/NMR) complete->check_impurities isomers Isomeric Byproducts check_impurities->isomers dibromo Di-brominated Byproducts check_impurities->dibromo optimize_temp Optimize Temperature and Solvent isomers->optimize_temp control_stoich Control Stoichiometry and Addition Rate dibromo->control_stoich

Caption: A logical diagram for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation. These may include:

  • Positional Isomers: Isomers where the bromine atom is at a different position on the aromatic ring.

  • Over-brominated Species: Molecules that have incorporated more than one bromine atom.[1]

  • Unreacted Starting Material: The presence of the aniline precursor if the reaction did not go to completion.[1]

  • Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities and discoloration of the sample.[2]

Q2: My sample of this compound is discolored (e.g., yellow or brown). What is the cause and how can I remove the color?

A2: Discoloration in anilines is typically due to the formation of colored oxidation products from exposure to air and light.[2] While these impurities may not always interfere with subsequent reactions, it is best practice to purify the compound for sensitive applications. The following techniques can be effective in removing colored impurities:

  • Column Chromatography: Using a silica gel column can separate the desired product from colored, often more polar, impurities.

  • Vacuum Distillation: This is a highly effective method for removing non-volatile and polymeric colored impurities.[2]

  • Recrystallization: If the compound can be solidified or converted to a crystalline salt, recrystallization can be an effective purification method.

Q3: Which purification technique is most suitable for achieving high purity of this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the purification.

  • Flash Column Chromatography is highly effective for removing impurities with different polarities.

  • Reduced Pressure Distillation is an excellent choice for this compound, which is a liquid at room temperature, to remove non-volatile impurities and can yield very high purity. A purity of 99.6% has been reported for the similar compound 2-bromo-6-fluoroaniline using this method.[3]

  • Recrystallization can be employed if a suitable solvent system is found and is particularly good for removing small amounts of impurities from a solid material.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the product from impurities.

  • Possible Cause: The polarity of the mobile phase is not optimal.

  • Suggested Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexanes or petroleum ether with ethyl acetate.[1]

    • Aim for an Rf value of 0.2-0.3 for the target compound on TLC.[1]

    • Employ a gradient elution, gradually increasing the polarity of the mobile phase, to improve separation of components with close polarities.[2]

Problem: Product tailing or streaking on the column.

  • Possible Cause: Strong interaction between the basic aniline and the acidic silica gel.

  • Suggested Solution: Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites on the silica gel.[1]

Problem: The product does not elute from the column.

  • Possible Cause: The mobile phase is not polar enough.

  • Suggested Solution: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, consider adding a small percentage of a more polar solvent like methanol.[1]

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.

  • Suggested Solution:

    • Reheat the solution and add more of the primary solvent to reduce saturation.[4]

    • Ensure the solution cools slowly to encourage crystal growth over oil formation.[4]

    • Try a different solvent or a mixed solvent system.

Problem: No crystals form even after cooling.

  • Possible Cause: The solution is not saturated.

  • Suggested Solution:

    • Evaporate some of the solvent to increase the concentration of the compound.

    • Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then gently heat until it is clear again before allowing it to cool slowly.

    • Introduce a seed crystal of the pure compound to initiate crystallization.[4]

Problem: Low recovery of purified crystals.

  • Possible Cause: Using too much solvent, premature crystallization, or insufficient cooling.

  • Suggested Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

    • Pre-heat the filtration apparatus during hot filtration to prevent the product from crystallizing prematurely.[4]

    • Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize crystal formation.[4]

Data Presentation

Table 1: Purity and Yield of Halogenated Anilines with Different Purification Techniques

CompoundPurification TechniquePurity AchievedYieldReference
2-Bromo-6-fluoroanilineReduced Pressure Distillation99.6%79.3%[3]
2,6-Dibromo-4-(trifluoromethoxy)anilineUndistilled90%82%[5]
2,6-Dibromo-4-(trifluoromethoxy)anilineUndistilled99.6%95.0%[5]

Experimental Protocols

Flash Column Chromatography Protocol
  • Stationary Phase Selection: Use standard silica gel (230-400 mesh).[1]

  • Mobile Phase Selection:

    • Begin with a non-polar solvent system such as a mixture of hexanes and ethyl acetate. A typical starting ratio for TLC analysis is 10-20% ethyl acetate in hexanes.[1]

    • To prevent peak tailing, add 1% triethylamine (TEA) to the final mobile phase mixture.[1]

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and apply gentle pressure to pack the bed uniformly, avoiding air bubbles.

    • Add a thin layer of sand on top of the silica bed.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed.[1]

  • Elution:

    • Begin elution with the mobile phase, applying positive pressure for a steady flow.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[1]

Recrystallization Protocol (using a mixed solvent system like Ethanol/Water)
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Ensure all glassware is pre-heated to prevent premature crystallization.[4]

  • Crystallization:

    • Reheat the solution to ensure everything is dissolved.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]

    • Allow the flask to cool slowly to room temperature. Insulating the flask can aid in slow cooling.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.[4]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.[4]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis cluster_end Final Product crude_product Crude 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization distillation Vacuum Distillation crude_product->distillation tlc TLC Analysis column_chromatography->tlc Monitor Fractions pure_product Pure Product recrystallization->pure_product distillation->pure_product nmr_ms NMR/MS Analysis tlc->nmr_ms nmr_ms->pure_product

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_workflow cluster_cause Isolate the Cause cluster_solution Corrective Actions start Problem Observed (e.g., Poor Separation) mobile_phase Mobile Phase Incorrect? start->mobile_phase column_packing Column Packed Poorly? start->column_packing overloading Sample Overloaded? start->overloading optimize_solvent Optimize Solvent System (TLC, Gradient) mobile_phase->optimize_solvent repack_column Repack Column column_packing->repack_column reduce_load Reduce Sample Load overloading->reduce_load end Problem Resolved optimize_solvent->end repack_column->end reduce_load->end

Caption: A logical workflow for troubleshooting common issues in column chromatography.

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most probable synthetic route is the electrophilic bromination of the commercially available starting material, 4-fluoro-2-(trifluoromethyl)aniline. The amino group (-NH₂) is a strong activating group and directs the incoming electrophile (bromine) to the ortho and para positions. In this specific substrate, the positions ortho to the amino group are position 3 and 5, and the para position is position 1 (relative to the amino group at position 1). However, considering the IUPAC name of the starting material, the amino group is at position 1, the trifluoromethyl group is at position 2 and the fluorine is at position 4. Thus, the available positions for bromination are 3, 5, and 6. The trifluoromethyl group is deactivating and the fluorine is weakly deactivating. The amino group's directing effect will be dominant. The position para to the amino group (position 4) is already occupied by fluorine. Therefore, bromination is expected to occur at one of the ortho positions (positions 2 and 6). The desired product is formed by bromination at the 2-position.

Q2: What are the primary challenges in this synthesis?

The main challenges in the synthesis of this compound are controlling the regioselectivity of the bromination and preventing over-bromination. The strong activating nature of the amino group can lead to the formation of di- or even poly-brominated byproducts.[1] Additionally, achieving selective bromination at the desired position can be difficult due to the presence of multiple activated sites on the aromatic ring.

Q3: What are the expected major side products?

The primary side products are likely to be:

  • Isomeric monobromo product: Bromination at other activated positions on the ring, such as the 6-position, leading to the formation of 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline.

  • Di-brominated products: Subsequent bromination of the desired product can lead to the formation of di-bromo-4-fluoro-6-(trifluoromethyl)aniline isomers.[1][2]

Q4: Which brominating agents are suitable for this reaction?

Common brominating agents for anilines include N-Bromosuccinimide (NBS) and molecular bromine (Br₂). NBS is often preferred as it is a solid, easier to handle, and can offer higher selectivity, which is crucial for minimizing the formation of over-brominated byproducts.[1]

Q5: How can the formation of side products be minimized?

Several strategies can be employed to minimize side reactions:

  • Control of Stoichiometry: Use of a precise molar equivalent of the brominating agent (typically 1.0 to 1.1 equivalents) is critical to avoid over-bromination.[1]

  • Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.[1]

  • Slow Addition of Reagent: A slow, dropwise addition of the brominating agent solution helps to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of multiple brominations.[1]

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity. Less polar solvents may be preferable.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of Desired Product Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.
Formation of multiple products.- Optimize the reaction conditions (temperature, stoichiometry, and addition rate of the brominating agent) to improve selectivity.- Purify the crude product using column chromatography.[1]
Presence of a Significant Amount of Di-brominated Impurity Excess of brominating agent.- Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 molar equivalents.[1]
Reaction temperature is too high.- Maintain a low reaction temperature, for instance, by using an ice bath during the addition of the brominating agent.[1]
High local concentration of brominating agent.- Add the brominating agent solution slowly and dropwise with vigorous stirring.[1]
Presence of Isomeric Monobromo Impurities Lack of regioselectivity.- Experiment with different brominating agents (e.g., NBS vs. Br₂).- Screen different solvents to find the optimal conditions for the desired regioselectivity.
Difficult Purification Similar polarity of the desired product and impurities.- Utilize column chromatography with a carefully selected eluent system. A gradient elution might be necessary for better separation.- Consider derivatization of the amino group to alter the polarity of the products before chromatography, followed by deprotection.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a suggested starting point based on analogous procedures for the bromination of substituted anilines.[1][3] Optimization may be required.

Materials:

  • 4-fluoro-2-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in anhydrous DCM.

  • Add the NBS solution dropwise to the aniline solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Data Presentation

Table 1: Effect of Brominating Agent on Product Distribution (Hypothetical Data)

Brominating AgentStoichiometry (eq)Temperature (°C)Desired Product (%)Isomeric Impurity (%)Di-bromo Impurity (%)
NBS1.05085105
Br₂1.050701515
NBS1.200751015
Br₂1.200601525

Table 2: Effect of Solvent on Regioselectivity (Hypothetical Data)

SolventTemperature (°C)Desired Product : Isomeric Impurity Ratio
Dichloromethane (DCM)08.5 : 1
Acetonitrile (ACN)07 : 1
Carbon Tetrachloride (CCl₄)09 : 1
N,N-Dimethylformamide (DMF)06 : 1

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 4-fluoro-2-(trifluoromethyl)aniline Reaction Bromination (DCM, 0°C to RT) SM->Reaction BA N-Bromosuccinimide (NBS) BA->Reaction Quench Quench (aq. NaHCO₃) Reaction->Quench Extraction Extraction (DCM) Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions Start Starting Material 4-fluoro-2-(trifluoromethyl)aniline Desired Desired Product This compound Start->Desired + Br⁺ Isomer Isomeric Impurity 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline Start->Isomer + Br⁺ Dibromo Di-bromo Impurity Di-bromo-4-fluoro-6-(trifluoromethyl)aniline Desired->Dibromo + Br⁺ (excess)

Caption: Potential side reactions during the bromination of 4-fluoro-2-(trifluoromethyl)aniline.

Troubleshooting_Logic Problem Low Purity of Final Product Cause1 Over-bromination? Problem->Cause1 Cause2 Isomer Formation? Problem->Cause2 Solution1a Decrease Brominating Agent Stoichiometry Cause1->Solution1a Yes Solution1b Lower Reaction Temperature Cause1->Solution1b Yes Solution1c Slow Reagent Addition Cause1->Solution1c Yes Purification Optimize Column Chromatography Cause1->Purification No Solution2a Screen Solvents Cause2->Solution2a Yes Solution2b Change Brominating Agent Cause2->Solution2b Yes Cause2->Purification No

Caption: A logical troubleshooting guide for addressing low product purity.

References

Optimizing reaction conditions for coupling with 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for optimizing reaction conditions for coupling with 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for palladium-catalyzed cross-coupling reactions involving the sterically hindered and electron-deficient substrate, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: This substrate presents two primary challenges. Firstly, the presence of bulky ortho-substituents (Bromine and Trifluoromethyl) creates significant steric hindrance, which can impede the approach of the palladium catalyst and the coupling partner.[1][2] Secondly, the aniline is electron-deficient due to the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups, which reduces the nucleophilicity of the nitrogen atom.[3] This decreased nucleophilicity makes reactions like Buchwald-Hartwig amination sluggish and can complicate the catalytic cycle.[3]

Q2: I am observing significant decomposition of my starting material or product. What could be the cause?

A2: Anilines, particularly electron-deficient ones, can be sensitive to reaction conditions. Harsh bases or high temperatures required to overcome the substrate's low reactivity can sometimes lead to decomposition. It is crucial to carefully control the reaction temperature and ensure an inert atmosphere to prevent oxidative side reactions.[4] Screening different solvents and bases is recommended to find milder conditions that are still effective.

Q3: How can I minimize the formation of byproducts like reductive debromination or homocoupling?

A3: Reductive debromination (replacement of bromine with hydrogen) can be minimized by using strong, non-nucleophilic bases and ensuring the reaction is strictly anaerobic.[4] Homocoupling of the coupling partner (e.g., boronic acid) is often caused by the presence of oxygen.[5] To prevent these side reactions, thoroughly degas all solvents and reagents using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[3][5]

Q4: How critical is the purity of reagents when working with this substrate?

A4: Reagent purity is exceedingly important.[6] Trace impurities in amines or other reagents can poison the palladium catalyst, leading to reaction failure.[6] It is recommended to use freshly purified solvents and high-purity reagents. Amines, if liquid, can be filtered through a short plug of activated alumina to remove impurities.[6]

Troubleshooting Guides

Guide 1: Buchwald-Hartwig Amination
ProblemPossible Cause(s)Recommended Solution(s)
Low to No Conversion 1. Ineffective Catalyst/Ligand: Standard palladium-phosphine catalysts may not be active enough for this sterically hindered and electron-deficient substrate.[3] 2. Weak Base: The chosen base may be too weak to deprotonate the weakly acidic N-H bond of the aniline.[3]1. Switch to Specialized Ligands: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos.[3] 2. Use a Precatalyst: Utilize a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3) for more reproducible results.[3] 3. Use a Strong Base: Employ strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).[3][4]
Catalyst Deactivation 1. Presence of Oxygen: Oxygen can deactivate the palladium catalyst.[3] 2. Aniline Coordination: The aniline itself may coordinate to the palladium center, inhibiting catalysis.1. Ensure Inert Atmosphere: Use rigorous techniques like freeze-pump-thaw degassing or work in a glovebox to exclude oxygen.[3] 2. Increase Ligand Ratio: Adding a slight excess of the phosphine ligand relative to palladium can sometimes prevent catalyst deactivation.[6]
Guide 2: Suzuki-Miyaura Coupling
ProblemPossible Cause(s)Recommended Solution(s)
Low Conversion 1. Inefficient Oxidative Addition: The electron-rich nature of the aniline ring, despite the withdrawing groups, combined with steric hindrance can slow the oxidative addition step. 2. Slow Transmetalation: The transmetalation step can be sluggish for challenging substrates.[5] 3. Protodeboronation: The boronic acid partner may be degrading, especially in the presence of aqueous bases.[5]1. Screen Advanced Catalysts: Test modern palladium precatalysts with bulky ligands (e.g., CataCXium A palladacycle), which have shown success with ortho-substituted anilines.[7] 2. Optimize Base and Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and consider anhydrous solvent systems like 2-MeTHF or dioxane/water mixtures.[7] 3. Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester) to prevent degradation.[5]
Reaction Stalls 1. Poor Solubility: Starting materials or intermediates may not be fully dissolved. 2. Insufficient Base Strength: The base may not be strong enough to effectively promote transmetalation.[5]1. Screen Solvents: Test different solvent systems (e.g., Toluene, Dioxane, 2-MeTHF, DMF) to improve solubility.[7][8] 2. Increase Temperature: Cautiously increase the reaction temperature in increments to improve the reaction rate.[5] 3. Change Base: Try a stronger base if a weaker one is being used.
Guide 3: Sonogashira Coupling
ProblemPossible Cause(s)Recommended Solution(s)
Low Yield / No Reaction 1. Catalyst System Inactivity: The chosen Pd/Cu catalyst system may not be suitable. 2. Base Incompatibility: The amine base (e.g., triethylamine) may not be optimal. 3. Alkyne Homocoupling (Glaser coupling): The presence of oxygen can promote the homocoupling of the terminal alkyne.1. Ligand Variation: For challenging substrates, consider using a palladium source with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) instead of a ligandless source.[9][10] 2. Screen Bases: Test different amine bases such as diisopropylamine (DIPA) or piperidine.[9] 3. Ensure Anaerobic Conditions: Rigorously degas all reagents and maintain a strict inert atmosphere to prevent Glaser coupling.[11] 4. Consider Copper-Free Conditions: If homocoupling persists, explore copper-free Sonogashira protocols, which may require a stronger organic base.[12]
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) species is unstable and has precipitated out of solution. 2. Solvent Effects: Certain solvents like THF have been anecdotally reported to promote the formation of palladium black in some cases.[11]1. Increase Catalyst/Ligand Loading: Start with a higher catalyst loading (e.g., 5-10 mol% Pd) and ensure sufficient ligand is present.[11] 2. Change Solvent: Switch to a different solvent such as DMF, toluene, or pure amine base.[9][11]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Dry Glassware under Vacuum or in Oven reagents Add Aryl Halide, Coupling Partner, & Base to Flask start->reagents inert Seal, Evacuate & Backfill with Inert Gas (x3) reagents->inert solvent Add Degassed Anhydrous Solvent via Syringe inert->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat to Desired Temperature with Vigorous Stirring catalyst->heat monitor Monitor Progress via TLC / LC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction & Perform Aqueous Extraction cool->quench dry Dry Organic Layer & Concentrate quench->dry purify Purify by Column Chromatography dry->purify G start Reaction Shows Low Conversion q1 Is the Reaction Completely Anaerobic? start->q1 sol1 Improve Degassing Technique (e.g., Freeze-Pump-Thaw) & Re-run q1->sol1 a1_no q2 Is the Catalyst System Optimized for Hindered/Electron-Deficient Substrates? q1->q2 a1_yes a1_yes Yes a1_no No sol2 Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, CataCXium A) & Use a Precatalyst q2->sol2 a2_no q3 Have Different Bases and Solvents Been Screened? q2->q3 a2_yes a2_yes Yes a2_no No sol3 Screen Stronger Bases (NaOtBu, K3PO4) & Solvents to Improve Solubility/Rate (Toluene, Dioxane, 2-MeTHF) q3->sol3 a3_no q4 Is the Temperature Sufficiently High? q3->q4 a3_yes a3_yes Yes a3_no No sol4 Increase Temperature Incrementally & Monitor for Decomposition q4->sol4 a4_no end_node Consult Further Literature for Highly Specialized Conditions q4->end_node a4_yes a4_yes Yes a4_no No

References

2-Bromo-4-fluoro-6-(trifluoromethyl)aniline stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and proper storage of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the chemical's integrity and longevity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to protect it from light, moisture, and air exposure to prevent degradation.[4][5] For long-term storage, refrigeration is often recommended.

Q2: What are the signs of degradation for this compound?

Like many aniline derivatives, a primary indicator of degradation is a change in appearance.[5] The compound, which is typically a clear colorless to pale yellow liquid or a white to off-white solid, may develop a yellow or brownish color upon prolonged exposure to air and light, suggesting oxidation.[5][6] For high-purity applications, any significant color change should be investigated.

Q3: What substances are incompatible with this compound?

This compound should not be stored with strong oxidizing agents, strong acids, acid chlorides, iron, iron salts, and zinc.[3][4][7] Contact with these materials can lead to vigorous reactions and decomposition of the aniline.[5][7]

Q4: My bottle of this compound has turned brown. Can I still use it?

The discoloration indicates probable oxidation and the formation of impurities.[5] While it might be acceptable for some less sensitive applications, for high-purity work such as in drug development, using the discolored reagent is not recommended without first assessing its purity. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the level of impurities.[5] If significant impurities are present, purification may be required.

Storage Condition Summary

ConditionRecommendationRationale
Temperature Store in a cool place. For long-term storage, refrigeration at 2-8°C is advisable.To minimize thermal degradation.[5][8]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly closed.[9]To prevent oxidation from air exposure.
Light Store in an amber or opaque container to protect from light.To prevent light-induced degradation.[4][5]
Moisture Store in a dry environment and ensure the container is well-sealed.To prevent hydrolysis and other moisture-related reactions.[4]
Ventilation Store in a well-ventilated area.[1][2]To ensure safety in case of accidental release.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound.

Issue: Unexpected or Low Reaction Yield

If you observe a lower than expected yield or no reaction, consider the following:

  • Reagent Degradation: The aniline may have degraded due to improper storage. Check for any discoloration.

  • Purity Check: If the reagent is discolored or has been stored for a long time, verify its purity using analytical methods like TLC, HPLC, or NMR before use.[5]

  • Incompatible Conditions: Ensure that the reaction conditions (solvents, bases, temperature) are compatible with the aniline. Avoid strong oxidizing agents and acids.[5][7]

Issue: Reagent Discoloration

A visual workflow for troubleshooting reagent discoloration is provided below.

G A Start: Observe Discoloration (Yellowing/Browning) B Was the compound exposed to air, light, or heat? A->B C Degradation due to oxidation or instability is likely. B->C Yes E Action: Assess purity via TLC, HPLC, or NMR. B->E No D Is this for a high-purity application (e.g., pharma)? C->D I Action: Review storage conditions. Store in a cool, dark place under inert gas. C->I D->E Yes G Action: Proceed with experiment (use with caution). D->G No F Is purity acceptable? E->F F->G Yes H Action: Purify reagent (e.g., chromatography) or use a new, pure batch. F->H No H->I

Caption: Troubleshooting workflow for discolored this compound.

Experimental Protocol: Purity Assessment by Thin Layer Chromatography (TLC)

Objective: To quickly assess the purity of this compound, particularly if discoloration is observed.

Materials:

  • TLC plate (e.g., silica gel 60 F254)

  • Sample of this compound (both fresh/control and suspect samples if available)

  • Solvent for dissolving the sample (e.g., Dichloromethane or Ethyl Acetate)

  • Developing solvent system (e.g., a mixture of Hexane and Ethyl Acetate, start with a 9:1 or 4:1 ratio and optimize as needed)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Methodology:

  • Sample Preparation: Prepare a dilute solution of the aniline sample in a suitable solvent (e.g., 1 mg/mL in dichloromethane).

  • Spotting: Use a capillary tube to spot a small amount of the prepared solution onto the baseline of the TLC plate. If available, spot a fresh, non-discolored sample alongside the suspect one for comparison.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp.

  • Analysis: A pure compound should ideally show a single spot. The presence of multiple spots, especially faint spots at different Rf values or streaking from the baseline, indicates the presence of impurities. Compare the spot(s) from the suspect sample to the control sample to identify potential degradation products.

References

Handling and disposal of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline waste

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline. This resource provides essential guidance on the safe handling and disposal of waste generated from experiments involving this compound. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. Key hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Causes skin irritation and serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][3][5]

Q2: What immediate first aid measures should be taken in case of exposure?

A2: In case of accidental exposure, the following first aid measures should be implemented immediately:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[4][5]

  • In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing and seek medical attention.[1][5]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][5]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][6]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[5]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[5]

Q4: How should I properly store this chemical in the laboratory?

A4: Store the compound in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed.[1][3][7] It is also advisable to store it locked up.[1][3]

Q5: What should I do in the event of an accidental spill?

A5: In case of a spill, avoid dust formation.[5] Sweep up and shovel the material into a suitable, closed container for disposal.[1][5] Ensure adequate ventilation and evacuate personnel to safe areas.[5] Do not let the product enter drains.[5][8]

Q6: What is the recommended method for the disposal of this compound waste?

A6: Waste material should be disposed of by a licensed professional waste disposal service.[5] The recommended method is to burn the waste in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not dispose of the material down the drain.

Q7: How should I dispose of contaminated packaging?

A7: Contaminated packaging should be disposed of as unused product.[5] Alternatively, containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[4]

Troubleshooting Guide

IssueProbable CauseSolution
Skin or eye irritation after handling. Inadequate PPE or accidental exposure.Immediately follow first aid procedures. Review and improve handling techniques and PPE usage. Ensure safety goggles and appropriate gloves are always worn.
A strong chemical odor is noticeable in the lab. Improper storage or a spill.Check that the container is tightly sealed. Inspect the work area for any spills. If a spill is found, follow the accidental release measures protocol. Ensure work is conducted in a well-ventilated area or under a fume hood.
Uncertainty about waste disposal. Lack of clear institutional guidelines.Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of the chemical waste in standard lab trash or down the sink.

Data Presentation

Table 1: Summary of Hazards and Required Personal Protective Equipment (PPE)

HazardGHS ClassificationRecommended PPE
Acute Oral Toxicity Category 4Protective gloves, clothing, and face protection. Do not eat, drink, or smoke when using.
Acute Dermal Toxicity Category 4Protective gloves and clothing.
Acute Inhalation Toxicity Category 4Use only outdoors or in a well-ventilated area. Approved respirator required if ventilation is inadequate.
Skin Corrosion/Irritation Category 2Protective gloves and clothing.
Serious Eye Damage/Irritation Category 2Safety goggles or face shield.
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)Use only outdoors or in a well-ventilated area. Approved respirator.

Experimental Protocols

Protocol for Safe Handling and Disposal of this compound

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

    • Verify that a chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE: chemical safety goggles, appropriate chemical-resistant gloves, and a lab coat.

    • Prepare a designated waste container, properly labeled for halogenated organic waste.

  • Handling:

    • Conduct all weighing and transferring of the compound within a chemical fume hood to avoid inhalation of dust or vapors.

    • Avoid all personal contact with the substance.[7]

    • Use non-sparking tools to prevent ignition.[4]

    • After handling, wash hands thoroughly with soap and water.[1]

  • Waste Collection:

    • Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper), in the designated, labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal:

    • Seal the waste container tightly.

    • Arrange for waste pickup through your institution's EHS department for disposal via chemical incineration.[5]

Mandatory Visualization

G Workflow for Handling and Disposal of this compound Waste cluster_prep Preparation cluster_handling Handling cluster_waste Waste Management cluster_disposal Disposal prep1 Review SDS prep2 Assemble PPE prep3 Prepare Waste Container handling1 Work in Fume Hood prep3->handling1 handling2 Avoid Personal Contact handling3 Use Non-Sparking Tools spill Accidental Spill handling2->spill waste1 Collect Waste in Designated Container handling3->waste1 waste2 Seal Container waste1->waste2 disposal1 Contact EHS for Pickup waste2->disposal1 disposal2 Chemical Incineration disposal1->disposal2 spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_proc->waste1

Caption: Workflow for Handling and Disposal of Waste.

References

Technical Support Center: Production of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the production of this key chemical intermediate. Our goal is to help you minimize impurities and maximize yield in your synthetic preparations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent method for the synthesis of this compound is the electrophilic bromination of the starting material, 4-fluoro-2-(trifluoromethyl)aniline. The amino group (-NH₂) of the aniline is a strong activating group and directs the incoming bromine to the ortho and para positions. In this case, the desired product is formed by bromination at one of the ortho positions.

Q2: What are the primary impurities I should be concerned about during the synthesis?

A2: The main impurities in the synthesis of this compound typically arise from a lack of regioselectivity and over-bromination. The most common impurities include:

  • Isomeric Products: Bromination can occur at other positions on the aromatic ring, leading to the formation of positional isomers.

  • Di-brominated Byproducts: The high activation of the aniline ring can lead to the addition of a second bromine atom, resulting in di-bromo-4-fluoro-6-(trifluoromethyl)aniline.

  • Unreacted Starting Material: Incomplete reaction can leave residual 4-fluoro-2-(trifluoromethyl)aniline in the final product.

  • Residual Solvents and Reagents: Solvents and brominating agents used in the reaction may remain if the purification process is not thorough.

Q3: How can I control the regioselectivity of the bromination to favor the desired product?

A3: Controlling the regioselectivity is crucial for minimizing isomeric impurities. Key strategies include:

  • Choice of Brominating Agent: Milder brominating agents, such as N-Bromosuccinimide (NBS), are often preferred over harsher agents like molecular bromine (Br₂) as they can offer higher selectivity.

  • Reaction Temperature: Performing the reaction at low temperatures, typically between -10°C and 0°C, can significantly enhance the regioselectivity of the bromination.

  • Solvent Selection: The polarity of the solvent can influence the reaction's selectivity. Less polar solvents are often favored for these types of reactions.

Q4: What are the best practices for minimizing the formation of di-brominated byproducts?

A4: To prevent over-bromination, the following precautions should be taken:

  • Stoichiometric Control: Carefully control the molar ratio of the brominating agent to the aniline. Using a precise 1.0 equivalent or a slight sub-stoichiometric amount of the brominating agent is critical.

  • Slow Addition of Reagent: Add the brominating agent to the reaction mixture slowly and in a controlled manner. This prevents localized high concentrations of the brominating agent, which can promote di-bromination.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion.
Formation of multiple byproducts due to poor temperature control.Implement efficient cooling and ensure the controlled addition of reagents to maintain the optimal reaction temperature.
Loss of product during work-up and purification.Optimize extraction and purification procedures to minimize product loss.
High Levels of Di-brominated Impurities Excess of brominating agent.Use a precise molar equivalent or a slight excess of the aniline relative to the brominating agent.
Reaction temperature is too high.Maintain a low reaction temperature (e.g., 0°C or below) during the addition of the brominating agent.
Presence of Isomeric Impurities Lack of regioselectivity in the bromination reaction.Use a milder brominating agent like N-Bromosuccinimide (NBS).
Inadequate mixing leading to localized "hot spots".Ensure efficient and homogenous mixing throughout the reaction.
Final Product is Colored (e.g., yellow or brown) Oxidation of the aniline product.Treat the crude product with activated charcoal in a suitable solvent, followed by filtration.
Residual impurities from the reaction.Purify the product using column chromatography or recrystallization.

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method is often preferred for its milder reaction conditions and improved selectivity.

Materials:

  • 4-fluoro-2-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-(trifluoromethyl)aniline (1.0 equivalent) in DMF or DCM.

  • Cool the solution to 0°C in an ice bath with vigorous stirring.

  • In a separate flask, dissolve NBS (1.0 equivalent) in the same solvent.

  • Add the NBS solution dropwise to the aniline solution at 0°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Bromination using Bromine and Hydrogen Peroxide

This method can be effective but requires careful control to avoid over-bromination.

Materials:

  • 4-fluoro-2-(trifluoromethyl)aniline

  • Bromine (Br₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • Water

  • Sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked flask, prepare a biphasic mixture of dichloromethane and water.

  • Add 4-fluoro-2-(trifluoromethyl)aniline (1.0 equivalent) to the mixture with rapid stirring.

  • Slowly add bromine (1.0-1.1 equivalents) to the mixture.

  • After the initial reaction, slowly add hydrogen peroxide (1.3-1.5 equivalents) dropwise.

  • Maintain the reaction temperature and monitor for completion by TLC or GC-MS.

  • After the reaction is complete, quench any remaining bromine with a sodium thiosulfate solution.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product as needed.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized to minimize impurity formation, based on protocols for structurally similar anilines.

Parameter Condition A (Higher Selectivity) Condition B (Faster Reaction)
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature -10°C to 0°CRoom Temperature
Addition Time > 1 hour< 30 minutes
Expected Purity (before purification) HigherLower
Primary Impurity Concern Unreacted Starting MaterialDi-brominated Byproducts & Isomers

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Bromination A 1. Dissolve Starting Material (4-fluoro-2-(trifluoromethyl)aniline) in Solvent B 2. Cool Reaction Mixture (e.g., 0°C) A->B C 3. Slow, Dropwise Addition of Brominating Agent B->C D 4. Monitor Reaction Progress (TLC, HPLC/LC-MS) C->D E 5. Reaction Quench & Work-up D->E F 6. Extraction & Washing E->F G 7. Drying & Solvent Removal F->G H 8. Purification (Column Chromatography or Recrystallization) G->H I Final Product: This compound H->I

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Impurity Formation Start High Impurity Levels Detected Impurity_Type Identify Impurity Type (e.g., Isomer, Di-bromo) Start->Impurity_Type Isomer Isomeric Impurity Impurity_Type->Isomer Dibromo Di-brominated Impurity Impurity_Type->Dibromo Action_Isomer1 Lower Reaction Temperature Isomer->Action_Isomer1 Action_Isomer2 Change Solvent Isomer->Action_Isomer2 Action_Isomer3 Use Milder Brominating Agent (NBS) Isomer->Action_Isomer3 Action_Dibromo1 Check Stoichiometry (Reduce Brominating Agent) Dibromo->Action_Dibromo1 Action_Dibromo2 Slow Down Addition Rate Dibromo->Action_Dibromo2 Action_Dibromo3 Lower Reaction Temperature Dibromo->Action_Dibromo3

Caption: A logical workflow for troubleshooting common impurity issues during synthesis.

Technical Support Center: Scale-Up Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the transition from laboratory-scale experiments to pilot plant and industrial production.

Frequently Asked Questions (FAQs)

Q1: Why does the yield of my reaction decrease significantly when moving from a 1-liter lab reactor to a 50-liter pilot plant reactor?

A significant drop in yield during scale-up is a common challenge often attributed to physical and chemical factors that do not scale linearly. Key areas to investigate include inefficient heat transfer and inadequate mixing. The surface-area-to-volume ratio decreases as the reactor size increases, which can lead to poor temperature control, localized hot spots, and the formation of impurities.[1] Inadequate agitation in larger vessels can result in poor mass and heat transfer, especially in heterogeneous mixtures, which negatively impacts reaction kinetics.[1][2]

Q2: What is the purpose of using a protecting group in aniline synthesis, and how do I choose the right one?

Protecting groups are essential for several reasons:

  • To control regioselectivity: In electrophilic aromatic substitution reactions, the amino group is a strong ortho-, para-director. A bulky protecting group, like a pivaloyl or benzoyl group, can sterically hinder the ortho positions, favoring the formation of the para-substituted product.[3]

  • To prevent unwanted side reactions: The amino group is a Lewis base and can react with Lewis acid catalysts (e.g., AlCl₃) in Friedel-Crafts reactions, deactivating the aromatic ring.[3] Protecting it as an amide allows the reaction to proceed.[3] It also prevents N-alkylation or oxidation of the nitrogen atom.[3]

  • To improve solubility or handling properties.

The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal. Acetanilide is a common and effective protecting group for nitration.[3]

Q3: How can I achieve meta-substitution on an aniline derivative?

Direct meta-substitution is challenging due to the ortho-, para-directing nature of the amino group.[3] However, it can be achieved by performing the electrophilic substitution under strongly acidic conditions. In a strong acid, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[3]

Q4: My final product has unacceptably high levels of residual palladium. What are the most effective large-scale removal methods?

High residual palladium is a common issue in scale-up. Effective removal strategies include:

  • Crystallization: Multiple crystallizations of the free base or a salt form of the aniline are often very effective at purging residual metals.[2]

  • Extraction/Washes: During the work-up, aqueous washes with reagents that can complex with palladium, such as thiourea or cysteine, can be used.[1]

  • Adsorbent Treatment: Passing a solution of the product through a bed of a metal scavenger (specialized silica or carbon-based materials) can effectively capture the palladium.

Q5: What are the primary safety concerns when handling anilines and their synthesis reactions on a large scale?

Aniline and its derivatives are toxic and can be absorbed through the skin or inhaled.[4][5][6][7] Acute exposure can lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[4][5][7]

  • Chemical Hazards: Aniline is classified as hazardous and potentially carcinogenic.[4][5] Handle in well-ventilated areas, preferably in a closed system.[6]

  • Reaction Hazards: Many reactions are highly exothermic.[2][8] A robust cooling system is critical to prevent thermal runaways. Catalysts like palladium on carbon can be pyrophoric and must be handled under an inert atmosphere when dry.[2]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and respiratory protection.[5][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of common synthetic routes to substituted anilines.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Issue: Low Conversion or Stalled Reaction

Potential Cause Troubleshooting & Optimization
Inefficient Mixing/Mass Transfer Inadequate agitation can lead to poor mixing of the catalyst, base, and reactants, especially with solid inorganic bases forming thick slurries.[2] Solution: Increase stirring speed and evaluate the impeller design for the specific reactor vessel.[1]
Catalyst Deactivation The palladium catalyst may be sensitive to oxidation or impurities in starting materials or solvents.[1][2] Solution: Ensure a rigorously inert (Nitrogen or Argon) atmosphere.[1][2] Use fresh, high-purity catalysts, ligands, and reagents.[1]
Poor Thermal Control The reaction rate is highly temperature-dependent. Poor heat transfer in a large reactor can lead to an overall lower temperature than desired.[2] Solution: Monitor the internal batch temperature closely, not just the jacket temperature. Ensure the heating/cooling system is adequate for the vessel volume.
Insufficient Base Activation In Suzuki-Miyaura reactions, the base is crucial for activating the boronic acid. Poor mixing can prevent effective interaction.[1] Solution: Ensure the base is adequately dispersed. Consider using a soluble base if solid handling is problematic.
Solubility Issues Reactants, intermediates, or the catalyst system may have limited solubility, causing them to precipitate out of solution.[2] Solution: Re-evaluate the solvent choice for the scaled-up reaction. A co-solvent system may be necessary.

Issue: Significant By-Product Formation (e.g., Homocoupling, Dehalogenation)

Potential Cause Troubleshooting & Optimization
Oxygen Contamination Oxygen can promote the unwanted homocoupling of boronic acids in Suzuki-Miyaura reactions.[2] Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the process.
Incorrect Base Selection A base that is too strong or too weak can promote side reactions.[2] Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find the optimal balance for the desired reaction over side reactions.[2]
High Reaction Temperature Elevated temperatures or localized hot spots can increase the rate of side reactions and product degradation.[1] Solution: Lower the reaction temperature.[2] Improve mixing to ensure uniform heat distribution and prevent hot spots.[1]
Incorrect Stoichiometry An incorrect ratio of reactants can lead to side reactions. Solution: Optimize the stoichiometry. For example, using a slight excess of the boronic acid in a Suzuki-Miyaura coupling can sometimes minimize homocoupling.[1]
Category 2: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Issue: Poor Regioselectivity (Incorrect Isomer Ratio)

Potential Cause Troubleshooting & Optimization
Insufficient Steric Hindrance When targeting the para-isomer, the protecting group on the aniline nitrogen may not be bulky enough to sufficiently block the ortho positions.[3] Solution: Employ a bulkier protecting group, such as a pivaloyl or benzoyl group.[3]
Formation of Anilinium Ion In strongly acidic conditions (e.g., nitration), the amino group is protonated, forming a meta-directing anilinium ion, leading to undesired meta-product.[3] Solution: Protect the amino group as an amide (e.g., acetanilide) before performing the substitution. The amide is still ortho-, para-directing but is less basic.[3]
Suboptimal Reaction Temperature Temperature can influence the ortho/para ratio. Solution: Run the reaction at lower temperatures, which often favors the thermodynamically more stable para-isomer.[3]
Solvent Effects The choice of solvent can influence the isomer distribution.[3] Solution: Screen different solvents. For example, in Friedel-Crafts acylations, changing the solvent can alter the ortho/para ratio.[3]

Experimental Protocols

Protocol 1: General Procedure for Scale-Up of Suzuki-Miyaura Coupling

This protocol is a representative example. All scale-up activities must be preceded by a thorough safety review and hazard analysis.

  • Reactor Preparation: Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen/argon inlet.

  • Inerting: Purge the reactor vessel thoroughly with nitrogen or argon to remove all oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: Charge the reactor with the substituted halo-aniline, the boronic acid derivative, the palladium catalyst (e.g., Pd(PPh₃)₄), and the solvent (e.g., toluene, 1,4-dioxane). Begin agitation.

  • Degassing: Sparge the resulting slurry with nitrogen or argon for 30-60 minutes to ensure all dissolved oxygen is removed.

  • Base Addition: Add an aqueous solution of the base (e.g., K₂CO₃) via an addition funnel or pump.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the internal temperature closely.[1]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, UPLC) until the starting material is consumed (typically 4-12 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.[2][10]

Protocol 2: Purification by Crystallization to Remove Impurities
  • Solvent Selection: Choose a solvent or solvent system in which the substituted aniline product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at low temperatures.

  • Dissolution: Dissolve the crude product in the minimum amount of the selected hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath or refrigerator can maximize product recovery.

  • Isolation: Collect the crystals by filtration, for example, using a Nutsche filter dryer in a plant setting.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight. Repeat the crystallization process if purity is not yet satisfactory.[2]

Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up

LowYieldTroubleshooting Start Low Yield or Stalled Reaction Observed at Scale CheckMixing Step 1: Evaluate Mixing & Mass Transfer Start->CheckMixing CheckThermal Step 2: Analyze Thermal Control CheckMixing->CheckThermal SolutionMixing Optimize Stirring: - Increase RPM - Evaluate Impeller Design CheckMixing->SolutionMixing CheckCatalyst Step 3: Investigate Catalyst & Reagents CheckThermal->CheckCatalyst SolutionThermal Improve Heat Transfer: - Monitor Internal Temp - Adjust Jacket Temp CheckThermal->SolutionThermal CheckAtmosphere Step 4: Verify Inert Atmosphere CheckCatalyst->CheckAtmosphere SolutionCatalyst Improve Reagent Quality: - Use Fresh Catalyst/Ligand - Test Raw Material Purity CheckCatalyst->SolutionCatalyst SolutionAtmosphere Enhance Inerting: - Degas Solvents - Ensure Positive N2/Ar Flow CheckAtmosphere->SolutionAtmosphere

Caption: Decision workflow for troubleshooting low yield during reaction scale-up.

Factors Influencing Regioselectivity in Electrophilic Aromatic Substitution

Regioselectivity cluster_conditions Influencing Factors cluster_outcomes Primary Outcomes Aniline Aniline (-NH2) Condition Reaction Conditions Aniline->Condition Product Product Mixture Condition->Product Determines Isomer Ratio OrthoPara Ortho / Para Isomers (Desired) Product->OrthoPara Meta Meta Isomer (Undesired/Targeted) Product->Meta ProtectingGroup Protecting Group (-NHCOR) ProtectingGroup->OrthoPara Favors Para via Sterics Acidity Strongly Acidic (Anilinium Ion, -NH3+) Acidity->Meta Directs Meta Temperature Temperature Temperature->OrthoPara Low Temp Favors Para

Caption: Key factors controlling isomer formation in aniline substitution reactions.

General Workflow for Aniline Synthesis and Purification

SynthesisWorkflow Start Raw Materials Reaction Scale-Up Reaction (e.g., Suzuki, Nitration) Start->Reaction Workup Quench & Aqueous Work-up (Phase Separation) Reaction->Workup CrudeIsolation Solvent Removal & Crude Product Isolation Workup->CrudeIsolation Purification Purification (Crystallization / Chromatography) CrudeIsolation->Purification Analysis In-Process & Final Quality Control (QC) Purification->Analysis Analysis->Purification Re-process if needed FinalProduct Final Product (Substituted Aniline) Analysis->FinalProduct

Caption: A typical process flow from raw materials to final purified product.

References

Technical Support Center: Monitoring Reactions of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 2-bromo-4-fluoro-6-(trifluoromethyl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the TLC analysis of reactions with this compound.

Issue 1: Streaking or Tailing of Spots

Question Answer
Why are the spots for my starting material and/or product streaking on the TLC plate? Streaking is a common issue when working with basic compounds like anilines on acidic silica gel. The amine group can interact strongly with the stationary phase, leading to poor spot morphology.[1] Overloading the sample on the TLC plate can also cause streaking.[2][3][4]
How can I prevent streaking? To mitigate streaking, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (eluent).[1][2] A typical concentration is 0.1-2% TEA.[1][2] Additionally, ensure you are not overloading your sample; apply a dilute solution of your reaction mixture to the plate.[2][3]

Issue 2: No Visible Spots on the TLC Plate

Question Answer
I've run my TLC, but I don't see any spots under the UV lamp. What could be the problem? While aromatic compounds often visualize under UV light, the quenching effect can sometimes be weak.[5][6] It's also possible that your sample is too dilute.[2][3] Another possibility is that the solvent level in the developing chamber was higher than your spotting line, causing your sample to dissolve in the solvent pool.[3] Volatile compounds may also evaporate from the plate.[2]
What are the solutions for not seeing any spots? First, try concentrating your sample by spotting it multiple times in the same location, allowing the solvent to dry between applications.[2][3] If UV light is ineffective, you will need to use a chemical stain for visualization.[6][7] Ensure the solvent level in the chamber is below the origin line.[3]

Issue 3: Poor Separation of Spots (Rf Values are Too Close)

Question Answer
My starting material and product spots are very close together on the TLC plate. How can I improve the separation? Poor separation indicates that the polarity of your mobile phase is not optimal for your specific compounds.[4][8]
How can I optimize the mobile phase for better separation? You will need to adjust the polarity of your eluent. If the spots are too high on the plate (high Rf), your eluent is too polar; decrease the proportion of the polar solvent.[2] If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[2] Experiment with different solvent systems; a common starting point for anilines is a mixture of a non-polar solvent like hexanes or toluene with a more polar solvent like ethyl acetate.

Issue 4: Unexpected Spots on the TLC Plate

Question Answer
I see more spots on my TLC than I expect (starting material, product, and co-spot). What could they be? Unexpected spots can arise from several sources, including the formation of side products, decomposition of your starting material or product on the silica gel plate, or contamination.[8] Halogenated anilines can sometimes be unstable.[9]
How can I identify the source of these unexpected spots? If you suspect decomposition on the silica plate, you can run a 2D TLC.[8] Spot your sample in one corner of a square plate, run it in one direction, then turn the plate 90 degrees and run it again in a different solvent system.[8] If the compound is stable, the spot will remain on the diagonal. If it decomposes, new spots will appear off the diagonal.[8] To check for side products, consider potential side reactions of your specific transformation.

Frequently Asked Questions (FAQs)

Question Answer
What is a good starting mobile phase for TLC of this compound? A common mobile phase for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. A good starting point would be a 9:1 or 4:1 ratio of hexanes to ethyl acetate. You can then adjust the ratio to achieve an Rf value of around 0.3 for your starting material.
How can I visualize this compound and its reaction products on a TLC plate? Start by using a UV lamp (254 nm), as the aromatic ring should allow for visualization.[6] If this is not effective, you will need to use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose oxidizing stain that will visualize many organic compounds.[10] p-Anisaldehyde stain can also be effective for amines.[5][10]
My reaction is in a high-boiling point solvent like DMF or DMSO. How does this affect my TLC? High-boiling point solvents can cause significant streaking on the TLC plate.[8] To remedy this, after spotting your reaction mixture on the plate, place the plate under high vacuum for a few minutes to remove the solvent before developing the TLC.[8]
How do I perform a co-spot on a TLC plate? A co-spot is a crucial control. On the baseline of your TLC plate, you will have three lanes: your starting material, your reaction mixture, and a lane where you spot both the starting material and the reaction mixture on top of each other. This helps to confirm the identity of the starting material spot in your reaction mixture lane.

Data Presentation

Table 1: Common TLC Stains for Visualization of Anilines and Related Compounds

StainPreparationVisualizationComments
Potassium Permanganate (KMnO4) Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.Yellow to brown spots on a purple background.A good general-purpose oxidizing stain.[10]
p-Anisaldehyde 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.Spots of various colors upon heating.Often effective for amines and other nucleophilic functional groups.[5]
Iodine Place a few crystals of iodine in a sealed chamber.Brown spots against a light brown background.A simple and often effective method for many organic compounds.[6][10] The spots may fade over time.[10]
Vanillin A solution of vanillin in ethanol and sulfuric acid.Various colored spots upon heating.Good for aldehydes, ketones, and alcohols.[6]

Experimental Protocols

Protocol: General Procedure for Monitoring a Reaction of this compound by TLC

  • Prepare the TLC Plate:

    • Obtain a silica gel TLC plate.

    • Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the plate.

    • Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Prepare the Samples for Spotting:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Reaction Mixture (RM): Take a small aliquot of your reaction mixture using a capillary tube or micropipette and dilute it with a volatile solvent.

  • Spot the TLC Plate:

    • Using a capillary spotter, apply a small spot of the SM solution to the SM lane on the baseline.

    • In the RM lane, apply a small spot of the diluted reaction mixture.

    • In the C lane, first spot the SM solution, and then, on top of the same spot, apply the diluted reaction mixture.

    • Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[3]

  • Develop the TLC Plate:

    • Prepare a developing chamber with your chosen mobile phase (e.g., 9:1 hexanes:ethyl acetate). Ensure the solvent level is below the baseline on your TLC plate.[3]

    • Place the spotted TLC plate in the chamber and cover it.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

  • Visualize the TLC Plate:

    • First, examine the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[6]

    • If spots are not clearly visible, use a chemical stain. Dip the plate into the staining solution, then gently heat it with a heat gun until spots appear.[7]

  • Analyze the Results:

    • Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is proceeding.

    • The co-spot lane helps to confirm that the spot in the RM lane with the same Rf as the SM is indeed the starting material.

    • Calculate the Rf (retention factor) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Mandatory Visualization

TLC_Troubleshooting_Workflow start Start TLC Monitoring run_tlc Run TLC with appropriate eluent system start->run_tlc visualize Visualize under UV (254 nm) run_tlc->visualize spots_visible Are spots clearly visible and well-separated? visualize->spots_visible streaking Spots are streaking/ tailing spots_visible->streaking No, streaking no_spots No spots visible spots_visible->no_spots No, no spots poor_separation Poor separation (Rf values too close) spots_visible->poor_separation No, poor separation analyze Analyze reaction progress: - Disappearance of starting material - Appearance of product spots_visible->analyze Yes add_tea Add 0.5-1% Triethylamine (TEA) to the mobile phase streaking->add_tea add_tea->run_tlc use_stain Use a chemical stain (e.g., KMnO4, p-Anisaldehyde) no_spots->use_stain use_stain->spots_visible adjust_eluent Adjust eluent polarity: - Increase polarity for low Rf - Decrease polarity for high Rf poor_separation->adjust_eluent adjust_eluent->run_tlc end Continue Reaction or Work-up analyze->end

Caption: Workflow for troubleshooting common TLC issues.

References

Technical Support Center: Decontamination of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe cleanup and decontamination of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline spills in a laboratory setting. Researchers, scientists, and drug development professionals should familiarize themselves with these protocols before handling this compound.

Troubleshooting Guide

Issue Possible Cause Solution
Visible residue remains after cleaning. Inadequate absorption of the initial spill.Re-apply an inert absorbent material to the area, ensuring all visible liquid is absorbed before proceeding with wet decontamination.
Insufficient washing of the affected surface.Repeat the washing and rinsing steps of the decontamination protocol. Ensure fresh cleaning materials are used for each step.
A faint sweet or amine-like odor persists after decontamination. Residual trace amounts of the aniline compound may be present.Increase ventilation in the area. Re-clean the affected surface with a detergent solution, followed by a rinse with 70% ethanol.
Contaminated cleaning materials were not properly disposed of.Ensure all used absorbent materials, wipes, and PPE are immediately placed in a sealed, labeled hazardous waste container.
Skin or eye contact occurs during cleanup. Improper use or failure of Personal Protective Equipment (PPE).Immediately follow first aid procedures. For skin contact, wash the affected area with soap and water for at least 15 minutes[1][2]. For eye contact, flush with lukewarm water for at least 15 minutes[1]. Seek immediate medical attention.
The spill is larger than can be managed by laboratory personnel. Underestimation of the spill volume or rapid spread of the material.Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately[2][3].

Frequently Asked Questions (FAQs)

Q1: What is the immediate first step to take after a this compound spill?

A1: The first priority is to ensure personnel safety. Alert everyone in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of inhalation. If the spill is small and manageable, ensure you are wearing the appropriate Personal Protective Equipment (PPE) before attempting to control the spill.

Q2: What is the appropriate Personal Protective Equipment (PPE) for cleaning up a spill of this compound?

A2: Appropriate PPE includes chemical-resistant gloves (nitrile gloves are suitable for short-term use, but butyl rubber, neoprene, or Viton gloves are recommended for extended contact), chemical splash goggles or a face shield, a lab coat, and closed-toe shoes. For larger spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.

Q3: Is there a specific chemical that can neutralize this compound?

A3: There is no standard, recommended chemical neutralizer for aniline spills on surfaces. While anilines are basic and react with acids, using strong acids for decontamination is not advised due to the potential for hazardous reactions. The recommended procedure is to absorb the spilled material and then decontaminate the surface with a soap and water solution.

Q4: How should I dispose of the waste generated from the cleanup?

A4: All materials used to clean up the spill, including absorbent materials, contaminated gloves, and wipes, must be considered hazardous waste. These materials should be collected in a clearly labeled, sealed container and disposed of according to your institution's hazardous waste management guidelines. Do not dispose of this waste in regular trash or down the drain.

Q5: What should I do if the spill occurs on a piece of equipment?

A5: If the spill is on a compatible and non-sensitive surface of the equipment, you can follow the standard decontamination protocol. First, de-energize the equipment if it is safe to do so. Use an absorbent material to remove the bulk of the spill, followed by wiping the surface with a damp cloth with detergent, and then a final wipe with a cloth dampened with 70% ethanol. Ensure the equipment is completely dry before re-energizing. For sensitive electronic components, consult the equipment manufacturer's guidelines for chemical compatibility.

Experimental Protocols

Decontamination Procedure for a Small-Scale Spill (less than 50 mL) of this compound

This protocol outlines the steps for the safe cleanup and decontamination of a small-scale spill of this compound on a laboratory benchtop or floor.

Materials:

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (butyl rubber, neoprene, or Viton recommended)

    • Chemical splash goggles

    • Face shield

    • Lab coat

    • Closed-toe shoes

  • Inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents)

  • Scoop and dustpan (plastic or other non-sparking material)

  • Sealable hazardous waste container, clearly labeled

  • Detergent solution (e.g., standard laboratory soap in water)

  • 70% Ethanol solution

  • Disposable wipes or paper towels

Procedure:

  • Immediate Response and Spill Containment:

    • Alert personnel in the immediate area.

    • If not already worn, don the appropriate PPE.

    • If the spill is on a flat surface, contain it by surrounding the spill with an inert absorbent material to prevent it from spreading.

  • Absorption of the Spilled Material:

    • Cover the entire spill with a generous amount of inert absorbent material.

    • Allow the absorbent material to fully absorb the liquid.

  • Collection of Contaminated Material:

    • Using a plastic scoop and dustpan, carefully collect the absorbent material.

    • Place the contaminated absorbent material into a labeled, sealable hazardous waste container.

  • Surface Decontamination:

    • Step 1: Initial Wash: Wet a disposable wipe with the detergent solution and thoroughly wipe the entire spill area.

    • Step 2: Rinse: Wet a new disposable wipe with water and wipe the area to remove the detergent.

    • Step 3: Solvent Decontamination: Wipe the area with a disposable wipe dampened with 70% ethanol.

    • Step 4: Final Dry: Use a dry disposable wipe to dry the surface.

  • Waste Disposal:

    • Place all used wipes, gloves, and any other contaminated materials into the hazardous waste container.

    • Seal the container and arrange for pickup by your institution's hazardous waste management.

  • Post-Decontamination:

    • Thoroughly wash your hands with soap and water.

    • Ensure the area is well-ventilated.

Visualizations

Decontamination_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_decon Decontamination cluster_disposal Disposal & Final Steps spill Spill Occurs alert Alert Personnel spill->alert ppe Don PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain absorb Absorb Spilled Liquid contain->absorb collect Collect Contaminated Absorbent absorb->collect wash_detergent Wash with Detergent Solution collect->wash_detergent dispose Dispose of all materials as Hazardous Waste collect->dispose rinse_water Rinse with Water wash_detergent->rinse_water wash_etoh Wipe with 70% Ethanol rinse_water->wash_etoh dry Dry Surface wash_etoh->dry dry->dispose wash_hands Wash Hands dispose->wash_hands

References

Validation & Comparative

A Comparative Guide to 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline and Other Halogenated Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline in comparison to other halogenated anilines, focusing on their chemical properties, reactivity in key synthetic transformations, and potential applications in medicinal chemistry. This guide provides a framework for selecting the appropriate building block for research and development.

Halogenated anilines are pivotal structural motifs in the synthesis of a vast array of pharmaceuticals and functional materials. Their utility stems from the nuanced electronic and steric properties imparted by the halogen and other substituents on the aniline core, which influence their reactivity and biological activity. This guide focuses on this compound, a highly functionalized building block, and compares it with other relevant halogenated anilines to assist researchers in making informed decisions for their synthetic and drug discovery endeavors.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the aniline ring significantly impacts its physical and chemical properties. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluorine and trifluoromethyl groups modulate the molecule's electronics, lipophilicity, and metabolic stability. The following table summarizes the key physicochemical properties of this compound and a selection of other halogenated anilines.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound875664-27-0C₇H₄BrF₄N272.01Clear colorless to pale yellow liquid
2-Bromo-6-chloro-4-(trifluoromethyl)aniline109919-26-8C₇H₄BrClF₃N274.47Not specified
2-Bromo-6-iodo-4-(trifluoromethyl)aniline1365202-30-5C₇H₄BrF₃IN365.92Not specified
2-Bromo-4-nitro-6-(trifluoromethyl)aniline142358-38-9C₇H₄BrF₃N₂O₂285.02Not specified
2-Bromo-6-(trifluoromethyl)aniline58458-13-2C₇H₅BrF₃N240.02Not specified

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Halogenated anilines are extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to construct complex molecular architectures. The reactivity of the aryl halide is a critical factor in these transformations, with the general trend being I > Br > Cl. The electron-withdrawing or -donating nature of other substituents on the ring also plays a crucial role.

The trifluoromethyl group in this compound is strongly electron-withdrawing, which is expected to enhance the rate of oxidative addition, the often rate-limiting step in the catalytic cycle. This can potentially lead to higher yields and milder reaction conditions compared to anilines with electron-donating groups.

General Workflow for Comparative Reactivity Studies

G cluster_0 Substrate Selection cluster_1 Reaction Setup cluster_2 Analysis cluster_3 Comparison Aniline1 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline Coupling Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) Aniline1->Coupling Aniline2 Alternative Halogenated Aniline 1 Aniline2->Coupling Aniline3 Alternative Halogenated Aniline 2 Aniline3->Coupling Analysis Reaction Monitoring & Analysis (TLC, LC-MS, NMR) Coupling->Analysis Yield Yield Calculation Analysis->Yield Purity Purity Assessment Analysis->Purity Comparison Comparative Analysis of Reactivity and Yield Yield->Comparison Purity->Comparison

Caption: A logical workflow for comparing the reactivity of different halogenated anilines.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

Aryl bromides are versatile coupling partners in Suzuki-Miyaura reactions for the formation of C-C bonds. The following is a general procedure that can be optimized for specific substrates.

  • Materials:

    • Halogenated aniline (1.0 equiv)

    • Arylboronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Procedure:

    • To a reaction vessel, add the halogenated aniline, arylboronic acid, palladium catalyst, and base.

    • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

    • Add the degassed solvent(s).

    • The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for the success of this reaction.

  • Materials:

    • Halogenated aniline (1.0 equiv)

    • Amine (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

    • Add the anhydrous, degassed solvent, followed by the halogenated aniline and the amine.

    • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • The filtrate is concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

G Pd0 Pd(0)Ln PdII Ar-Pd(II)-X      Ln Pd0->PdII Oxidative Addition ArX Ar-X (Halogenated Aniline) ArX->PdII ArNu Ar-Y-R (Product) PdII->ArNu Reductive Elimination NuH R-YH (Nucleophile) NuH->PdII Coordination & Deprotonation Base Base Base->NuH ArNu->Pd0

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Potential in Medicinal Chemistry

Substituted anilines are a common pharmacophore in many approved drugs and clinical candidates, particularly in oncology. The aniline moiety often serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of kinase domains. Derivatives of anilinoquinazolines and anilinoquinolines, for example, are known to be potent inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

The fluorine and trifluoromethyl substituents on this compound can offer several advantages in drug design:

  • Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the protein target, such as hydrogen bonding and dipole-dipole interactions.

  • Modulated Lipophilicity: The trifluoromethyl group significantly increases lipophilicity, which can affect cell permeability and pharmacokinetic properties.

While specific biological activity data for this compound is not widely published, its structural features make it an attractive starting material for the synthesis of novel kinase inhibitors and other biologically active molecules.

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK Dimerization Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Autophosphorylation->Signaling Response Cellular Response (Proliferation, Survival, Angiogenesis) Signaling->Response Inhibitor Aniline-based Inhibitor Inhibitor->Autophosphorylation Inhibition

Caption: A simplified diagram of a generic RTK signaling pathway targeted by many aniline-based inhibitors.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and electron-withdrawing fluorine and trifluoromethyl groups, suggests favorable reactivity in palladium-catalyzed cross-coupling reactions and offers opportunities for designing novel bioactive molecules with enhanced properties. While direct comparative data is limited, this guide provides a foundational understanding of its properties and reactivity in the context of other halogenated anilines, empowering researchers to strategically incorporate this valuable compound into their research and development programs. Further experimental investigation is warranted to fully elucidate its comparative performance and unlock its full potential.

References

A Comparative Guide to the Reactivity of Bromo vs. Iodo Anilines in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of aromatic compounds is a fundamental aspect of modern synthesis. Halogenated anilines are crucial building blocks, providing versatile points for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The choice of the halogen substituent—iodine versus bromine—significantly impacts the reactivity of the aniline derivative, influencing reaction conditions, catalyst selection, and the potential for selective transformations. This guide offers an objective comparison of the reactivity between iodo- and bromoanilines in key cross-coupling reactions, supported by experimental data and detailed protocols.

The Fundamental Basis of Reactivity

The reactivity of a haloaniline in palladium-catalyzed cross-coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] A weaker C-X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate.[1]

The bond dissociation energies for carbon-halogen bonds follow a clear trend: C-I < C-Br < C-Cl < C-F .[1][2] This establishes the general reactivity order for halogenated anilines as:

Iodoanilines > Bromoanilines > Chloroanilines [1]

This inherent reactivity difference is a powerful tool, enabling chemists to perform selective and sequential couplings on polyhalogenated substrates.[3]

Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and an organoboron compound, is highly sensitive to the halogen substituent. Iodoanilines are significantly more reactive than their bromo- counterparts, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1] This enhanced reactivity is a direct consequence of the lower C-I bond dissociation energy, which accelerates the rate-limiting oxidative addition step.[3]

The higher reactivity of iodoanilines can be exploited for selective functionalization. For instance, in a molecule containing both iodine and bromine substituents, the iodine position can be selectively arylated while leaving the bromine intact for subsequent transformations under more forcing conditions.[3]

Table 1: Comparison of Bromo- and Iodo-Anilines in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanilinePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O90295Inferred from[4][5]
4-BromoanilinePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O901288Inferred from[6]
2,6-Diiodo-4-bromoanilinePhenylboronic acid (2.2 eq)Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O804>90 (diarylation at I)Inferred from[3]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. While the general reactivity trend (I > Br) often holds, the situation can be more complex than in C-C couplings.[7][8] The nature of the ligand, base, and solvent system plays a critical role.

In some cases, the iodide byproduct (e.g., NaI) generated during the reaction can act as an inhibitor to the catalyst.[9] The solubility of this iodide salt can influence the observed reaction rate. For example, in solvents like DME where NaI is highly soluble, the reaction of an aryl bromide can proceed faster than that of an aryl iodide due to product inhibition.[9] Conversely, in solvents like toluene where NaI is sparingly soluble, the inhibitory effect is minimized, and the intrinsic reactivity of the C-X bond dictates the rate, making iodoanilines react faster or at a comparable rate to bromoanilines.[9] Despite these subtleties, conditions have been developed that allow for the efficient coupling of both iodo- and bromoanilines.

Table 2: Comparison of Bromo- and Iodo-Anilines in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisoleAnilinePd₂(dba)₃ (1 mol%) / Ligand 1 (2 mol%)NaOtBuToluene1000.1>99[9]
4-BromoanisoleAnilinePd₂(dba)₃ (1 mol%) / Ligand 1 (2 mol%)NaOtBuToluene1000.1>99[9]
4-BromoanilineAnilinePd(OAc)₂ (2 mol%) / XPhos (4 mol%)NaOtBuToluene1001892Inferred from[1]
1-Bromo-4-iodobenzeneToluidineNi(acac)₂ / Phenylboronic EsterK₂CO₃Dioxane1001278 (selective at I)[10]

*Note: Anisole derivatives are used as they were directly compared in the cited study, illustrating the solvent effect. The principle applies to aniline derivatives.

Heck Coupling

In the Heck reaction, which couples an aryl halide with an alkene, iodoanilines demonstrate markedly higher reactivity than bromoanilines.[11] This is particularly evident with heterogeneous catalysts like Pd/C, where iodoanilines can react quantitatively while their bromo- counterparts show minimal conversion under similar conditions.[11] To achieve high yields with less reactive bromoanilines, homogeneous catalyst systems, often with specialized phosphine ligands and higher temperatures, are typically required.[11]

Table 3: Comparison of Bromo- and Iodo-Anilines in Heck Coupling

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Conversion (%)Reference
Iodo-derivative 5AcrylonitrilePd/C (5 mol%)NaOAcDMA14024Quantitative[11]
Bromo-derivative 4AcrylonitrilePd/C (5 mol%)NaOAcDMA140243-6.5[11]
Bromo-derivative 4*AcrylonitrilePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA1402475-87[11]

*Note: Derivatives 4 and 5 are complex aniline structures from the cited industrial-scale process, clearly demonstrating the reactivity difference.

Visualizing the Process

To better understand the underlying transformations, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OAC Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd0->OAC Ar-X (Aniline) TMC Transmetalation Complex (Ar-Pd(II)-R)L₂ OAC->TMC + R-M (e.g., R-B(OH)₂) - M-X REC Reductive Elimination TMC->REC REC->Pd0 + Ar-R (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Experimental_Workflow start Start: Oven-dried Schlenk Flask reagents Add Aryl Halide (Aniline), Catalyst, Ligand, & Base start->reagents inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvents Add Anhydrous Solvent & Coupling Partner inert->solvents reaction Heat and Stir (Monitor by TLC/GC-MS) solvents->reaction workup Cool, Dilute with Solvent, & Perform Aqueous Wash reaction->workup purify Dry Organic Layer, Concentrate, & Purify (e.g., Column Chromatography) workup->purify product Final Product purify->product

Caption: Typical experimental workflow for a cross-coupling reaction.

Experimental Protocols

The following are representative protocols that can be adapted for various bromo- and iodo-aniline substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Haloaniline

This protocol is adapted for a generic haloaniline. Iodoanilines may require shorter reaction times or lower temperatures.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the haloaniline (1.0 mmol), the boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL) and water (1 mL), via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][4]

Protocol 2: Buchwald-Hartwig Amination of a Haloaniline

This protocol is adapted for a generic haloaniline.

  • Setup: In a glovebox or under a stream of inert gas, add the haloaniline (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol) to a dry Schlenk tube.[1][12]

  • Inert Atmosphere: If not in a glovebox, seal the tube and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine coupling partner (1.2 mmol) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir the mixture for 12-24 hours, monitoring by TLC or GC-MS.[12]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL). Wash with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired arylamine.[1]

Conclusion

The choice between a bromo- or iodo-aniline substrate in cross-coupling reactions is a strategic decision based on the principles of chemical reactivity. Iodoanilines are generally more reactive due to the weaker carbon-iodine bond, allowing for milder conditions and selective functionalization in polyhalogenated systems.[1][3] Bromoanilines, while more stable and often more cost-effective, typically require more forcing conditions or more sophisticated catalyst systems to achieve high efficiency.[6][11] A thorough understanding of these reactivity differences, along with the influence of ligands, solvents, and other reaction parameters, empowers chemists to design more efficient and selective synthetic routes for the development of novel pharmaceuticals and advanced materials.

References

Efficacy Showdown: A Comparative Guide to Pesticides Derived from Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of pesticides derived from fluorinated anilines against key agricultural pests. This analysis is supported by experimental data from laboratory bioassays and field trials, offering insights into their performance relative to alternative insecticides.

Pesticides derived from fluorinated anilines, particularly the anthranilic diamides, represent a significant class of modern insecticides. Their novel mode of action, targeting insect ryanodine receptors (RyRs), offers high efficacy against a range of pests, especially lepidopteran larvae, with a favorable safety profile for non-target organisms. This guide delves into the comparative efficacy of prominent compounds within this class, such as chlorantraniliprole and cyantraniliprole, alongside other alternatives.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of various pesticides derived from fluorinated anilines and their alternatives against several key agricultural pests. Efficacy is primarily presented as the median lethal concentration (LC50), which is the concentration of a pesticide that is lethal to 50% of a test population.

Table 1: Laboratory Bioassay Efficacy (LC50) Against Lepidopteran Pests

PesticideTarget PestLC50 (mg/L or ppm)Alternative Pesticide(s)Alternative's LC50 (mg/L or ppm)
Novel Fluorinated Aniline Diamides
Compound IIlMythimna separataNot specified, but 26.7% mortality at 0.1 mg/L[1]Chlorantraniliprole30.0% mortality at 0.1 mg/L[1]
Compound IIacMythimna separataNot specified, but 26.7% mortality at 0.1 mg/L[1]
Compound IIlPlutella xylostella8.0-fold higher potency than Chlorantraniliprole[1]Chlorantraniliprole-
Compound IIyPlutella xylostella1.8-fold higher potency than Chlorantraniliprole[1]Chlorantraniliprole-
Compound IIzPlutella xylostella4.7-fold higher potency than Chlorantraniliprole[1]Chlorantraniliprole-
Compound IIkSpodoptera frugiperda0.56[1]Chlorantraniliprole0.31[1]
Compound IIaaSpodoptera frugiperda0.46[1]Chlorantraniliprole0.31[1]
Established Fluorinated Aniline Diamides
ChlorantraniliprolePlutella xylostella0.000275 - 0.00037%Flubendiamide0.00050 - 0.00062%[2]
Spinosad0.00486 - 0.00541%[2]
Quinalphos3.30209 - 3.66899%[2]
Fenvalerate3.76072 - 4.12462%[2]
FlubendiamideAphis craccivora (Cowpea aphid)0.017 (48h)Thiacloprid0.028 (48h)[3]
Clothianidin0.029 (48h)[3]
Dimethoate0.047 (48h)[3]
Imidacloprid0.044 (48h)[3]
Flonicamid0.068 (48h)[3]
Bifenthrin0.063 (48h)[3]
Spinosad0.246 (48h)[3]

Note: The potency of novel compounds is often compared to established standards like chlorantraniliprole within the same study for direct comparison.

Table 2: Field Trial Efficacy Against Key Pests

PesticideCropTarget PestEfficacy MetricResultAlternative Pesticide(s)Alternative's Result
Chlorantraniliprole 18.5% SCRiceYellow Stem Borer (Scirpophaga incertula)% Reduction of infestation over control (vegetative stage)92.98%[4]Spinetoram 11.7 SC83.16%[4]
% Reduction of infestation over control (reproductive stage)91.24%[4]Spinetoram 11.7 SC80.82%[4]
Yield ( kg/ha )5720[4]Untreated Control-
Chlorantraniliprole 600 g/l SC @ 40 g a.i/haCottonAmerican Bollworm (Helicoverpa armigera)% Larval reduction over control83.54%[5]Emamectin benzoate 5% SG59.15%[5]
Flubendiamide 39.35% SC56.10%[5]
CottonTobacco Caterpillar (Spodoptera litura)% Larval reduction over control92.59%[5]Emamectin benzoate 5% SG69.63%[5]
Flubendiamide 39.35% SC67.41%[5]
Chlorantraniliprole 18.5 SC @ 55 g a.i./haBt CottonPink Bollworm (Pectinophora gossypiella)Open boll damage (%)21.33%λ-cyhalothrin 5ECAt par
Locule damage (%)12.33%λ-cyhalothrin 5ECAt par
CyantraniliproleVarious VegetablesWhiteflies, aphids, thrips, psyllidsBroad-spectrum controlEffective[6]--

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of pesticide efficacy. Below are summaries of methodologies for key experiments cited in this guide.

Laboratory Bioassay: Leaf-Dip Method for LC50 Determination against Plutella xylostella

This method is widely used to determine the intrinsic toxicity of insecticides to leaf-eating insects.[2][7]

  • Insect Rearing: A susceptible laboratory strain of Plutella xylostella (diamondback moth) is used as a reference. Larvae are reared on untreated host plant leaves, such as cabbage or mustard, under controlled environmental conditions (approximately 25°C, 60% relative humidity, and a 16:8 hour light:dark photoperiod). The bioassay is typically conducted on second or third instar larvae.

  • Insecticide Preparation: A stock solution of the test insecticide is prepared, and a series of dilutions are made to create a range of concentrations.

  • Leaf Disc Treatment: Leaf discs of a standardized size are cut from untreated host plant leaves. Each disc is dipped into a specific insecticide dilution for a set time (e.g., 10-20 seconds) with gentle agitation and then allowed to air dry. Control leaf discs are dipped in a solvent-only solution.

  • Exposure: The dried, treated leaf discs are placed in individual Petri dishes or other suitable containers. A set number of larvae (e.g., 10) are introduced into each container.

  • Mortality Assessment: The containers are kept under controlled conditions. Mortality is assessed at predetermined time points, typically 48 or 96 hours after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which represents the concentration of the insecticide that causes 50% mortality in the test population.

Field Trial Methodology for Efficacy Against Rice Stem Borer

Field trials are essential to evaluate the performance of insecticides under real-world agricultural conditions.

  • Experimental Design: The trial is laid out in a Randomized Block Design (RBD) with a specified number of replications (e.g., three or four) for each treatment.

  • Plot Size and Crop Management: Each plot has a defined size (e.g., 5 x 4 m²). A susceptible rice variety is transplanted or sown, and standard agronomic practices for the region are followed.

  • Treatments: Treatments include different insecticides at specified application rates and an untreated control.

  • Insecticide Application: Insecticides are applied at a specific growth stage of the crop and/or when the pest population reaches a certain threshold. Application is typically done using a calibrated sprayer to ensure uniform coverage.

  • Data Collection: Pest infestation is assessed at set intervals after insecticide application (e.g., 7 and 14 days after each spray). For rice stem borer, this often involves counting the number of "dead hearts" (damage to the central shoot during the vegetative stage) and "white heads" (empty panicles during the reproductive stage) in a random sample of hills from each plot.

  • Yield Data: At the end of the trial, the grain yield from each plot is harvested and recorded.

  • Statistical Analysis: The collected data on pest infestation and yield are subjected to statistical analysis (e.g., ANOVA) to determine the significance of differences between treatments.

Mode of Action: Ryanodine Receptor Activation

Pesticides derived from fluorinated anilines, particularly the anthranilic diamides, act by targeting the insect ryanodine receptor (RyR).[8][9][10][11][12] The RyR is a large ion channel located on the membrane of the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum in other cells.[13] Its primary function is to regulate the release of intracellular calcium (Ca²⁺) stores, which is essential for muscle contraction.

These insecticides bind to a specific site on the insect RyR, locking it in an open conformation. This leads to an uncontrolled and sustained release of Ca²⁺ from internal stores into the cytoplasm. The resulting depletion of Ca²⁺ stores and elevated cytoplasmic Ca²⁺ levels cause continuous muscle contraction, leading to paralysis, cessation of feeding, and ultimately, the death of the insect. A key advantage of these compounds is their high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.

Below is a diagram illustrating the signaling pathway of fluorinated aniline-derived pesticides.

G cluster_cell Insect Muscle Cell Pesticide Fluorinated Aniline Pesticide RyR Ryanodine Receptor (RyR) (on Sarcoplasmic Reticulum) Pesticide->RyR Binds to and activates Ca_release Uncontrolled Ca²⁺ Release RyR->Ca_release Opens Ca²⁺ channel SR Sarcoplasmic Reticulum (SR) (Calcium Store) Muscle_Contraction Continuous Muscle Contraction & Paralysis Ca_release->Muscle_Contraction Leads to Feeding_Cessation Cessation of Feeding Muscle_Contraction->Feeding_Cessation Death Insect Death Feeding_Cessation->Death

Caption: Signaling pathway of fluorinated aniline pesticides.

Experimental Workflow for Efficacy Evaluation

The evaluation of a new pesticide's efficacy follows a structured workflow, from initial laboratory screening to field validation.

G cluster_workflow Pesticide Efficacy Evaluation Workflow Lab_Bioassay Laboratory Bioassay (e.g., Leaf-Dip for LC50) Dose_Response Dose-Response Curve Generation Lab_Bioassay->Dose_Response Provides data for Greenhouse_Trials Greenhouse Trials (Controlled Conditions) Dose_Response->Greenhouse_Trials Informs Field_Trials Field Trials (Real-World Conditions) Greenhouse_Trials->Field_Trials Validates efficacy for Data_Analysis Statistical Analysis of Efficacy and Yield Data Field_Trials->Data_Analysis Generates data for Registration Regulatory Submission & Registration Data_Analysis->Registration Supports

Caption: Workflow for pesticide efficacy evaluation.

References

Characterization of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: A Comparative Guide to NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the characterization of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline. Due to the absence of publicly available experimental NMR data for this specific molecule, this guide presents predicted NMR data based on established substituent effects on aromatic systems, alongside a comparison with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Performance Comparison: NMR vs. Alternative Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive information on the substitution pattern and electronic environment of the molecule. However, alternative techniques like GC-MS and LC-MS offer complementary data, particularly for purity assessment and trace analysis.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy - Precise molecular structure- Connectivity of atoms- Electronic environment of nuclei- Non-destructive- Provides unambiguous structural information- Quantitative analysis is possible- Lower sensitivity compared to MS- Can be time-consuming- Requires higher sample concentration
GC-MS - Molecular weight- Fragmentation pattern- Purity assessment- High sensitivity and selectivity- Excellent for volatile and thermally stable compounds- Provides molecular weight information- Destructive technique- May require derivatization for polar compounds- Isomeric differentiation can be challenging
LC-MS - Molecular weight- Fragmentation pattern- Purity assessment for a wide range of compounds- Applicable to non-volatile and thermally labile compounds- High sensitivity and selectivity- Provides molecular weight information- Destructive technique- Matrix effects can suppress ionization- More complex instrumentation than GC-MS

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent chemical shift (SCS) effects in substituted aniline and benzene derivatives.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR
H-3~ 7.5 - 7.8Doublet of doublets (dd)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 HzAromatic CH
H-5~ 7.2 - 7.5Doublet of doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 HzAromatic CH
NH₂~ 4.5 - 5.5Broad singlet (br s)-Amine protons
¹³C NMR
C-1 (C-NH₂)~ 145 - 150Singlet-Aromatic C
C-2 (C-Br)~ 110 - 115Singlet-Aromatic C
C-3~ 128 - 132Doublet (d)²J(C-F) ≈ 8-12 HzAromatic CH
C-4 (C-F)~ 158 - 162Doublet (d)¹J(C-F) ≈ 240-260 HzAromatic C
C-5~ 118 - 122Doublet (d)³J(C-F) ≈ 20-25 HzAromatic CH
C-6 (C-CF₃)~ 125 - 130Quartet (q)²J(C-F) ≈ 30-35 HzAromatic C
CF₃~ 122 - 126Quartet (q)¹J(C-F) ≈ 270-280 HzTrifluoromethyl C
¹⁹F NMR
C-4 F~ -110 to -120Singlet or fine multiplet-Fluoro substituent
C-6 CF₃~ -60 to -65Singlet-Trifluoromethyl group

Experimental Protocols

NMR Spectroscopy

A standard protocol for the NMR characterization of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) and a longer relaxation delay (2-5 seconds) are typically required.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short. A spectral width of ~200 ppm, centered around -100 ppm, would be appropriate.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard for ¹⁹F.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC inlet, which is typically heated to 250-280 °C.

  • Chromatographic Separation: Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) with helium as the carrier gas. A typical temperature program would start at 50-100 °C, hold for 1-2 minutes, and then ramp up to 280-300 °C at a rate of 10-20 °C/min.

  • Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization at 70 eV) and the resulting ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., a quadrupole).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Use a reverse-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 1.8-5 µm particle size). The mobile phase is typically a gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

  • Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The resulting ions are then analyzed.

Visualizing the Characterization Workflow

The following diagrams illustrate the logical workflow for characterizing this compound using NMR and a comparison of the analytical techniques.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Sample Analyte NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR F19_NMR 19F NMR NMR_Tube->F19_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Analysis Structure Elucidation Processing->Analysis

Caption: Workflow for NMR characterization.

Analytical_Comparison cluster_goal Analytical Goal cluster_techniques Analytical Techniques cluster_info Information Obtained Goal Characterize This compound NMR NMR Spectroscopy Goal->NMR GCMS GC-MS Goal->GCMS LCMS LC-MS Goal->LCMS Structure Definitive Structure NMR->Structure Purity Purity & Impurity Profile NMR->Purity Quantitative MW_Frag Molecular Weight & Fragmentation GCMS->MW_Frag GCMS->Purity LCMS->MW_Frag LCMS->Purity

Caption: Comparison of analytical techniques.

A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust analysis of halogenated aromatic compounds is critical. 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its complex structure, featuring multiple halogen substituents, presents unique challenges and opportunities for mass spectrometry analysis. This guide provides a comparative overview of mass spectrometry-based approaches for the characterization of this compound, supported by experimental protocols and data presented in a clear, comparative format.

Analytical Techniques: A Comparative Overview

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of halogenated anilines.[1][2] The choice between these methods often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Comparison of Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase, followed by ionization and mass analysis.[3]Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by ionization and mass analysis.[4]
Applicability Ideal for volatile and thermally stable compounds like many halogenated anilines.[5] Derivatization may be required for more polar analytes.[1]Suitable for a wider range of compounds, including less volatile and thermally labile molecules.[4]
Ionization Typically employs Electron Ionization (EI), which provides detailed fragmentation patterns for structural elucidation.[6]Commonly uses Electrospray Ionization (ESI), which is a softer ionization technique, often resulting in a prominent molecular ion peak.[4]
Sensitivity Generally offers high sensitivity, with tandem MS (GC-MS/MS) providing even lower detection limits.[2]High sensitivity, particularly with tandem MS (LC-MS/MS), and is well-suited for trace analysis in complex matrices.[2][7]
Sample Prep May require derivatization to improve volatility and chromatographic performance.[1] Liquid-liquid or solid-phase extraction is common for sample cleanup.[2]Often involves simple filtration and dilution. Direct injection of aqueous samples is sometimes possible.[2]

Expected Mass Spectral Data

The mass spectrum of this compound is characterized by the presence of bromine, which has two abundant isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[6] This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks separated by 2 m/z units.

Table 1: Predicted Mass Spectral Data for this compound and a Structural Isomer

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Molecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound C₇H₄BrF₄N256.01[M]⁺˙ at 255/257, [M+H]⁺ at 256/258[M-Br]⁺, [M-CF₃]⁺, [M-HCN]⁺
4-Bromo-2-fluoro-6-(trifluoromethyl)aniline C₇H₄BrF₄N256.01[M]⁺˙ at 255/257, [M+H]⁺ at 256/258[M-Br]⁺, [M-CF₃]⁺, [M-HCN]⁺

Note: The fragmentation patterns of positional isomers can be very similar, often requiring chromatographic separation for unambiguous identification.[6]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and reliable mass spectrometry data.

Protocol 1: GC-MS Analysis

This protocol is designed for the analysis of volatile halogenated anilines.

1. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or acetone.[5]

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Injector: Split/splitless inlet, set to 250°C.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-polydimethylsiloxane stationary phase).[5]

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Scan range of m/z 50-400.

Protocol 2: LC-MS/MS Analysis

This protocol is suitable for the analysis of halogenated anilines in liquid samples and for reaction monitoring.

1. Sample Preparation:

  • Dissolve the sample in a compatible solvent such as acetonitrile or methanol to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[4]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent with an electrospray ionization (ESI) source.[4]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Ionization Mode: Positive ESI.

  • MS/MS Method: Use Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ions will be the isotopic pair of the protonated molecule (e.g., m/z 256 and 258). Product ions would be determined by initial full scan and product ion scan experiments.

Visualized Workflows

The following diagrams illustrate the logical workflows for the mass spectrometry analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Analyte Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Interpretation Fragmentation Pattern Analysis DataAcquisition->Interpretation

Caption: Experimental workflow for GC-MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Analyte Sample Dissolution Dissolve in Compatible Solvent Sample->Dissolution Filtration Syringe Filtration Dissolution->Filtration Injection LC Injection Filtration->Injection Separation Reverse-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization PrecursorSelection Precursor Ion Selection (Q1) Ionization->PrecursorSelection Fragmentation Collision-Induced Dissociation (Q2) PrecursorSelection->Fragmentation ProductIonScan Product Ion Scan (Q3) Fragmentation->ProductIonScan DataAcquisition Data Acquisition (MRM) ProductIonScan->DataAcquisition Quantification Quantification DataAcquisition->Quantification Confirmation Confirmation DataAcquisition->Confirmation

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The mass spectrometry analysis of this compound can be effectively performed using both GC-MS and LC-MS techniques. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the need for quantitative data, and the available instrumentation. By following standardized protocols and understanding the characteristic fragmentation patterns of halogenated compounds, researchers can achieve reliable and accurate characterization of this important chemical intermediate.

References

Comparative Purity Analysis of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is critical to ensuring the safety, efficacy, and reproducibility of the final product. 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline is a key building block in various synthetic pathways. This guide provides a comparative analysis of two common High-Performance Liquid Chromatography (HPLC) methods—Isocratic vs. Gradient Elution—for the purity assessment of this compound. The information is based on established methodologies for analogous halogenated and trifluoromethylaniline derivatives.[1][2][3][4]

Experimental Protocols

Detailed methodologies for two distinct reversed-phase HPLC (RP-HPLC) approaches are presented below. These protocols are designed to separate the main analyte from potential process-related impurities and degradation products.

Sample Preparation (Applicable to Both Methods)

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water as the diluent. This creates a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Method A: Isocratic Elution

This method utilizes a constant mobile phase composition throughout the analytical run. It is often favored for its simplicity, robustness, and speed in routine quality control when the impurities have significantly different retention times from the main peak.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A constant mixture of 65% acetonitrile and 35% water containing 0.1% formic acid. The addition of formic acid helps to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Run Time: 15 minutes.

Method B: Gradient Elution

This method involves changing the mobile phase composition during the run. A gradient elution is particularly useful for analyzing samples containing a wider range of impurities with varying polarities, ensuring that both early and late-eluting compounds are effectively separated.[2][5]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 50 50
    10.0 5 95
    12.0 5 95
    12.1 50 50

    | 15.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Run Time: 15 minutes.

Data Presentation and Comparison

The following table summarizes hypothetical, yet representative, data from the analysis of a this compound sample containing two common types of impurities: a more polar starting material residue (Impurity 1) and a less polar byproduct (Impurity 2). Purity is calculated using the area normalization method.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Retention Time (Main Peak) 5.8 min8.2 min
Retention Time (Impurity 1) 2.5 min3.1 min
Retention Time (Impurity 2) 11.5 min10.9 min
Resolution (Main Peak / Impurity 1) 4.56.2
Resolution (Main Peak / Impurity 2) 3.85.1
Tailing Factor (Main Peak) 1.31.1
Calculated Purity (%) 99.2%99.4%

Discussion of Results:

  • Resolution: The gradient elution method (Method B) provides superior resolution between the main peak and both impurities. This is crucial for accurate quantification, especially for impurities that may be present at low levels.

  • Peak Shape: Method B also shows an improved tailing factor, indicating better peak symmetry. This is often achieved by the increasing concentration of the organic solvent during the gradient, which helps to elute strongly retained compounds more efficiently.

  • Purity Calculation: The calculated purity is slightly higher in Method B. This is likely due to the better separation of peaks, which prevents the area of minor impurities from being merged with the tail of the main peak, leading to a more accurate assessment.

  • Run Time: While both methods have the same total run time, the isocratic method might be slightly faster for a dedicated analysis of only the main component if impurities are not a concern. However, for comprehensive purity profiling, the gradient method is more effective.

Mandatory Visualization

The logical workflow for selecting and applying an appropriate HPLC method for purity analysis is depicted below.

HPLC_Method_Comparison_Workflow Workflow for HPLC Purity Analysis Method Comparison start Start: Sample of 2-Bromo-4-fluoro-6- (trifluoromethyl)aniline prep Sample Preparation: Dissolve in ACN/Water Filter through 0.45 µm filter start->prep split Select Method prep->split method_a Method A: Isocratic HPLC (65% ACN, 1.0 mL/min) split->method_a For Routine QC method_b Method B: Gradient HPLC (50-95% ACN Gradient) split->method_b For Impurity Profiling analysis_a Inject & Acquire Data (UV at 254 nm) method_a->analysis_a analysis_b Inject & Acquire Data (UV at 254 nm) method_b->analysis_b process_a Process Chromatogram: Integrate Peaks, Calculate Purity analysis_a->process_a process_b Process Chromatogram: Integrate Peaks, Calculate Purity analysis_b->process_b compare Compare Results: Resolution, Tailing Factor, Purity process_a->compare process_b->compare end Conclusion: Select Optimal Method for Routine Analysis compare->end

Caption: Workflow for HPLC purity analysis and method comparison.

Conclusion

Both isocratic and gradient HPLC methods are viable for the purity analysis of this compound.

  • Isocratic HPLC (Method A) is a robust and straightforward method suitable for rapid, routine quality control where the impurity profile is well-defined and separation is not challenging.

  • Gradient HPLC (Method B) is the superior choice for comprehensive purity analysis, impurity profiling, and method development. It offers better resolution for a wider range of potential impurities and provides more accurate quantitative results.

For drug development and process chemistry where a complete understanding of the impurity profile is essential, the gradient elution method is highly recommended.

References

A Researcher's Guide to Modern Synthetic Routes for Fluorinated Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Indispensable Role of Fluorinated Aromatic Amines in Drug Discovery

Fluorinated aromatic amines are cornerstone building blocks in modern medicinal chemistry. Their integration into drug candidates can significantly enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[1][2][3] The unique electronic properties of the fluorine atom can modulate the pKa of the amine group, influencing its interaction with biological targets.[3] Consequently, the development of efficient and versatile methods for the synthesis of these valuable intermediates is of paramount importance to researchers in pharmaceutical and agrochemical industries. This guide provides a comparative overview of both classical and contemporary reagents and methodologies for the synthesis of fluorinated aromatic amines, supported by experimental data and protocols to aid in practical application.

Classical Approaches and Their Inherent Limitations

Historically, the synthesis of fluorinated aromatic amines has been dominated by a few key methodologies.

  • Nucleophilic Aromatic Substitution (SNAr): This is a foundational method where a fluoride leaving group on an electron-deficient aromatic ring is displaced by an amine nucleophile.[4] The reaction is typically facilitated by strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the fluorine atom.[4] However, its scope is limited as it is often ineffective for electron-rich or neutral aryl fluorides and can require harsh reaction conditions.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a workhorse in C-N bond formation.[6][7][8] While highly effective for aryl chlorides, bromides, and iodides, its application to the less reactive C-F bond has been challenging due to the high bond dissociation energy of the C-F bond.[9] Recent advancements have seen the development of specialized sterically demanding phosphine ligands to facilitate this transformation.[10]

  • Ullmann Condensation: This classical copper-catalyzed reaction is another method for forming C-N bonds.[11][12] Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper, limiting their functional group tolerance and overall utility.[11][13][14] Modern iterations have seen improvements with the use of ligands to facilitate the catalytic cycle under milder conditions.[13]

The limitations of these classical methods, particularly for unactivated aryl fluorides, have spurred the development of innovative and more broadly applicable synthetic strategies.

Modern Transition-Metal-Catalyzed Amination of Aryl Fluorides

Recent breakthroughs in organometallic chemistry have led to the development of highly efficient catalytic systems capable of activating the inert C-F bond for amination.

Ruthenium-Catalyzed SNAr

A significant advancement involves the use of ruthenium catalysts to activate aryl fluorides towards nucleophilic aromatic substitution via η6-coordination.[15][9] This strategy effectively lowers the activation energy for the amination of even electron-rich and neutral aryl fluorides, which are typically unreactive under classical SNAr conditions.[15][9] The use of hemilabile ligands has been shown to be crucial, promoting the dissociation of the product from the metal center and enabling a catalytic cycle.[5][16]

Nickel-Catalyzed Cross-Coupling

Nickel catalysis has emerged as a powerful alternative for the amination of aryl fluorides.[17] Systems employing bulky N-heterocyclic carbene (NHC) or phosphine ligands have demonstrated efficacy in coupling a range of primary and secondary amines with aryl fluorides.[9][17] These methods offer a valuable tool for late-stage functionalization of complex fluorinated molecules.[17]

Emerging Transition-Metal-Free Strategies

The drive towards more sustainable and cost-effective synthesis has led to the exploration of transition-metal-free alternatives.

Amination Promoted by Solvated Electrons

A novel approach utilizes solvated electrons, generated from granulated lithium under sonication, to activate aryl fluorides for C-N bond formation.[18][19] This method proceeds under near-ambient conditions and avoids the use of costly and potentially toxic transition metals.[19] The proposed mechanism involves a radical-nucleophilic substitution (SRN1) pathway.[18]

Photoredox Catalysis: A Mild and Efficient Alternative

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions.[20][21] This strategy has been successfully applied to the synthesis of fluorinated aromatic compounds. In the context of C-N bond formation, photoredox catalysis can facilitate the generation of aryl radicals from aryl halides, which can then be trapped by amines.[22] This approach offers a powerful method for direct C-H amination of aromatic compounds, avoiding the need for pre-functionalized starting materials.[23][24]

Comparative Analysis of Synthetic Methodologies

Methodology Catalyst/Reagent Aryl Fluoride Scope Amine Scope Typical Conditions Advantages Limitations
Classical SNAr Base (e.g., K₂CO₃)Electron-deficientPrimary & SecondaryHigh temperatureSimple, no metalLimited to activated substrates
Buchwald-Hartwig Pd catalyst, phosphine ligandBroad (with specialized ligands)Primary & Secondary80-120 °C, strong baseBroad substrate scopeCostly ligands, potential Pd contamination
Ullmann Condensation Cu catalyst, ligandBroad (with modern ligands)Primary & SecondaryHigh temperature (classical), milder (modern)Lower cost than PdHarsh conditions (classical), ligand required
Ru-Catalyzed SNAr Ru catalyst, hemilabile ligandElectron-rich, neutral, electron-deficientPrimary & SecondaryMild to moderate temperatureBroad scope for unactivated substratesCatalyst cost and sensitivity
Ni-Catalyzed Coupling Ni catalyst, NHC or phosphine ligandBroadPrimary & SecondaryModerate temperatureGood for late-stage functionalizationCatalyst sensitivity, potential Ni contamination
Solvated Electrons Granulated Lithium, sonicationElectron-rich, neutral, electron-deficientPrimary & SecondaryNear ambient temperatureTransition-metal-free, sustainableUse of alkali metals, potential for side reactions
Photoredox Catalysis Photocatalyst (e.g., Iridium complex), visible lightBroad (for C-H amination)Primary & SecondaryRoom temperatureVery mild conditions, direct C-H functionalizationRequires specialized equipment, catalyst cost

Experimental Protocols

Representative Protocol for Ru-Catalyzed Amination of an Unactivated Aryl Fluoride

This protocol is adapted from the work of Dong, et al. on the Ru(II)-catalyzed amination of aryl fluorides.[16]

Materials:

  • Aryl fluoride (1.0 mmol)

  • Amine (1.2 mmol)

  • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • Hemilabile ligand (e.g., (2-(diphenylphosphino)phenyl)methanol) (5.5 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (3 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl fluoride, [Ru(p-cymene)Cl₂]₂, the hemilabile ligand, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and the amine via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated aromatic amine.

Diagrams

General Workflow for Reagent Selection

Reagent Selection Workflow start Define Target Fluorinated Aromatic Amine substrate_analysis Analyze Aryl Fluoride (Electronic Properties) start->substrate_analysis electron_deficient Electron-Deficient? substrate_analysis->electron_deficient classical_snar Consider Classical SNAr electron_deficient->classical_snar Yes modern_methods Explore Modern Catalytic Methods electron_deficient->modern_methods No end Select Optimal Method classical_snar->end metal_free Transition-Metal-Free Required? modern_methods->metal_free solvated_electron Solvated Electron Method metal_free->solvated_electron Yes photoredox Photoredox Catalysis (for C-H Amination) metal_free->photoredox Consider for direct C-H transition_metal Transition-Metal Catalysis metal_free->transition_metal No solvated_electron->end photoredox->end ru_ni_catalysis Ru or Ni-Catalyzed Amination transition_metal->ru_ni_catalysis buchwald_ullmann Modern Buchwald-Hartwig or Ullmann transition_metal->buchwald_ullmann ru_ni_catalysis->end buchwald_ullmann->end

Caption: A decision tree for selecting an appropriate synthetic method.

Simplified Catalytic Cycle for Ru-Catalyzed Amination

Ru-Catalyzed Amination Cycle Ru_L [Ru]-L Coordination η⁶-Coordination with Ar-F Ru_L->Coordination + Ar-F Ru_ArF [Ru]-L(η⁶-ArF) Coordination->Ru_ArF Nucleophilic_Attack Nucleophilic Attack by R₂NH Ru_ArF->Nucleophilic_Attack + R₂NH Intermediate [Ru]-L(η⁶-Ar-NR₂-F)⁻ Nucleophilic_Attack->Intermediate Fluoride_Elimination Fluoride Elimination Intermediate->Fluoride_Elimination - F⁻ Ru_ArNR2 [Ru]-L(η⁶-ArNR₂) Fluoride_Elimination->Ru_ArNR2 Product_Dissociation Product Dissociation Ru_ArNR2->Product_Dissociation Product_Dissociation->Ru_L - ArNR₂ Product Ar-NR₂ Product_Dissociation->Product

Caption: A simplified catalytic cycle for Ru-catalyzed amination of aryl fluorides.

Conclusion and Future Outlook

The synthesis of fluorinated aromatic amines has evolved significantly from classical methods to a diverse array of modern catalytic and transition-metal-free strategies. The choice of reagent and methodology now depends on a careful consideration of the substrate scope, desired functional group tolerance, and process sustainability. While transition-metal catalysis offers broad applicability, the emergence of photoredox and solvated electron-mediated reactions points towards a future of milder and more environmentally benign syntheses. As the demand for complex fluorinated pharmaceuticals continues to grow, further innovation in the selective and efficient amination of C-F bonds will remain a critical area of research.

References

A Comparative Guide to Structural Analogs of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-bromo-4-fluoro-6-(trifluoromethyl)aniline scaffold is a key building block in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets, particularly protein kinases. The specific arrangement and nature of the substituents on the aniline ring play a critical role in determining the physicochemical properties and biological activity of its derivatives. This guide provides an objective comparison of the structural analogs of this compound, presenting available experimental data on their properties and biological effects to aid in the rational design of novel therapeutic agents.

Physicochemical Properties of Selected Analogs

The electronic and lipophilic character of aniline derivatives are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. The table below summarizes key physicochemical properties for a selection of structural analogs. Variations in halogen substitution and the placement of the trifluoromethyl group significantly impact these parameters.

Compound NameStructureMolecular Weight ( g/mol )Calculated logPpKa
This compound258.033.59Not available
2-Bromo-6-chloro-4-(trifluoromethyl)aniline274.474.01Not available
2-Bromo-4-nitro-6-(trifluoromethyl)aniline285.022.60Not available
2-Bromo-4-(trifluoromethoxy)aniline256.023.28Not available
4-Bromo-2-fluoro-6-(trifluoromethyl)aniline258.033.59Not available

Biological Activity: A Focus on Anticancer Properties

Many derivatives of substituted anilines have been investigated for their potential as anticancer agents, often functioning as inhibitors of protein kinases that are crucial for tumor cell proliferation and survival. The following tables present a comparative overview of the cytotoxic activity of various compounds structurally related to this compound.

Table 1: In Vitro Cytotoxicity of Anilino-Substituted Pyrimidine and Quinazoline Derivatives
Compound IDCancer Cell LineIC50 (µM)
Anilino-quinazoline derivative 8aA431 (Skin Carcinoma)2.62[1]
Anilino pyrimidine sulfonamide 3dK562 (Leukemia)Promising activity
Anilino pyrimidine sulfonamide 3eK562 (Leukemia)Promising activity
Anilino pyrimidine sulfonamide 3gK562 (Leukemia)Promising activity
Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives[2]
Compound IDA375 (Melanoma) IC50 (µM)C32 (Melanoma) IC50 (µM)DU145 (Prostate) IC50 (µM)MCF-7 (Breast) IC50 (µM)
3a >5028.329.1>50
3b 25.424.427.845.6
3c >5032.1>50>50
3d 42.335.8>50>50

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3][4]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.[5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Terminate the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a 96-well filter plate where the phosphorylated substrate is captured on a filter membrane.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter, which corresponds to the amount of phosphorylated substrate, using a scintillation counter.

  • IC50 Determination: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

Derivatives of the this compound scaffold are often designed as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling pathway and the potential point of inhibition by a structural analog.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2 Grb2 Dimerization->Grb2 Recruits Analog Structural Analog (Inhibitor) Analog->Dimerization Inhibits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of a structural analog.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the cytotoxic effects of the aniline analogs using the MTT assay.

MTT_Assay_Workflow Start Start PlateCells Plate Cancer Cells in 96-well Plate Start->PlateCells AddCompound Add Serial Dilutions of Analog PlateCells->AddCompound Incubate1 Incubate (24-72h) AddCompound->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolubilizer Add Solubilization Solution Incubate2->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for determining the cytotoxicity (IC50) of aniline analogs using the MTT assay.

References

A Comparative Guide to New Insecticides: Benchmarking Against Derivatives of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of insecticide resistance necessitates the continuous development of novel insecticidal compounds with unique modes of action. This guide provides a comparative analysis of new insecticides, with a particular focus on the performance of Broflanilide, a key derivative of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline. This document is intended to serve as a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

Recent advancements in insecticide development have led to the introduction of compounds with improved efficacy, selectivity, and safety profiles. Among these, the meta-diamide class of insecticides, notably Broflanilide, has emerged as a powerful tool for managing a broad spectrum of chewing pests. Broflanilide, derived from this compound, exhibits a novel mode of action, targeting the insect's GABA-gated chloride channel at a unique allosteric site. This distinct mechanism provides a crucial advantage in combating resistance to existing insecticide classes. This guide benchmarks Broflanilide's performance against other novel insecticides, offering a data-driven perspective on its potential within integrated pest management (IPM) programs. A recently developed insecticide, Trioxyflanilide, which shares a similar meta-diamide structure, is also discussed; however, publicly available quantitative performance data for this compound is limited at the time of this publication.

Data Presentation: Quantitative Performance of New Insecticides

The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of Broflanilide and other new insecticides against key lepidopteran pests. These values are critical indicators of an insecticide's potency.

InsecticideChemical ClassTarget PestBioassay MethodLC50Reference
Broflanilide Meta-diamideSpodoptera lituraDiet Incorporation0.08 mg/L[1]
Broflanilide Meta-diamidePlutella xylostellaNot Specified70% effective concentration of 0.1 mg L−1 at 72 HAT[2]
Chlorantraniliprole Anthranilic DiamidePlutella xylostellaLeaf-dip0.0328%[3]
Chlorantraniliprole Anthranilic DiamidePlutella xylostella (Susceptible Strain)Leaf-dip0.23 mg/L[4]
Spinosad SpinosynSpodoptera exiguaOral Exposure0.317 mg/kg (48h)[5]
Spinosad SpinosynSpodoptera littoralis (Susceptible Strain)Leaf Dip10.037 ppm[6]
Flupyradifurone ButenolideLipaphis erysimiNot Specified0.385 mg/L[7]
InsecticideChemical ClassTarget PestBioassay MethodLD50Reference
Broflanilide Meta-diamideSpodoptera litura (3rd instar larvae)Topical Application0.13 mg/kg (48h)[8]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of insecticide efficacy. Below are methodologies for two common bioassays used to determine LC50 and LD50 values.

Diet Incorporation Bioassay for LC50 Determination

This method is utilized to assess the toxicity of an insecticide when ingested by the target pest.

Objective: To determine the concentration of an insecticide that is lethal to 50% of a test population when incorporated into their diet.

Procedure:

  • Insecticide Preparation: A series of graded concentrations of the test insecticide are prepared by dissolving it in a suitable solvent and then mixing it with an artificial diet medium. A control group with a diet containing only the solvent is also prepared.

  • Diet Dispensing: The prepared diets are poured into the wells of a multi-well bioassay tray while still molten and allowed to solidify.

  • Insect Infestation: Once the diet has solidified, one larva of a specific instar (e.g., third-instar) of the target pest is placed in each well.

  • Incubation: The bioassay trays are then maintained in a controlled environment with specific temperature, humidity, and photoperiod conditions for a set duration (e.g., 48 to 72 hours).

  • Mortality Assessment: After the exposure period, the number of dead larvae in each concentration is recorded. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 value and its 95% confidence intervals.[9][10][11][12]

Topical Application Bioassay for LD50 Determination

This method is employed to evaluate the contact toxicity of an insecticide.

Objective: To determine the dose of an insecticide that is lethal to 50% of a test population when applied directly to the insect's cuticle.

Procedure:

  • Insect Preparation: Test insects of a uniform age and weight are immobilized, typically by chilling them.

  • Insecticide Dilution: A range of insecticide concentrations are prepared in a volatile solvent like acetone.

  • Application: A micro-applicator is used to apply a precise, small droplet (e.g., 1 microliter) of each insecticide dilution to a specific location on the insect's body, usually the dorsal thorax.[13][14][15] A control group is treated with the solvent alone.

  • Post-Treatment: The treated insects are then transferred to clean containers with access to food and water and held under controlled environmental conditions.

  • Mortality Observation: Mortality is assessed at specific time intervals (e.g., 24, 48, and 72 hours) after application.

  • Data Analysis: The obtained mortality data is subjected to probit analysis to determine the LD50 value, expressed as the weight of the insecticide per unit of insect body weight (e.g., mg/kg).[16][17]

Mandatory Visualizations

Signaling Pathway of Broflanilide

Broflanilide_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA-gated Chloride Channel GABA Binding Site Allosteric Site GABA->GABA_R:f1 Binds Cl_ion GABA_R:f0->Cl_ion Opens Channel Hyperexcitation Hyperexcitation & Convulsions GABA_R:f0->Hyperexcitation Channel Blockage Broflanilide Broflanilide (Pro-insecticide) Desmethyl_Broflanilide Desmethyl-Broflanilide (Active Metabolite) Broflanilide->Desmethyl_Broflanilide Metabolism in Insect Desmethyl_Broflanilide->GABA_R:f2 Binds to (Antagonist) Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to Death Insect Death Hyperexcitation->Death

Caption: Mode of action of Broflanilide on the insect GABA-gated chloride channel.

Experimental Workflow for Insecticide Bioassay

Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure Insect_rearing Insect Rearing (Synchronized Age/Stage) Topical Topical Application (Micro-applicator) Insect_rearing->Topical Diet Diet Incorporation (Artificial Diet) Insect_rearing->Diet Insecticide_prep Insecticide Dilution Series (with Solvent) Insecticide_prep->Topical Insecticide_prep->Diet Incubation Incubation (Controlled Environment) Topical->Incubation Diet->Incubation Mortality_assessment Mortality Assessment (e.g., 24, 48, 72h) Incubation->Mortality_assessment Data_analysis Data Analysis (Probit Analysis) Mortality_assessment->Data_analysis LC50_LD50 LC50 / LD50 Determination Data_analysis->LC50_LD50

Caption: Generalized workflow for conducting insecticide bioassays.

References

Spectroscopic Characterization of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the expected spectroscopic data for 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline and contrasts it with commercially available, structurally similar analogs. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a benchmark for verifying the synthesis and purity of this complex aniline derivative.

While comprehensive, publicly available experimental spectra for this compound are limited, we can predict its characteristic spectroscopic features with high accuracy by examining closely related compounds. This guide summarizes the observed spectral data for key analogs and provides standardized protocols for obtaining experimental data to confirm the structure of this compound.

Comparative Spectroscopic Data

The following tables outline the experimental spectroscopic data for analogs of this compound. These values provide a reference for the expected shifts and fragmentation patterns for the target molecule.

Table 1: ¹H NMR Data of Substituted Anilines (CDCl₃)

CompoundAr-H Chemical Shift (ppm)NH₂ Chemical Shift (ppm)
2-Bromo-4-fluoroaniline [1]6.7-7.2~3.8
2-Bromo-4-(trifluoromethyl)aniline [2]7.0-7.5~4.2
2-Bromo-4,6-difluoroaniline [3]6.8-7.1~4.0
This compound (Predicted) 7.2-7.6~4.5

Table 2: ¹³C NMR Data of Substituted Anilines (CDCl₃)

CompoundAromatic Carbon Range (ppm)CF₃ Carbon (ppm)
2-Bromo-4-fluoroaniline [4][5]105-158N/A
2-Bromo-4-(trifluoromethyl)aniline [2]115-145~124 (q)
2-Bromo-4,6-difluoroaniline 100-150N/A
This compound (Predicted) 110-155~123 (q)

Table 3: IR Spectroscopic Data of Substituted Anilines (cm⁻¹)

CompoundN-H StretchC-F StretchC-Br Stretch
2-Bromo-4-fluoroaniline 3300-35001200-1250550-650
2-Bromo-4-(trifluoromethyl)aniline [2]3300-35001100-1300550-650
2,4,6-Tribromoaniline [6][7]3300-3500N/A500-600
This compound (Predicted) 3300-35001100-1300550-650

Table 4: Mass Spectrometry Data of Substituted Anilines

CompoundMolecular Ion (m/z)Key Fragmentation Pattern
2-Bromo-4-fluoroaniline [5]190/192[M-HCN]⁺, [M-Br]⁺
2-Bromo-4-(trifluoromethyl)aniline [2]240/242[M-CF₃]⁺, [M-Br]⁺
2-Bromo-4,6-difluoroaniline [8]208/210[M-HCN]⁺, [M-Br]⁺
This compound (Predicted) 258/260[M-CF₃]⁺, [M-Br]⁺, [M-HCN]⁺

Experimental Protocols

To confirm the identity and purity of synthesized this compound, the following experimental protocols are recommended:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a spectral width of 0-12 ppm. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR: Acquire the spectrum with a spectral width of 0-200 ppm.

  • ¹⁹F NMR: Acquire the spectrum with a spectral width of +50 to -250 ppm. Use an appropriate fluorine-containing standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound This compound B Mass Spectrometry (MS) Determine Molecular Weight and Fragmentation A->B C Infrared (IR) Spectroscopy Identify Functional Groups (N-H, C-F, C-Br) A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidate Connectivity and Chemical Environment A->D E Data Interpretation and Comparison with Analogs B->E C->E D->E F Structure Confirmed E->F

Caption: Workflow for the spectroscopic confirmation of this compound.

This structured approach, combining predictive data from analogs with standardized experimental protocols, provides a robust framework for the unambiguous structural confirmation of this compound, ensuring the integrity of research and development in which this compound is utilized.

References

Safety Operating Guide

Safe Disposal of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and professionals in drug development.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation, as well as respiratory irritation.[1][2] Adherence to proper safety protocols is mandatory.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2]Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles, and a face shield.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Impervious gloves and protective clothing to prevent skin contact.[1]
Eye Damage/Irritation Causes serious eye irritation.[1][2]Chemical safety goggles and/or a face shield.[3]
Respiratory Irritation May cause respiratory irritation.[1][2][4]Use in a well-ventilated area or under a chemical fume hood.[1][5] For higher-level protection, use appropriate respirators (e.g., NIOSH-approved).[4]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Prevent release into the environment. Do not let the product enter drains.[4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] The primary disposal technique is incineration.

1. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and sealed waste container for collecting this compound waste. The container should be kept in a cool, dry, and well-ventilated area.[1][5]

  • Labeling: Clearly label the waste container with the chemical name: "this compound" and appropriate hazard symbols.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Disposal of Unused Product and Contaminated Materials:

  • Surplus Chemical: Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Contaminated Materials: Any materials contaminated with this chemical, including personal protective equipment (PPE), spill cleanup materials, and empty containers, should be disposed of as hazardous waste in the same manner as the unused product.[4]

3. Final Disposal:

  • Incineration: The preferred method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Professional Service: It is imperative to contact a licensed professional waste disposal service to handle the final disposal of this material.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

1. Immediate Response:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.[4]

  • Wear the appropriate personal protective equipment (PPE) as detailed in the table above.[1]

2. Spill Containment and Cleanup:

  • Dry Spills: For solid material, carefully sweep or shovel the spilled substance, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][2][4]

  • Liquid Spills: For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[5][6]

  • Decontamination: After the bulk of the spill has been collected, decontaminate the area with a suitable solvent or detergent and wash the area down with large amounts of water.[1] Prevent runoff from entering drains.[1][6]

The logical workflow for the proper disposal of this compound is illustrated below.

References

Essential Safety and Operational Guide for 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-6-(trifluoromethyl)aniline. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it is presumed to be harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also expected to cause serious eye irritation and skin irritation, and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used in situations with a high risk of splashing.
Skin and Body Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[3][4] Always inspect gloves for signs of degradation before use and practice proper glove removal technique.[5] Double gloving is advisable for extended operations.
Laboratory CoatA standard laboratory coat should be worn at all times. For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.[3]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection RespiratorAll handling should be conducted in a certified chemical fume hood.[3][6] If a fume hood is not available or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.

  • Fume Hood: Verify that the chemical fume hood is functioning correctly.[3] All work with this compound must be performed within a fume hood.[6]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible.[1][6]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines and halogenated compounds readily available.

2. Handling:

  • Personal Protective Equipment: Don all required PPE as outlined in Table 1 before handling the chemical.[7]

  • Dispensing: When transferring the compound, use techniques that minimize the generation of dust or aerosols.

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or fumes.[2][8] Do not eat, drink, or smoke in the handling area.[1][2]

  • Ventilation: Use only in a well-ventilated area.[2][7]

3. Post-Handling:

  • Decontamination: Thoroughly clean all work surfaces and equipment that came into contact with the compound.

  • Glove Removal: Use the proper technique to remove gloves, avoiding contact between the outer surface of the glove and your skin.[5]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

G Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Check Emergency Equipment prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Weigh/Dispense Compound handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 post2 Properly Dispose of Waste post1->post2 post3 Remove PPE & Wash Hands post2->post3

Caption: Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Solid Waste: Collect solid waste in a designated, labeled, and sealed container.

    • Liquid Waste: Collect any liquid waste containing this compound in a separate, labeled, and sealed container.

    • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels) should be treated as hazardous waste and collected in a sealed container.

  • Disposal Method:

    • Dispose of the chemical and its container through a licensed and approved waste disposal company.[1][5] Do not dispose of it down the drain.[5][9]

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

    • In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method.[5]

G Figure 2. Hazard and Protective Measures Relationship cluster_hazards Potential Hazards cluster_ppe Protective Measures (PPE) haz1 Skin Irritation/Absorption ppe1 Gloves & Lab Coat haz1->ppe1 haz2 Eye Irritation ppe2 Safety Goggles/Face Shield haz2->ppe2 haz3 Respiratory Irritation/Inhalation ppe3 Fume Hood/Respirator haz3->ppe3 haz4 Harmful if Swallowed ppe4 No Eating/Drinking in Lab haz4->ppe4

Caption: Figure 2. The relationship between potential hazards and the corresponding protective measures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.